5-Cyclopropylnicotinonitrile
Description
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Properties
IUPAC Name |
5-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVMEMSRQONKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726287 | |
| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900802-81-5 | |
| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Cyclopropylnicotinonitrile from 3-methylpyridine
An In-Depth Technical Guide to the Synthesis of 5-Cyclopropylnicotinonitrile from 3-Methylpyridine
Abstract
This compound is a valuable heterocyclic building block in modern medicinal chemistry, appearing as a key structural motif in various pharmacologically active agents. Its synthesis requires a strategic approach to functionalize the pyridine ring efficiently and selectively. This technical guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available industrial chemical, 3-methylpyridine. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and justify the selection of reagents and conditions to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction and Strategic Overview
The pyridine core is a privileged scaffold in drug discovery, and its substitution pattern dictates biological activity. The introduction of a cyclopropyl group, a non-classical bioisostere of a phenyl ring or a t-butyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these features, making it a sought-after intermediate.
The synthetic strategy detailed herein transforms 3-methylpyridine into the target compound via a three-step sequence. This route is designed for efficiency and scalability, leveraging well-established industrial processes and modern cross-coupling chemistry. The core transformations are:
-
Ammoxidation: Conversion of the 3-methyl group into a nitrile functionality.
-
Electrophilic Bromination: Selective installation of a bromine atom at the 5-position of the pyridine ring, which serves as a handle for the final cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between the synthesized 5-bromonicotinonitrile and cyclopropylboronic acid to form the final C-C bond.
This approach is advantageous as it begins with an inexpensive starting material and proceeds through stable, isolable intermediates.
Retrosynthetic Analysis and Workflow
A retrosynthetic analysis reveals a clear path from the target molecule to the starting material. The key disconnection is the C-C bond between the pyridine ring and the cyclopropyl group, pointing to a cross-coupling reaction. The bromine and nitrile functionalities are installed through established pyridine chemistry.
An In-depth Technical Guide to 5-Cyclopropylnicotinonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylnicotinonitrile, a substituted pyridine derivative, has emerged as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural motif, combining the aromaticity and hydrogen bonding capabilities of a pyridine ring with the conformational rigidity and metabolic stability of a cyclopropyl group, imparts desirable physicochemical properties for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery.
Chemical and Physical Properties
CAS Number: 900802-81-5
Molecular Formula: C₉H₈N₂
Molecular Weight: 144.17 g/mol
While experimentally determined physical properties are not extensively reported in publicly available literature, predicted values provide a useful reference for handling and reaction planning.
| Property | Predicted Value |
| Boiling Point | 255.4 ± 28.0 °C |
| Density | 1.16 ± 0.1 g/cm³ |
| pKa | 2.16 ± 0.20 |
These predicted values suggest that this compound is a relatively high-boiling liquid or a low-melting solid with a density slightly greater than water. Its predicted pKa indicates it is a weak base, characteristic of a pyridine derivative.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 5-bromonicotinonitrile is coupled with cyclopropylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
5-Bromonicotinonitrile
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).
-
Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the nitrile and the pyridine ring.
Reactions of the Nitrile Group
-
Reduction to Primary Amine: The nitrile group can be readily reduced to a primary amine (5-cyclopropylpyridin-3-yl)methanamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is crucial for introducing a flexible linker and a basic center, which can be valuable for modulating pharmacokinetic properties in drug candidates.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid (5-cyclopropylnicotinic acid). This allows for the introduction of a key hydrogen bond donor and acceptor, and a potential point for amide coupling in further synthetic elaborations.
Reactions of the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, it can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The cyclopropyl and nitrile substituents will also influence the regioselectivity of such reactions.
Applications in Drug Discovery
The incorporation of a cyclopropyl group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] The cyclopropyl moiety in this compound can serve as a bioisostere for other groups, offering a unique conformational constraint.
While specific clinical candidates containing the this compound core are not widely publicized, this scaffold is of significant interest in the discovery of novel therapeutics targeting a range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate target engagement and pharmacokinetic profiles. The pyridine nitrogen provides a key point for interaction with biological targets and can influence solubility and other drug-like properties.
Logical Relationship in Drug Design
Caption: Role of this compound in drug design.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the pyridine ring, the cyclopropyl group, and any residual solvent. The chemical shifts and coupling patterns will be diagnostic for the structure.
-
¹³C NMR: Will show distinct resonances for each unique carbon atom in the molecule, including the nitrile carbon and the carbons of the pyridine and cyclopropyl rings.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.
Safety and Handling
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of the cyclopropyl and nitrile functionalities provides a unique combination of properties and handles for further chemical modification, making it an attractive scaffold for the development of novel compounds with tailored biological activities and physicochemical characteristics. As research in these areas continues to advance, the importance and utility of this compound are poised to grow.
References
-
Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756. Available at: [Link]
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Spectroscopic Data for 5-Cyclopropylnicotinonitrile: An In-Depth Technical Guide
Introduction: The Structural Significance of 5-Cyclopropylnicotinonitrile
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The nicotinonitrile scaffold is a well-established pharmacophore present in a variety of approved drugs, recognized for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The incorporation of a cyclopropyl moiety can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity, making it a valuable substituent in the design of novel therapeutic agents.
Accurate structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed and complementary picture of a molecule's architecture. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization. The data presented herein is a combination of predicted NMR spectra and an analysis of expected IR and MS data based on established spectroscopic principles.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, as well as the unique electronic properties of the cyclopropyl ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H6 | 8.65 | d | 2.0 |
| H2 | 8.58 | d | 2.0 |
| H4 | 7.65 | t | 2.0 |
| H9 | 2.05 | m | - |
| H10/H11 | 1.15 | m | - |
| H10/H11 | 0.85 | m | - |
Data predicted using NMRDB.org.[2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. H2 and H6, being ortho to the nitrogen, are predicted to be the most deshielded. The meta-coupling between H2 and H4, and H6 and H4, results in triplet-like appearance for H4 and doublets for H2 and H6.
-
Cyclopropyl Protons (H9, H10, H11): The protons of the cyclopropyl group resonate in the upfield region (δ 0.5-2.5 ppm). The methine proton (H9) is expected to be further downfield than the methylene protons (H10 and H11) due to its position on the carbon attached to the aromatic ring. The methylene protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.
Caption: Plausible mass spectral fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
-
Instrument Setup and Data Acquisition:
-
Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape. A typical program might be: hold at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min.
-
MS Method: Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C. Use a standard electron energy of 70 eV. Acquire data in full scan mode over a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted NMR data aligns well with the expected chemical shifts based on the electronic and structural features of the molecule. The characteristic IR absorptions and plausible mass spectral fragmentation patterns further corroborate the proposed structure. This in-depth guide, complete with detailed experimental protocols and spectral interpretations, serves as a vital resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.
References
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Gouda, M. A., et al. (2021). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). RSC Advances, 11(34), 20993-21016. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
- Smith, B. C. (2018).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Franklin, E. M., et al. (2021). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 32(10), 2668-2676. [Link]
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Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
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ChemAxon. (2024). NMR Predictor. [Link]
-
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
NMRDB.org. (2024). ¹H NMR Prediction. [Link]
-
NMRDB.org. (2024). ¹³C NMR Prediction. [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 5-Cyclopropylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel biological space and developing next-generation therapeutics. The 5-Cyclopropylnicotinonitrile scaffold represents a compelling, yet underexplored, starting point for the design of innovative small molecule drug candidates. This technical guide provides a comprehensive overview of the potential medicinal chemistry applications of this unique molecule. By dissecting the established roles of its constituent parts—the bioisosterically significant cyclopropyl group and the versatile nicotinonitrile core—we will illuminate a rational path forward for its investigation. This document will detail proposed synthetic strategies, potential therapeutic targets, and robust experimental workflows for the synthesis and evaluation of novel this compound derivatives, thereby providing a foundational blueprint for researchers to unlock its therapeutic potential.
The Strategic Rationale: Deconstructing the this compound Scaffold
The therapeutic potential of this compound can be inferred from the well-documented contributions of its two key structural features: the cyclopropyl ring and the nicotinonitrile (3-cyanopyridine) core.
The Cyclopropyl Group: A Privileged Moiety in Medicinal Chemistry
The cyclopropane ring is a recurring motif in numerous FDA-approved drugs, valued for its unique conformational and electronic properties.[1][2] Its incorporation into a drug candidate can confer a multitude of advantages:
-
Enhanced Potency and Binding Affinity : The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target.[3] This conformational constraint can be crucial for optimizing interactions with enzyme active sites or receptor binding pockets.
-
Improved Metabolic Stability : The cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains.[3] This enhanced stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.[3]
-
Modulation of Physicochemical Properties : The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and solubility, properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Bioisosteric Replacement : The cyclopropyl ring is often employed as a bioisostere for a gem-dimethyl group or a vinyl group, offering a similar spatial arrangement with different electronic properties.[2][4]
The presence of the cyclopropyl group in drugs for indications ranging from viral infections (COVID-19, HIV/AIDS) to chronic diseases like asthma and hepatitis C underscores its broad utility in drug design.[1]
The Nicotinonitrile Core: A Versatile Pharmacophore
Nicotinonitrile, or 3-cyanopyridine, is a key building block in the synthesis of a wide array of pharmaceuticals.[5] Its heterocyclic pyridine structure and reactive nitrile group make it an indispensable scaffold for creating advanced therapeutic agents.[5]
-
Diverse Biological Activities : Nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[6][7][8][9][10][11]
-
Marketed Drugs : A number of successful drugs incorporate the nicotinonitrile scaffold, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone.[7]
-
Synthetic Tractability : The nitrile group can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, providing a handle for further chemical elaboration and the exploration of structure-activity relationships (SAR).
The convergence of these two powerful moieties in this compound presents a unique opportunity to explore novel chemical space and develop drug candidates with potentially superior pharmacological profiles.
Proposed Synthetic Pathways to this compound and its Derivatives
While the direct synthesis of this compound is not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds provide a clear path forward.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclopropyl group on a pre-existing pyridine ring or the construction of the pyridine ring with the cyclopropyl group already in place.
Figure 1: Retrosynthetic approaches to this compound and its derivatives.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a plausible route to this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 5-Bromonicotinonitrile
This starting material is commercially available or can be synthesized from nicotinamide via bromination and subsequent dehydration of the amide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : To a flame-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), cyclopropylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), and palladium(II) acetate (0.05 eq.).
-
Ligand Addition : Add a suitable phosphine ligand, such as SPhos or XPhos (0.1 eq.).
-
Solvent Addition : Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Degassing : Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Potential Therapeutic Applications and Target Classes
Based on the known biological activities of nicotinonitrile and cyclopropyl-containing compounds, several therapeutic areas and target classes present as promising avenues for the investigation of this compound derivatives.
Oncology
-
Kinase Inhibition : The nicotinonitrile scaffold is present in several approved kinase inhibitors.[7] The cyclopropyl group can be strategically positioned to probe specific pockets within the ATP-binding site of various kinases, potentially leading to highly potent and selective inhibitors of targets such as EGFR, BTK, or Pim-1 kinases.[8][12]
-
Antiproliferative Activity : Numerous nicotinamide and nicotinonitrile derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[11][13] The unique physicochemical properties imparted by the cyclopropyl group could enhance cellular uptake and target engagement, leading to improved cytotoxic effects.
Inflammation and Immunology
-
Enzyme Inhibition : The structural features of this compound make it a candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Cytokine Modulation : Derivatives could be explored for their ability to modulate the production of pro-inflammatory cytokines.
Infectious Diseases
-
Antiviral and Antibacterial Agents : The pyridine ring is a common feature in many antimicrobial agents. The introduction of a cyclopropyl group could enhance the activity profile against various pathogens.
Experimental Workflow for Lead Discovery and Optimization
A systematic and iterative approach is essential for identifying and optimizing lead compounds derived from the this compound scaffold.
Figure 2: A generalized workflow for the discovery and optimization of this compound-based drug candidates.
Library Synthesis
A focused library of this compound derivatives should be synthesized to explore the structure-activity relationship (SAR). Modifications could include:
-
Substitution on the Pyridine Ring : Introduction of various substituents at the 2-, 4-, and 6-positions.
-
Modification of the Nitrile Group : Conversion to amides, tetrazoles, or other nitrile isosteres.
-
Analogs of the Cyclopropyl Group : Exploration of other small, strained ring systems.
In Vitro Biological Evaluation
4.2.1 Primary Screening
-
Target-Based Assays : If a specific molecular target is hypothesized (e.g., a particular kinase), a direct enzymatic or binding assay should be employed.
-
Phenotypic Screening : For broader applications like oncology, a cell-based proliferation assay (e.g., MTT or CellTiter-Glo) against a panel of cancer cell lines is recommended.[13][14]
4.2.2 Secondary and Tertiary Assays
-
Mechanism of Action Studies : For hits from phenotypic screens, further assays are needed to identify the molecular target.
-
Selectivity Profiling : Hits should be tested against a panel of related targets to assess their selectivity.
-
In Vitro ADME/Tox : Early assessment of metabolic stability (microsomal stability assay), permeability (PAMPA), and potential cytotoxicity in non-cancerous cell lines is crucial.[14]
Data Presentation and Interpretation
To facilitate the analysis of screening data and the elucidation of SAR, results should be systematically tabulated.
| Compound ID | R1 | R2 | Target IC50 (µM) | Cell Proliferation GI50 (µM) (Cell Line X) | Microsomal Stability (t½, min) |
| CPN-001 | H | H | > 10 | 5.2 | 35 |
| CPN-002 | Cl | H | 2.1 | 0.8 | 45 |
| CPN-003 | H | OMe | 8.5 | 3.1 | 20 |
| ... | ... | ... | ... | ... | ... |
Table 1: Exemplar data table for summarizing biological and ADME data for a library of this compound derivatives.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its constituent parts, the cyclopropyl group and the nicotinonitrile core, have a proven track record in successful drug development programs. By leveraging the synthetic strategies and experimental workflows outlined in this guide, researchers can systematically explore the medicinal chemistry of this promising scaffold and potentially unlock new treatments for a range of human diseases. The journey from a novel chemical entity to a life-saving drug is arduous, but it begins with the rational exploration of promising new chemical space. This compound stands as a compelling starting point for that journey.
References
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Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link][1]
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(n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link][3]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link][5]
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(n.d.). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Retrieved from [Link][17]
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Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link][4]
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(2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Retrieved from [Link][7]
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(2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH. Retrieved from [Link][12]
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An In-Depth Technical Guide to Pharmacophore Modeling of 5-Cyclopropylnicotinonitrile Analogs
Abstract
This guide provides a comprehensive, technically-grounded framework for the pharmacophore modeling of 5-cyclopropylnicotinonitrile analogs. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and scientifically valid approach. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for lead discovery and optimization. The guide details both ligand-based and structure-based methodologies, validation protocols, and the subsequent application of derived models in virtual screening campaigns.
Introduction: The Rationale for Focusing on this compound Analogs
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. The addition of a cyclopropyl group at the 5-position often introduces favorable properties, including metabolic stability and unique conformational constraints that can enhance binding affinity and selectivity for specific biological targets. Recent studies have highlighted the potential of nicotinonitrile derivatives as inhibitors for targets such as DNA demethylases and as anti-cancer agents, underscoring the therapeutic relevance of this chemical class.[1][2]
Pharmacophore modeling serves as a powerful computational tool to distill the complex three-dimensional (3D) structural information of active molecules into a simplified and actionable model.[3][4] This model represents the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response.[5] For the this compound scaffold, a well-validated pharmacophore model can accelerate the drug discovery process by:
-
Identifying Novel Active Scaffolds: Screening large compound libraries to find structurally diverse molecules that match the pharmacophore and are likely to be active.[5][6]
-
Guiding Lead Optimization: Providing a 3D roadmap for synthetic chemists to modify existing leads to improve potency and selectivity.[7][8]
-
Elucidating Structure-Activity Relationships (SAR): Offering a molecular-level explanation for why certain structural modifications lead to changes in biological activity.[9][10]
This guide will provide the necessary protocols and theoretical underpinnings to achieve these goals.
Foundational Concepts: Ligand-Based vs. Structure-Based Approaches
The choice of pharmacophore modeling strategy is fundamentally dictated by the available structural information.
-
Ligand-Based Modeling: This approach is employed when a set of active compounds is known, but the 3D structure of the biological target has not been experimentally determined (e.g., by X-ray crystallography or NMR).[11] The core principle is that molecules with similar biological activity share common 3D arrangements of chemical features that are responsible for their interaction with the target.
-
Structure-Based Modeling: When a high-resolution structure of the target protein complexed with a ligand is available, this method is preferred.[6][11] The model is generated by directly analyzing the key interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the ligand and the amino acid residues in the binding pocket.[12]
Both methodologies, while different in their starting point, converge on the goal of creating a predictive 3D query for discovering new molecules.
A Unified Workflow for Pharmacophore Model Development
The following diagram illustrates a comprehensive workflow that integrates both ligand-based and structure-based approaches. The path taken depends on the availability of a target structure.
Caption: A unified workflow for pharmacophore model generation and application.
Detailed Protocol: Ligand-Based Pharmacophore Modeling
This protocol assumes a set of this compound analogs with known biological activity (e.g., IC50 values) against a specific target.
Step 4.1: Dataset Preparation and Curation
-
Causality: The quality of the input data directly determines the quality of the resulting model.[5] The dataset must be curated to remove ambiguity and error.
-
Protocol:
-
Assemble a Dataset: Collect a set of at least 15-20 analogs with a wide range of activities (spanning at least 3-4 orders of magnitude). Include both highly active and inactive compounds.
-
Standardize Structures: Correct protonation states (typically for pH 7.4), standardize tautomers, and ensure consistent representation of stereochemistry.
-
Define Activity Classes: Partition the dataset into at least two classes: "Active" (e.g., IC50 < 1 µM) and "Inactive" (e.g., IC50 > 10 µM). A "Moderately Active" class can also be used.
-
Split into Training and Test Sets: Divide the dataset, typically in an 80:20 ratio, into a training set (for model generation) and a test set (for validation). Ensure that the full range of activities and structural diversity is represented in both sets.
-
Step 4.2: Conformational Analysis
-
Causality: Ligands are flexible and adopt a specific 3D conformation (the "bioactive conformation") when binding to their target. Since this is unknown, a thorough search of conformational space is required to ensure the bioactive conformation is likely represented.
-
Protocol:
-
For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.
-
Use a robust conformational search algorithm (e.g., OMEGA, ConfGen). Set an energy window (e.g., 20 kcal/mol) above the global minimum to ensure a comprehensive yet energetically plausible set of conformers.
-
Step 4.3: Common Feature Pharmacophore Generation
-
Causality: This step identifies the chemical features and their spatial arrangement that are common to the active molecules but absent in the inactives.
-
Protocol:
-
Feature Definition: Define the pharmacophoric features to be considered. For this compound analogs, these will typically include:
-
Hydrogen Bond Acceptor (HBA): The nitrile nitrogen.
-
Aromatic Ring (AR): The pyridine ring.
-
Hydrophobic (HY): The cyclopropyl group.
-
Additional features (HBA, HBD, HY) may be present on substituents.
-
-
Hypothesis Generation: Use a pharmacophore generation program (e.g., Phase, Catalyst, LigandScout).[8][11] The software will align the conformers of the active molecules and identify common feature arrangements (hypotheses).
-
Scoring and Ranking: The generated hypotheses are scored based on how well they map the active molecules and exclude the inactive ones. The best-ranked hypothesis is selected for validation.
-
Detailed Protocol: Structure-Based Pharmacophore Modeling
This protocol assumes a high-resolution crystal structure of the target protein in complex with a this compound analog is available from a source like the Protein Data Bank (PDB).
Step 5.1: Protein and Ligand Preparation
-
Causality: Raw PDB structures often lack information essential for accurate interaction analysis (e.g., hydrogen atoms) and may contain artifacts from the crystallization process that must be removed.
-
Protocol:
-
Import Structure: Load the PDB file into a molecular modeling suite (e.g., MOE, Discovery Studio, Maestro).
-
Clean the Structure: Remove water molecules that are not involved in key interactions, as well as any co-solvents or ions not relevant to binding.
-
Protonate and Assign Charges: Add hydrogen atoms and assign partial charges to both the protein and the ligand using a standard force field (e.g., AMBER, CHARMm).
-
Step 5.2: Interaction Analysis and Feature Generation
-
Causality: The pharmacophore is a direct translation of the observed molecular interactions that are critical for binding affinity.
-
Protocol:
-
Identify Key Interactions: Visually and computationally analyze the interactions between the bound ligand and the protein's active site. Note specific hydrogen bonds, hydrophobic contacts, and aromatic (pi-pi or T-shaped) interactions.
-
Generate Features: Automatically generate pharmacophore features based on these interactions. For example:
-
A hydrogen bond from a protein backbone NH to the ligand's nitrile nitrogen generates an HBA feature.
-
A cyclopropyl group fitting into a greasy pocket lined with aliphatic residues (e.g., Val, Leu, Ile) generates a hydrophobic feature.
-
-
Refine the Model: Add exclusion volumes to the model. These are spheres that represent regions of space occupied by the protein, preventing screened molecules from clashing with the receptor.
-
Mandatory Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[6] Rigorous validation is a non-negotiable step.
Table 1: Key Pharmacophore Validation Metrics
| Metric | Description | Purpose |
| Test Set Enrichment | The model is used to screen a database containing the known active test set compounds and a much larger set of decoy (presumed inactive) molecules. | Measures the model's ability to preferentially identify active compounds over decoys. A good model will rank the actives highly in the screening results. |
| Fischer's Randomization | The biological activity data of the training set is scrambled, and new pharmacophore models are generated. This is repeated many times (e.g., 99 times). | Verifies that the original model is not due to a chance correlation in the data. The statistical significance of the original model should be >95%. |
| Güner-Henry (GH) Score | A scoring function that combines multiple parameters, including the percentage of actives found in a database, the percentage of hits in the active set, and an enrichment factor. | Provides a single, comprehensive score to assess the quality of the model in a virtual screening context. A score > 0.7 is generally considered good. |
Application in Drug Discovery
A validated pharmacophore model is a powerful query for identifying new lead compounds.
7.1: Virtual Screening
-
Objective: To identify novel and structurally diverse hits from large chemical libraries (e.g., ZINC, Enamine REAL).[13]
-
Workflow:
-
The 3D pharmacophore model is used as a filter.
-
A database of millions of purchasable or synthesizable compounds, each with pre-calculated 3D conformers, is screened.
-
Only molecules that can adopt a conformation matching the pharmacophore query's features and constraints are retained as "hits."
-
These hits are then typically subjected to further filtering (e.g., Lipinski's Rule of Five, ADMET prediction) and molecular docking for final prioritization.[3]
-
Caption: The virtual screening cascade using a pharmacophore model.
7.2: Lead Optimization
The pharmacophore model provides a clear rationale for chemical modifications. If the model indicates a specific region requires a hydrogen bond donor, synthetic efforts can be focused on introducing moieties like -OH or -NH2 at that vector on the this compound scaffold, guiding a more efficient and rational lead optimization campaign.[14]
Conclusion
Pharmacophore modeling of this compound analogs is a scientifically rigorous and resource-efficient strategy in modern drug discovery. By systematically preparing data, choosing the appropriate modeling technique, and performing stringent validation, researchers can develop powerful predictive models. These models serve as invaluable tools for identifying novel chemical matter and rationally guiding the optimization of lead compounds, ultimately shortening the timeline and increasing the probability of success in developing new therapeutics.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Heterocyclic Compounds
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, representing a cornerstone of modern drug development.[1] These organic molecules, containing at least one atom other than carbon within a ring structure, are prevalent in over 85% of all biologically active chemical entities.[2] Their significance stems from their immense structural diversity and their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[1][3] The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that medicinal chemists can leverage to fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[1][2]
The journey from a novel heterocyclic compound synthesized in a lab to a life-saving therapeutic is a rigorous, multi-stage process. At the heart of this journey lies biological activity screening—a systematic approach to identify and characterize the pharmacological properties of new chemical entities. This guide, designed for researchers and drug development professionals, provides a technical overview of the principles, methodologies, and strategic considerations involved in designing and executing a robust screening cascade for novel heterocyclic compounds. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring a deep, actionable understanding of the screening process.
Part 1: Designing a Robust Screening Cascade
A screening cascade is a hierarchical and logical sequence of assays designed to efficiently sift through a large number of compounds to identify those with the highest potential to become a drug.[4] This tiered approach is essential for managing resources effectively, minimizing costs, and making swift, data-driven decisions.[5] The cascade filters compounds through progressively more complex and biologically relevant assays, ensuring that only the most promising candidates advance.[4][6]
The design of a successful cascade begins with a clear definition of the desired attributes of the final drug candidate, often referred to as the Target Product Profile (TPP).[5] Key questions to address include the desired potency, selectivity against related targets, and the need for specific properties like cell permeability or blood-brain barrier penetration.[5]
The cascade is typically structured into three main phases:
-
Primary Screening: High-throughput screening (HTS) of a large compound library to identify initial "hits."
-
Secondary Screening: Confirmation and characterization of hits to eliminate false positives and prioritize compounds based on potency and selectivity.
-
Tertiary Screening & MoA Studies: In-depth analysis of confirmed leads in more physiologically relevant models and elucidation of their mechanism of action (MoA).
Part 2: Primary Screening - The Broad Search for 'Hits'
The initial phase of the screening cascade is a high-throughput screen (HTS), a process that uses automation and robotics to rapidly test thousands to millions of compounds.[7][8] The goal of HTS is not to fully characterize compounds, but to quickly identify "hits"—compounds that show a desired biological activity at a single, relatively high concentration.[9][10]
Assay Development and Validation
Before screening a library, a robust and reliable assay must be developed. This is arguably the most critical step, as the quality of the HTS data is entirely dependent on the quality of the assay. For anticancer drug discovery, a common primary HTS assay is a cell viability assay, which measures the general health of cancer cells after exposure to the test compounds.[11]
Expert Insight: The choice between a biochemical assay (using isolated proteins) and a cell-based assay is a key strategic decision.[12] Biochemical assays are often simpler and less prone to artifacts, directly measuring a compound's effect on its molecular target.[12][13] However, they provide no information on cell permeability or off-target effects. Cell-based assays offer a more physiologically relevant context, assessing a compound's effect within a living system, but can be more complex to interpret.[13][14][15] For novel heterocyclic compounds with unknown mechanisms, a phenotypic, cell-based assay (like a cell viability assay) is often a pragmatic starting point.
A crucial metric for HTS assay validation is the Z'-factor , a statistical parameter that quantifies the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.[7]
Featured Protocol: MTT Cell Viability Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells of interest (e.g., MCF-7 for breast cancer) into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Addition: Treat the cells with the novel heterocyclic compounds from the library, typically at a final concentration of 10-20 µM. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, usually 48-72 hours.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Hit Identification: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50% inhibition) are declared "hits."
Part 3: Secondary Screening - From 'Hits' to Validated 'Leads'
Hits identified in the primary screen require further investigation to confirm their activity, eliminate false positives, and prioritize them for further development. This is the role of secondary screening.
Hit Confirmation and Dose-Response Analysis
The first step is to re-test the hits, often using freshly sourced compound powder, to ensure the initial activity was not an artifact. Confirmed hits are then subjected to dose-response analysis to determine their potency.[18] This involves testing the compound over a range of concentrations (typically using serial dilutions) to generate a dose-response curve.[19]
From this curve, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value is calculated.[20][21] This value represents the concentration of the compound required to produce 50% of its maximal effect and is a key measure of potency.[20] A lower IC50 value indicates a more potent compound.[4][20]
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Selectivity Index (SI) |
| HET-001 | 95.2 | 0.15 | 133 |
| HET-002 | 68.4 | 5.2 | 3.8 |
| HET-003 | 88.1 | 0.89 | 45 |
| HET-004 | 55.9 | 12.5 | < 1 |
| HET-005 | 91.5 | 25.1 (False Positive) | N/A |
Table 1: Example data from a screening cascade. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI is desirable.
Selectivity and Specificity Screening
A critical step in lead validation is assessing a compound's selectivity. Selectivity refers to a drug's ability to preferentially bind to its intended target over other, often related, targets.[22] Specificity is an ideal state where a drug binds exclusively to one target, which is rarely achieved in practice.[22] Poor selectivity can lead to off-target effects and toxicity.[23]
To assess this, confirmed hits are tested against a panel of related targets (e.g., other kinases if the primary target is a kinase) or in a non-cancerous, healthy cell line to determine cytotoxicity. The ratio of the IC50 in the healthy cell line to the IC50 in the cancer cell line provides a "selectivity index," with higher values indicating a better therapeutic window.
Part 4: Mechanism of Action (MoA) Elucidation
Once a potent and selective lead compound is identified, understanding its Mechanism of Action (MoA) becomes a priority.[24] MoA studies investigate how a drug produces its effect at the molecular level, which is crucial for optimizing the drug and predicting its effects in humans.[25]
This phase often involves a combination of techniques:
-
Target Identification: For compounds discovered through phenotypic screens, identifying the direct molecular target is a key challenge.[26] Methods like affinity chromatography, cellular thermal shift assays (CETSA), and computational approaches can be employed.[26][27]
-
Biochemical Assays: Once a target is identified (e.g., a specific enzyme), biochemical assays are used to confirm direct interaction and inhibition.[28]
-
Cellular Pathway Analysis: Researchers investigate the downstream effects of the compound on cellular signaling pathways. This can involve techniques like Western blotting to measure protein phosphorylation or reporter gene assays to assess the activity of specific transcription factors.[28]
Conclusion
The biological activity screening of novel heterocyclic compounds is a foundational element of modern drug discovery. It is a systematic, data-driven process that requires a blend of high-throughput automation, robust assay design, and deep biological insight. By employing a logical screening cascade, researchers can efficiently navigate the vast chemical space of heterocyclic chemistry to identify and validate promising lead compounds. This guide has outlined the core principles and technical considerations for this process, from the initial broad search for hits to the detailed characterization of a lead's mechanism of action. A well-designed and meticulously executed screening strategy is the surest path to translating novel chemical matter into the next generation of therapeutics.
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Discovery of Novel Kinase Inhibitors Featuring a Cyclopropyl Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics.[1][2] Within the medicinal chemist's toolkit, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The cyclopropyl ring is a prime example of such a scaffold, prized for its unique stereoelectronic properties that can confer significant advantages in drug design.[3][4] This guide provides a comprehensive technical overview of the discovery and development of novel kinase inhibitors incorporating a cyclopropyl moiety. We will explore the rationale behind its use, delve into the intricacies of the discovery workflow—from hit identification to lead optimization—and present field-proven experimental protocols and design strategies.
The Strategic Advantage of the Cyclopropyl Moiety in Kinase Inhibitor Design
The three-membered carbocycle of the cyclopropyl group, while seemingly simple, possesses a unique combination of rigidity and electronic character that makes it highly valuable in inhibitor design.[4][5] Its incorporation into a drug candidate is a deliberate choice aimed at enhancing multiple pharmacological parameters.
Unique Physicochemical and Stereoelectronic Properties
The strained nature of the cyclopropane ring imparts significant sp² character to its C-C bonds, making it behave somewhat like a double bond. This electronic feature, combined with its rigid, three-dimensional structure, allows it to serve as a conformational constraint, locking flexible molecules into a bioactive conformation and thereby reducing the entropic penalty of binding to the target kinase.
A key insight into its utility came from the development of p38α MAP kinase inhibitors, where the rational substitution of an N-methoxy group with an N-cyclopropyl group was a pivotal discovery. Unlike other alkyl groups, the sp² character of the cyclopropyl ring was found to enhance the hydrogen-bonding capabilities of the adjacent amide NH group, a critical interaction in the kinase hinge region.[6]
Impact on Pharmacokinetics and Metabolic Stability
The cyclopropyl group is often employed to improve a compound's metabolic profile. It can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, its compact and lipophilic nature can favorably modulate a compound's solubility and permeability, leading to an improved overall pharmacokinetic (PK) profile, as was demonstrated in the discovery of the clinical candidate BMS-582949.[6]
The Discovery Engine: A Workflow for Novel Cyclopropyl Kinase Inhibitors
The path from an initial concept to a clinical candidate is a systematic, multi-stage process. The following workflow illustrates the key phases, emphasizing the causality behind experimental choices and the integration of computational and empirical data.
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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nicotinonitriles: A Medicinal Chemistry Perspective
Executive Summary
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous marketed drugs.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not just on its potency, but on a delicate balance of physicochemical properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth exploration of the core physicochemical properties of substituted nicotinonitriles, offering researchers and drug development professionals a framework for rational design and optimization. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and analyze structure-property relationships to empower the design of superior drug candidates.
The Strategic Importance of Physicochemical Properties in Nicotinonitrile Drug Design
The journey from a potent "hit" to a viable drug candidate is a multi-parameter optimization challenge.[1][4] For nicotinonitrile-based compounds, understanding and engineering their physicochemical properties is paramount. These properties are not independent variables but are deeply interconnected, influencing everything from how a compound dissolves to how it interacts with metabolic enzymes.
-
Drug-Likeness and the Rule of Five: A foundational concept in medicinal chemistry is "drug-likeness," often initially assessed using Lipinski's Rule of Five.[5][6][7] This rule provides a simple heuristic for evaluating the potential for oral bioavailability based on properties like molecular weight, lipophilicity, and hydrogen bonding capacity.[5][6] While not an absolute law, it serves as an essential guardrail in early-stage design to avoid physicochemical space associated with poor absorption and permeability.[7][8]
-
The Interplay of Properties: Lipophilicity, solubility, and ionization are inextricably linked. A change in one property, driven by a structural modification to the nicotinonitrile core, will invariably impact the others. The goal is not to optimize a single parameter to its extreme but to achieve a harmonious balance tailored to the specific therapeutic target and desired route of administration.
Core Physicochemical Properties: A Deeper Dive
Lipophilicity (logP/logD): The Key to Cellular Access
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical parameters. It is the primary driver of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.
The Causality Behind Lipophilicity's Influence: A compound must be sufficiently lipophilic to partition from the aqueous environment of the gastrointestinal tract into the lipid bilayer of cell membranes. However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and a higher propensity for non-specific binding and toxicity.[3][9]
The octanol-water partition coefficient (logP ) is the standard measure of a neutral compound's lipophilicity. For ionizable molecules like nicotinonitriles, the distribution coefficient (logD ) is more physiologically relevant as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH (typically 7.4).
Impact of Substituents: The lipophilicity of a nicotinonitrile derivative is highly tunable.
-
Increasing Lipophilicity: Adding non-polar, aliphatic, or aromatic groups (e.g., alkyl chains, phenyl rings) will increase logP. Halogen atoms (F, Cl, Br, I) also generally increase lipophilicity.
-
Decreasing Lipophilicity: Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) will decrease logP.
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the aqueous medium of the gut. Poor solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction: In early drug discovery, a distinction is made between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate.[10][11][12][13] It reflects the solubility of the amorphous form and is useful for quickly flagging potential issues and guiding structure-solubility relationships.[12][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound.[10][13] It is a lower throughput, more resource-intensive measurement typically reserved for lead candidates. It represents the "worst-case" solubility scenario and is critical for formulation development.[13][14]
Structural Drivers of Solubility: Solubility is governed by the balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation.
-
Hydrogen Bonding: The pyridine nitrogen and the nitrile group of the nicotinonitrile core can act as hydrogen bond acceptors. Substituents that are hydrogen bond donors or acceptors can improve interaction with water, enhancing solubility.
-
Crystal Packing: High melting point often correlates with strong crystal lattice energy, which can negatively impact solubility.[15][16] Introducing conformational flexibility or disrupting planar structures can sometimes improve solubility by weakening crystal packing forces.
Ionization Constant (pKa): The pH-Dependent Behavior
The nicotinonitrile scaffold contains a basic pyridine nitrogen. The pKa of this nitrogen determines the extent to which the molecule is protonated (positively charged) at a given pH. This is critical because the ionization state affects solubility, permeability, and target binding.
The Role of the Pyridine Nitrogen: The pKa of unsubstituted pyridine is approximately 5.2. The pKa of a substituted nicotinonitrile will dictate its charge state in different physiological compartments. For instance, in the low pH of the stomach (pH 1-2), the pyridine nitrogen will be predominantly protonated, which generally increases aqueous solubility. In the higher pH of the intestine (pH 6-7.4), a larger fraction of the molecule will be in its neutral, more membrane-permeable form.
How Substituents Modulate pKa: The electronic properties of substituents on the pyridine ring significantly influence the basicity of the nitrogen atom.
-
Electron-Withdrawing Groups (EWGs): Groups like the nitrile (-CN) itself, halogens, or nitro groups pull electron density away from the pyridine ring, making the nitrogen lone pair less available for protonation and thus lowering the pKa (making it less basic).
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkoxy (-OR) push electron density into the ring, increasing the basicity of the nitrogen and raising the pKa.
Experimental Determination of Physicochemical Parameters
Acquiring accurate and reproducible physicochemical data is essential for building robust structure-property models. The following section details validated, step-by-step protocols for key experiments.
Integrated Physicochemical Profiling Workflow
A logical workflow ensures that resources are used efficiently, with high-throughput screens in the early stages and more detailed characterization for promising compounds.
Integrating Data for Advanced Drug Design
Individual parameters are informative, but their true power is realized when they are combined into more sophisticated metrics that better predict in vivo outcomes.
Lipophilic Efficiency (LipE): A Measure of Quality
Lipophilic Efficiency (LipE), also known as Ligand-Lipophilicity Efficiency (LLE), is a crucial metric for assessing the "quality" of a hit or lead. [3][9]It relates the potency of a compound to its lipophilicity, rewarding compounds that achieve high potency without excessive lipophilicity. [15] LipE = pIC₅₀ - logD
A higher LipE value (typically > 5 or 6) is desirable. [9]It suggests that binding affinity is being driven by specific, high-quality interactions (e.g., hydrogen bonds, charge interactions) rather than non-specific hydrophobic effects, which often lead to poor ADMET properties. During lead optimization, tracking LipE helps ensure that potency gains are not achieved at the expense of deteriorating physicochemical properties.
Multi-Parameter Optimization (MPO)
Modern drug discovery relies on Multi-Parameter Optimization (MPO) to balance the often-conflicting requirements for a successful drug. [1][2]MPO methods use scoring functions to combine data from various assays (e.g., potency, selectivity, solubility, permeability, metabolic stability) into a single desirability score. [1] This approach allows project teams to define a "target candidate profile" and objectively rank compounds based on how well they match this ideal profile. [1]For a nicotinonitrile project, an MPO score might weight high potency and good solubility more heavily, while penalizing high lipophilicity and metabolic instability. This data-driven approach helps to avoid subjective biases and focuses synthetic efforts on compounds with the highest overall probability of success. [2][4]
Conclusion
The substituted nicotinonitrile scaffold will undoubtedly continue to be a rich source of novel therapeutics. Success in this arena, however, requires a deep, quantitative understanding of physicochemical principles. By moving beyond a singular focus on potency and embracing a holistic, data-driven approach to multi-parameter optimization, research teams can significantly improve the efficiency and quality of their drug discovery efforts. This guide has provided the foundational knowledge, experimental frameworks, and strategic insights necessary to rationally design the next generation of nicotinonitrile-based medicines, transforming potent molecules into effective therapies.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Aryl-Nicotinonitriles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aryl-Nicotinonitriles
The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide range of biological activities, with several compounds reaching the market as approved drugs.[1] The introduction of an aryl group at the 5-position of the nicotinonitrile ring system can significantly modulate the molecule's pharmacological and physicochemical properties, making the development of efficient and versatile synthetic methods for 5-aryl-nicotinonitriles a critical endeavor for drug discovery and the creation of novel functional materials.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4][5] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids make it an ideal strategy for the synthesis of 5-aryl-nicotinonitriles.[4][6][7]
This document provides a comprehensive guide for the palladium-catalyzed Suzuki coupling to synthesize 5-aryl-nicotinonitriles. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and presents a summary of optimized conditions to facilitate successful implementation in the laboratory.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or its ester) and an organic halide or triflate.[4][5][8] The catalytic cycle, which is central to the transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 5-halonicotinonitrile (e.g., 5-bromonicotinonitrile). This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10][11]
-
Reductive Elimination: The final step involves the elimination of the two organic groups (the nicotinonitrile and the aryl group) from the palladium complex, forming the desired C-C bond of the 5-aryl-nicotinonitrile product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-Nicotinonitriles
This protocol provides a general procedure for the Suzuki coupling of a 5-halonicotinonitrile with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
5-Halonicotinonitrile (e.g., 5-bromonicotinonitrile) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand) (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser, magnetic stirrer)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the 5-halonicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-nicotinonitrile.
Figure 2: Experimental workflow for the synthesis of 5-aryl-nicotinonitriles.
Optimization of Reaction Conditions
The success of the Suzuki coupling for the synthesis of 5-aryl-nicotinonitriles is highly dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes typical conditions and provides insights into their selection.
| Component | Options | Rationale and Considerations |
| 5-Halonicotinonitrile | 5-Bromonicotinonitrile, 5-Iodonicotinonitrile, 5-Chloronicotinonitrile | Reactivity generally follows the trend I > Br > Cl.[4] Bromides are often a good balance of reactivity and cost. Chlorides may require more specialized and electron-rich ligands.[3] |
| Arylboronic Acid | Phenylboronic acid, substituted phenylboronic acids, heteroarylboronic acids | A wide variety are commercially available. Stability can be an issue; boronic esters (e.g., pinacol esters) can offer improved stability.[3] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is critical.[12] For challenging couplings, especially with heteroaryl substrates, specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF, organic bases (e.g., Et₃N) | The base is crucial for activating the boronic acid.[11] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[11] The choice can depend on the solvent and the presence of base-sensitive functional groups.[15] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF, Acetonitrile | Biphasic solvent systems are common and often enhance the reaction rate.[4] The choice of solvent can influence the solubility of reagents and the efficacy of the base.[15] For heteroaryl substrates, anhydrous conditions may be necessary to prevent protodeboronation.[14] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and the solvent is thoroughly degassed.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions, a milder base, or by using more stable boronic esters.
-
Catalyst Deactivation: Heteroaromatic substrates like nicotinonitrile can sometimes coordinate to the palladium center and inhibit catalysis.[14] The use of bulky, electron-rich ligands can often mitigate this issue.
-
Purification Challenges: The polarity of the 5-aryl-nicotinonitrile products can vary significantly depending on the nature of the aryl substituent. Careful selection of the chromatography eluent is necessary for effective purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of 5-aryl-nicotinonitriles. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]
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National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
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National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
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ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available from: [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimized Cyclopropanation of Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The fusion of pyridine and cyclopropane rings creates a unique chemical scaffold with significant potential in medicinal chemistry, offering novel conformational constraints and metabolic stability. However, the inherent electronic properties of the pyridine ring present distinct challenges to traditional cyclopropanation methodologies. This guide provides a comprehensive overview of optimized strategies for the cyclopropanation of pyridine-containing substrates, detailing the mechanistic underpinnings, practical protocols, and comparative analyses of the foremost synthetic methods. We will explore the nuances of the Simmons-Smith reaction and its modifications, delve into the intricacies of transition-metal catalysis, and examine the utility of ylide-mediated and organocatalytic approaches. This document is intended to serve as a practical resource for chemists seeking to efficiently incorporate the cyclopropyl moiety into pyridine frameworks, thereby accelerating the discovery and development of novel therapeutic agents.
The Strategic Importance of the Cyclopropyl-Pyridine Moiety in Medicinal Chemistry
The pyridine ring is the second most abundant nitrogen heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl group, and modulate the physicochemical properties of a molecule.[1] The cyclopropane ring, while seemingly simple, is a powerful tool in drug design.[2] Its rigid, three-dimensional structure can lock in bioactive conformations, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[3] The combination of these two pharmacophores can, therefore, lead to compounds with superior efficacy and pharmacokinetic profiles.[4] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the lone pair on the nitrogen atom can complicate synthetic efforts, often leading to low yields or catalyst inhibition.[5] This guide aims to provide solutions to these challenges.
Simmons-Smith and Furukawa-Modified Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid to deliver a methylene group to an alkene stereospecifically.[6] While effective for many substrates, the presence of a basic pyridine ring can be problematic due to the Lewis acidic nature of the zinc reagents.
Mechanistic Considerations
The active species in the Simmons-Smith reaction is typically represented as (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[7] The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to one face of the alkene.[7]
For pyridine-containing substrates, the Lewis basic nitrogen can coordinate to the zinc carbenoid. This can have two opposing effects:
-
Inhibition: Sequestration of the active reagent can slow down or completely inhibit the cyclopropanation.
-
Directing Effect: If the alkene is positioned appropriately relative to the pyridine nitrogen (e.g., in 2-vinylpyridine), coordination can pre-organize the transition state and direct the cyclopropanation to a specific face of the double bond, enhancing diastereoselectivity. A similar directing effect is well-documented for allylic alcohols.[8]
The Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides a more reactive and reproducible reagent system.[5]
Optimization Strategies for Pyridine Substrates
-
Solvent Choice: The rate of the Simmons-Smith reaction is highly dependent on the solvent. Basic solvents can compete with the alkene for coordination to the zinc carbenoid, thus decreasing the reaction rate. Non-coordinating, polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[5]
-
Protecting Groups/N-Oxides: To circumvent the inhibitory effect of the pyridine nitrogen, it can be temporarily masked. Formation of the corresponding pyridine N-oxide is a common strategy. The N-oxide is less basic and can be readily reduced back to the pyridine after cyclopropanation.
-
Stoichiometry: An excess of the Simmons-Smith reagent may be required to overcome partial sequestration by the pyridine nitrogen.
-
Temperature Control: Reactions are often initiated at low temperatures (e.g., 0 °C or -20 °C) and then allowed to warm to room temperature.[5]
Protocol: Diastereoselective Cyclopropanation of a Pyridyl Allylic Alcohol
This protocol is adapted from general procedures for directed Simmons-Smith reactions.[8]
Materials:
-
Pyridyl allylic alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes, 3.0 equiv)
-
Diiodomethane (3.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the pyridyl allylic alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (3.0 equiv) dropwise via syringe. Stir for 20 minutes at 0 °C.
-
Add the diiodomethane (3.0 equiv) dropwise. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis, particularly with rhodium and copper complexes, offers a powerful alternative for the cyclopropanation of alkenes using diazo compounds as carbene precursors.[4] These reactions are often highly efficient and can be rendered enantioselective through the use of chiral ligands.
Mechanistic Overview
The general catalytic cycle involves the reaction of the transition-metal catalyst with a diazo compound (e.g., ethyl diazoacetate, EDA) to generate a metal-carbene intermediate after the extrusion of dinitrogen. This electrophilic carbene is then transferred to the alkene in a concerted or stepwise manner to form the cyclopropane ring and regenerate the catalyst.[9]
A significant challenge with pyridine substrates is the potential for the nitrogen lone pair to coordinate to the metal center, which can act as a catalyst poison. This can be mitigated by using more electron-deficient pyridine substrates, employing catalysts that are less susceptible to inhibition, or by slow addition of the diazo compound to maintain a low concentration of the reactive carbene intermediate.
Catalyst and Reagent Selection
-
Rhodium Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are common and effective catalysts. For enantioselective transformations, chiral dirhodium catalysts like Rh₂(S-DOSP)₄ are employed.[9]
-
Copper Catalysts: Copper complexes with bis(oxazoline) (BOX) or pyridine-containing (PyBOX) ligands are also widely used for asymmetric cyclopropanation.
-
Diazo Reagents: Ethyl diazoacetate (EDA) is the most common carbene precursor. Other diazo compounds, such as diazomalonates, can also be used.[10] It is important to note that diazo compounds are potentially explosive and should be handled with appropriate safety precautions.
Protocol: Rhodium-Catalyzed Enantioselective Cyclopropanation of 2-Vinylpyridine
This protocol is a representative procedure adapted from the literature for rhodium-catalyzed cyclopropanations.[9]
Materials:
-
2-Vinylpyridine (5.0 equiv)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 equiv)
-
Anhydrous, degassed solvent (e.g., pentane or DCM)
-
Methyl phenyldiazoacetate (1.0 equiv)
-
Syringe pump
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the rhodium catalyst (0.01 equiv) in the anhydrous solvent.
-
Add the 2-vinylpyridine (5.0 equiv) to the flask.
-
In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 equiv) in the anhydrous solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 1-4 hours. The slow addition is crucial to minimize side reactions and catalyst decomposition.
-
Stir the reaction at room temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Once the diazo compound is fully consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl-pyridine.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Ylide-Mediated Cyclopropanation
An alternative approach that avoids the use of potentially hazardous diazo compounds is the use of ylides, particularly pyridinium ylides. This method often falls under the umbrella of organocatalysis and is particularly effective for electron-deficient alkenes.
Mechanistic Principle
In this strategy, a pyridinium ylide is generated in situ from a pyridinium salt and a base. The ylide then acts as a nucleophile in a Michael-initiated ring closure (MIRC) sequence with an electron-deficient alkene (e.g., an α,β-unsaturated ester or nitrile).[11][12]
This method is advantageous as it can often be performed as a one-pot, multi-component reaction.[12]
Protocol: One-Pot Synthesis of Polysubstituted Cyclopropanes via Pyridinium Ylides
This protocol is based on the work of Yan and coworkers.[11]
Materials:
-
α-Haloacetamide (e.g., N,N-diethyl-2-chloroacetamide, 1.0 equiv)
-
Pyridine (1.1 equiv)
-
Anhydrous benzene or toluene
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Part A: Pyridinium Salt Formation. In a round-bottom flask, reflux the α-haloacetamide (1.0 equiv) and pyridine (1.1 equiv) in anhydrous benzene for 2 hours. After cooling, remove the solvent under reduced pressure to obtain the crude pyridinium salt.
-
Part B: One-Pot Cyclopropanation. To the flask containing the crude pyridinium salt, add the aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and anhydrous DCM.
-
Add triethylamine (1.2 equiv) to the mixture and stir at room temperature for 4-6 hours. The reaction proceeds via in-situ formation of the Knoevenagel condensation product (the electron-deficient alkene) and the pyridinium ylide, followed by their MIRC reaction.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization or flash column chromatography.
Comparative Analysis of Methods
The choice of cyclopropanation method depends on several factors, including the substrate's electronic properties, the desired stereochemistry, and scalability.
| Method | Substrate Scope | Stereocontrol | Advantages | Limitations & Challenges for Pyridines | Typical Yield | Ref. |
| Simmons-Smith / Furukawa | Electron-rich & unactivated alkenes | Diastereoselective (substrate-directed) | No need for diazo compounds; stereospecific. | Sluggish with electron-deficient alkenes; pyridine nitrogen can inhibit the Lewis acidic zinc reagent. | 60-90% | [5] |
| Rh-Catalyzed (with Diazo) | Broad (electron-rich, -neutral, -deficient) | High diastereo- & enantioselectivity with chiral ligands | High efficiency and turnover; excellent stereocontrol. | Diazo compounds are hazardous; catalyst inhibition by pyridine nitrogen is possible. | 70-95% | [9] |
| Pyridinium Ylide (MIRC) | Electron-deficient alkenes | Good diastereoselectivity | One-pot, multi-component reactions are possible; avoids diazo compounds. | Limited to electron-deficient alkenes; enantioselective versions are less common for this specific ylide. | 75-95% | [11][12] |
| Biocatalytic (Enzymatic) | Broad (electron-rich & -deficient) | Excellent enantio- and diastereoselectivity | Mild, aqueous conditions; high selectivity. | Requires specialized enzymes and protein engineering; scalability can be a challenge. | 60-98% | [4] |
Troubleshooting and Key Considerations
-
Low Yield in Simmons-Smith: If yields are low with a pyridine substrate, consider increasing the equivalents of the zinc reagent, using the more reactive Furukawa conditions, or protecting the pyridine as an N-oxide.
-
Catalyst Deactivation in Metal Catalysis: If the reaction stalls, catalyst inhibition by the pyridine is likely. Try using a more robust catalyst, a less coordinating solvent, or a slower addition rate for the diazo compound.
-
Safety: Diazo compounds are toxic and potentially explosive. Always use appropriate personal protective equipment and work in a well-ventilated fume hood. Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
-
Chemoselectivity: For molecules with multiple double bonds, regioselectivity can be an issue. In Simmons-Smith reactions, sterically accessible and electron-rich alkenes react faster.[13] In transition-metal catalysis, electronic effects often dominate.
Conclusion
The synthesis of cyclopropyl-pyridines is an achievable yet nuanced task that requires careful consideration of the chosen methodology. While the Simmons-Smith reaction offers a classic and reliable route, particularly with directing groups, transition-metal catalysis provides a highly efficient and stereoselective alternative, provided catalyst inhibition can be managed. Ylide-mediated reactions present a safe and often high-yielding pathway for specific substrate classes. By understanding the mechanistic principles and optimizing the reaction protocols as outlined in this guide, researchers can effectively navigate the challenges associated with the unique reactivity of the pyridine ring and successfully incorporate this valuable motif into their drug discovery programs.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. [Link]
-
Simmons–Smith reaction - Wikipedia. Wikipedia. [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Current Organic Chemistry. [Link]
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson Education. [Link] (Note: This is a general chemistry resource, specific examples for pyridine directing cyclopropanation may be found in more specialized literature).
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. [Link]
-
Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. Journal of Combinatorial Chemistry. [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]
-
Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes - Sci-Hub. Sci-Hub. [Link]
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Cyclopropanation - Wikipedia. Wikipedia. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]
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Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes: Rhodium-Catalyzed Multicomponent Synthesis of N-Heterobicyclic Enones. Journal of the American Chemical Society. [Link]
-
Nickel-catalyzed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications.
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]
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Rhodium(II)‐Catalyzed Cyclopropanation - ResearchGate. ResearchGate. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - ResearchGate. ResearchGate. [Link]
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Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society. [Link]
-
Simmons–Smith reaction - Wikipedia. Wikipedia. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Scientific Update. [Link]
-
Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]
-
Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Angewandte Chemie International Edition. [Link]
-
Catalysis with Diboron(4)/Pyridine: Application to the Broad-Scope [3 + 2] Cycloaddition of Cyclopropanes and Alkenes. Journal of the American Chemical Society. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Scientific Update. [Link]
-
Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society. [Link]
-
Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. Organic Letters. [Link]
-
Organoelectrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds. ResearchGate. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
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Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv. [Link]
-
Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes. Angewandte Chemie International Edition. [Link]
-
Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Synthesis. [Link]
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Application Notes and Protocols for the Analytical Characterization of Substituted Pyridines
Introduction: The Analytical Imperative for Substituted Pyridines
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their biological and chemical activity is exquisitely sensitive to the nature and position of substituents on the pyridine ring.[2][3] Consequently, rigorous analytical characterization is not merely a procedural step but a fundamental necessity for ensuring the identity, purity, and stability of these critical compounds. This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive characterization of substituted pyridines, offering not just protocols but the scientific rationale behind methodological choices.
The analytical challenges presented by substituted pyridines are often multifaceted. Isomers can exhibit very similar physicochemical properties, making their separation and individual characterization non-trivial.[4] Furthermore, the potential for polymorphism and the presence of process-related impurities or degradation products demand a multi-technique approach for a complete analytical picture. This document is structured to guide researchers, scientists, and drug development professionals through the logical selection and application of these techniques.
Structural Elucidation: Seeing the Molecular Architecture
Confirming the precise molecular structure, including the substitution pattern on the pyridine ring, is the foundational step in characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose, often complemented by X-ray crystallography for unambiguous solid-state confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, allowing for the deduction of molecular connectivity and stereochemistry.[1]
Causality of Method Choice: For substituted pyridines, ¹H NMR is invaluable for determining the substitution pattern. The electron-withdrawing nature of the nitrogen atom creates a characteristic deshielding effect on the ring protons, with α-protons (at C2 and C6) being the most downfield, followed by the γ-proton (C4), and then the β-protons (C3 and C5).[1] Substituents dramatically alter these chemical shifts and the spin-spin coupling patterns between adjacent protons, providing a unique fingerprint of the substitution pattern.[1][5] ¹³C NMR complements this by providing information on the carbon framework.[1]
Protocol 1: ¹H and ¹³C NMR Analysis of a Substituted Pyridine
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Substituted pyridine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.[6]
-
Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Data Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration values (proton ratios), and coupling constants (J-values) to assign protons and determine their connectivity.[1]
-
¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments and their types (aromatic, aliphatic, carbonyl, etc.).[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[7] Electron Ionization (EI) is a common technique that induces fragmentation, providing a "fingerprint" mass spectrum.[7]
Causality of Method Choice: The fragmentation of substituted pyridines in MS is highly dependent on the nature and position of the substituents.[7][8] Common fragmentation pathways involve the loss of substituents or cleavage of the pyridine ring itself.[7] Understanding these patterns is crucial for structural confirmation and identifying unknown pyridine derivatives.[7] For instance, the position of a substituent can influence which bonds are more likely to break, leading to distinct fragment ions for different isomers.[8]
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis
Objective: To determine the molecular weight and analyze the fragmentation pattern of a volatile substituted pyridine.
Materials:
-
Substituted pyridine sample
-
Volatile solvent (e.g., methanol, dichloromethane)
-
GC-MS or direct insertion probe MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Sample Introduction:
-
GC-MS: If the sample is sufficiently volatile and thermally stable, inject the solution onto a GC column for separation prior to MS analysis. This is the preferred method for complex mixtures.[9]
-
Direct Insertion Probe: For pure, less volatile samples, place a small amount of the sample on the probe and insert it directly into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
-
Analyze the major fragment ions and their relative abundances. Propose fragmentation pathways consistent with the structure of the substituted pyridine.[10]
-
Table 1: Typical Mass Spectral Fragmentation Patterns for Monosubstituted Pyridines
| Substituent Position | Common Fragmentation Pathways | Key Fragment Ions |
| 2- (α) | Loss of substituent, cleavage of the ring | [M - R]⁺, ions from ring opening |
| 3- (β) | Loss of substituent, ring fragmentation | [M - R]⁺, characteristic pyridine ring fragments |
| 4- (γ) | Loss of substituent, retro-Diels-Alder type fragmentation | [M - R]⁺, fragments from ring cleavage |
Note: R represents the substituent.
Single-Crystal X-ray Diffraction: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12]
Causality of Method Choice: While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography offers definitive proof.[11] It is particularly crucial for resolving subtle stereochemical details and understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can influence the physical properties of the material.[13][14]
The acquisition and analysis of X-ray diffraction data is a specialized technique and is typically performed by trained crystallographers. The primary requirement is the ability to grow a high-quality single crystal of the substituted pyridine compound.
Purity Assessment and Separation: Isolating the Compound of Interest
Chromatographic techniques are essential for separating substituted pyridines from impurities, starting materials, and side products, as well as for separating isomers.[15][16] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a highly versatile technique for the separation and quantification of a wide range of substituted pyridines, including those that are non-volatile or thermally labile.[9]
Causality of Method Choice: The choice of HPLC method depends on the polarity of the substituted pyridine. Reversed-phase HPLC is common for moderately polar compounds. However, for highly hydrophilic pyridines, traditional reversed-phase columns may provide insufficient retention.[15][17] In such cases, alternative approaches like mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, or HILIC (Hydrophilic Interaction Liquid Chromatography) are employed.[16][18] The use of ion-pairing reagents is often avoided as they are not compatible with MS detection.[15][17]
Protocol 3: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of a substituted pyridine sample and quantify impurities.
Materials:
-
Substituted pyridine sample
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Acidic modifier (e.g., formic acid, trifluoroacetic acid)
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.[17] Degas the mobile phase before use.[4]
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[17]
-
Set the column oven temperature (e.g., 30°C) to ensure reproducible retention times.[4]
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 275 nm).[17][18] The UV spectrum of the compound can be used to determine the optimal wavelength.[19]
-
-
Analysis: Inject a fixed volume of the sample solution (e.g., 10 µL) and run the chromatogram. An isocratic or gradient elution may be used to achieve optimal separation.
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Gas Chromatography (GC): For Volatile Pyridines
GC is the method of choice for the analysis of volatile and thermally stable substituted pyridines.[9][20] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]
Causality of Method Choice: The selection of the GC column is critical. For the analysis of basic compounds like pyridines, specialized columns such as wax-type columns (e.g., CP-Wax 51 for Amines) are often used to prevent peak tailing and ensure good peak shape.[21] Headspace GC can be employed for the analysis of volatile pyridines in solid or liquid matrices.[20]
Protocol 4: GC-FID for the Analysis of Volatile Pyridine Isomers
Objective: To separate and quantify a mixture of volatile substituted pyridine isomers.
Materials:
-
Sample mixture of pyridine isomers
-
GC-grade solvent (e.g., methanol)
-
GC instrument with FID
-
Capillary GC column suitable for amines (e.g., Agilent CP-Wax 51 for Amines)[21]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a suitable solvent.
-
GC System Setup:
-
Install the appropriate GC column.
-
Set the injector and detector temperatures (e.g., 250°C).[21]
-
Program the oven temperature. A typical program might start at a lower temperature and ramp up to a higher temperature to separate compounds with different boiling points (e.g., start at 70°C, hold for 4 min, then ramp to 240°C at 10°C/min).[21]
-
Set the carrier gas (e.g., Nitrogen or Helium) flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times (if known) or by running standards.
-
Determine the relative percentage of each isomer by peak area normalization.
-
Spectroscopic Characterization
Spectroscopic techniques like UV-Vis, IR, and Raman provide additional information about the electronic structure and functional groups present in substituted pyridines.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[22] The position and intensity of the absorption maxima are sensitive to the nature and position of substituents. This technique is often used in conjunction with HPLC for detection.[18]
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[22][23] They are excellent for identifying characteristic functional groups attached to the pyridine ring (e.g., C=O, -NO₂, -NH₂) and for studying the vibrations of the pyridine ring itself. The C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3200 cm⁻¹ region.[24]
Method Validation: Ensuring Trustworthy Results
All analytical methods used for the characterization of substituted pyridines, especially in a regulated environment like drug development, must be validated to ensure they are suitable for their intended purpose.[25][26] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[27] The validation requirements are outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[27]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[26]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[27]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[27]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel substituted pyridine.
Caption: A typical analytical workflow for substituted pyridines.
References
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- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Semantic Scholar.
- Pyridine. SIELC Technologies.
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications.
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- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH.
- Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers. Benchchem.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
- Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Request PDF. ResearchGate.
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- IR-VUV spectra of jet-cooled pyridine, (pyridine) 2 and... ResearchGate.
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Application Note: Deciphering the Fragmentation Fingerprints of Nitrogen Heterocycles in Mass Spectrometry
Introduction
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their structural elucidation is a critical step in drug discovery, metabolite identification, and environmental analysis. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing sensitive and specific information about molecular weight and structure.[3][4] Understanding the fragmentation patterns of these compounds under various ionization conditions is paramount for accurate structural interpretation.
This comprehensive guide provides an in-depth exploration of the mass spectral fragmentation of common nitrogen heterocycles. We will delve into the mechanistic underpinnings of fragmentation pathways for key classes of these compounds, supported by detailed protocols for their analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the confident characterization of nitrogen-containing heterocyclic compounds.
I. Fundamental Principles of Fragmentation in Nitrogen Heterocycles
The fragmentation of nitrogen heterocycles in a mass spectrometer is governed by the stability of the resulting fragment ions and the nature of the parent molecule, including the type of heteroatom, the degree of aromaticity, and the substituents present. The ionization technique employed significantly influences the fragmentation pathways observed.
-
Electron Ionization (EI): This hard ionization technique, typically used with GC-MS, imparts high energy (70 eV) to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint. Common fragmentation processes in EI-MS include the loss of small, stable neutral molecules like hydrogen cyanide (HCN), radicals such as methyl (•CH3), and ring cleavage reactions.[3][5]
-
Electrospray Ionization (ESI): As a soft ionization technique commonly coupled with LC-MS, ESI typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the ion source.[6] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). The resulting product ion spectrum reveals characteristic neutral losses and fragment ions.
A key determinant in the fragmentation of nitrogen heterocycles is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This can be a useful first indicator in spectral interpretation.[7]
II. Fragmentation Patterns of Key Nitrogen Heterocycle Classes
The following sections detail the characteristic fragmentation patterns of several important classes of nitrogen heterocycles.
A. Pyridines
Pyridine, a six-membered aromatic heterocycle, exhibits a stable molecular ion in EI-MS. Its primary fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), a signature fragmentation for many nitrogen-containing aromatic rings.[5][8]
Substituents on the pyridine ring significantly influence the fragmentation pathways. For instance, alkyl-substituted pyridines often undergo benzylic cleavage, where the bond beta to the aromatic ring is broken, leading to the formation of a stable tropylium-like ion.
Table 1: Common Fragmentation Pathways of Substituted Pyridines
| Substituent | Fragmentation Pathway | Characteristic Fragment(s) |
| Alkyl | Benzylic cleavage | [M-R]+ (where R is the alkyl radical minus one hydrogen) |
| Hydroxyl | Loss of CO | [M-CO]+• |
| Amino | Loss of HCN | [M-HCN]+• |
| Carboxylic Acid | Loss of •OH, followed by loss of CO | [M-OH]+, [M-COOH]+ |
B. Indoles and their Derivatives
The indole ring system is a prevalent scaffold in many natural products and pharmaceuticals. Under EI, indole itself shows a prominent molecular ion peak. A characteristic fragmentation is the loss of HCN, leading to a stable benzocyclopropenium cation.[9]
Substituents on the indole ring direct the fragmentation. For example, prenylated indole alkaloids commonly show the loss of an isopentene group.[10] Further fragmentation often involves cleavage of substituents at the N-1 position, ultimately leading to characteristic indole core fragments.[10]
Caption: EI Fragmentation of Indole.
C. Quinolines and Isoquinolines
Quinoline and isoquinoline are bicyclic aromatic heterocycles. Similar to pyridine, their primary fragmentation pathway under EI-MS is the loss of HCN.[8] The position of the nitrogen atom influences the relative abundance of certain fragment ions, which can aid in distinguishing between these isomers. In ESI-MS/MS, isoquinoline alkaloids often exhibit a characteristic loss of the substituent groups attached to the nitrogen atom.[11][12]
D. Pyrimidines and Purines
Pyrimidine and purine bases are the building blocks of nucleic acids. Their fragmentation is of significant interest in metabolomics and drug metabolism studies. Under EI-MS, pyrimidines often undergo ring cleavage.[3][13] Substituents play a major role in directing the fragmentation, with initial losses from the substituent groups being common.[3]
Purines, with their fused ring system, exhibit more complex fragmentation patterns. Tandem mass spectrometry of protonated purine bases often involves sequential losses of ammonia, HCN, and other small molecules, providing a wealth of structural information.
Caption: General workflow for pyrimidine fragmentation.
III. Experimental Protocols
The following protocols provide a starting point for the analysis of nitrogen heterocyles by GC-MS and LC-MS/MS. Optimization may be required depending on the specific analyte and matrix.
A. Protocol 1: GC-MS Analysis of Volatile Nitrogen Heterocycles
This protocol is suitable for the analysis of relatively volatile and thermally stable nitrogen heterocycles such as pyridines and some indoles.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5]
- Perform serial dilutions to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[5]
2. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[5]
- Inlet Temperature: 250 °C.[5]
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[5]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
3. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).[5]
- Electron Energy: 70 eV.[3][5]
- Source Temperature: 230 °C.[5]
- Quadrupole Temperature: 150 °C.[5]
- Scan Range: m/z 40-400.[5]
B. Protocol 2: LC-MS/MS Analysis of Non-Volatile or Thermally Labile Nitrogen Heterocycles
This protocol is ideal for the analysis of a wide range of nitrogen heterocycles, including larger drug molecules, metabolites, and fused ring systems.[6][14]
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.2 µm syringe filter to remove any particulates.
- Perform serial dilutions to a final concentration in the low µg/mL to ng/mL range.
2. Liquid Chromatograph (LC) Conditions:
- LC System: An Agilent 1200 series or equivalent.[3]
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]
- Mobile Phase A: Water with 0.1% formic acid.[3]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
- Gradient: A suitable gradient to achieve separation of the analytes of interest (e.g., 5-95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.[14]
- Injection Volume: 5 µL.[14]
3. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.[6][14]
- Capillary Voltage: 3.2 - 3.5 kV.[6][14]
- Drying Gas (Nitrogen) Temperature: 250-300 °C.[6][14]
- Drying Gas Flow Rate: 11.0 L/min.[14]
- Nebulizer Pressure: 35 psi.[14]
- MS/MS Analysis: Perform product ion scans on the protonated molecular ions ([M+H]+) of the target analytes. Optimize collision energy for each compound to achieve characteristic fragmentation.
Start [label="Sample Preparation\n(Dissolution & Filtration)", fillcolor="#FBBC05", fontcolor="#202124"];
LC_Separation [label="LC Separation\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ESI_Ionization [label="ESI Ionization\n(Positive Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MS1_Scan [label="MS1 Scan\n(Precursor Ion Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CID [label="Collision-Induced\nDissociation (CID)"];
MS2_Scan [label="MS2 Scan\n(Product Ion Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Fragmentation Pattern\nInterpretation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> LC_Separation;
LC_Separation -> ESI_Ionization;
ESI_Ionization -> MS1_Scan;
MS1_Scan -> CID;
CID -> MS2_Scan;
MS2_Scan -> Data_Analysis;
}
Caption: General workflow for LC-MS/MS analysis.
IV. Conclusion
The systematic study of mass spectral fragmentation patterns is a cornerstone of structural elucidation for nitrogen-containing heterocyclic compounds. By understanding the fundamental principles of fragmentation and the characteristic pathways for different classes of these molecules, researchers can confidently identify and characterize novel compounds. The protocols provided herein offer a robust starting point for developing analytical methods for a wide range of applications, from pharmaceutical research to environmental monitoring. The combination of high-resolution mass spectrometry with a thorough understanding of fragmentation chemistry provides an unparalleled tool for advancing our knowledge of the vast and vital world of nitrogen heterocycles.
References
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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López-Sena, C., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1198-1199, 137-144. [Link]
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Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4921-4930. [Link]
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Kovács, D., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1217-1224. [Link]
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Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
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Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 496. [Link]
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Vakhrameev, S. A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(11), 3456. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
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Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
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Vakhrameev, S. A., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
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Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. [Link]
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White, E., Krueger, P. M., & McCloskey, J. A. (1972). Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. The Journal of Organic Chemistry, 37(3), 430-438. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]
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Development of an In Vitro Kinase Assay for Novel Pyridine-Based Inhibitors
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive framework for the development and validation of in vitro kinase assays tailored for the characterization of novel pyridine-based inhibitors. We delve into the critical aspects of assay selection, optimization, and execution, emphasizing the unique chemical properties of pyridine scaffolds. This document offers detailed, step-by-step protocols for a luminescence-based kinase assay, supplemented with expert insights to ensure robust and reproducible data generation for drug discovery programs.
Introduction: The Kinase Target Class and Pyridine-Based Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern targeted therapy.
Pyridine-based scaffolds are a privileged structure in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors such as Imatinib and Crizotinib. Their prevalence is due to the pyridine ring's ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. However, the unique physicochemical properties of these compounds, including potential for off-target effects and compound interference, necessitate a carefully designed assay development strategy.
Key Considerations for Pyridine-Based Inhibitors
-
Mechanism of Action (MOA): Most pyridine-based inhibitors are ATP-competitive, binding to the active site of the kinase. Assay design must be sensitive to this MOA.
-
Compound Interference: The aromatic nature of the pyridine ring can sometimes lead to interference with certain assay technologies, such as fluorescence-based readouts. This potential must be systematically evaluated.
-
Selectivity Profiling: A crucial step in drug development is to assess the selectivity of a lead compound against a panel of kinases to understand potential off-target toxicities.
Selecting the Right In Vitro Kinase Assay Platform
The choice of assay technology is a critical decision that impacts data quality, throughput, and cost. Several robust platforms are available, each with its own set of advantages and disadvantages.
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction. | High sensitivity, broad dynamic range, resistant to compound interference. | Enzymatic coupling steps can be susceptible to inhibition. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore. | Homogeneous (no-wash) format, ratiometric detection minimizes well-to-well variation. | Potential for light scattering and autofluorescence interference from compounds. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small molecule to a larger one. | Simple, homogeneous format. | Lower sensitivity for high ATP concentrations, potential for compound interference. |
For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity and general resistance to interference from colored or fluorescent compounds, a common concern with aromatic scaffolds like pyridines.
The ADP-Glo™ Kinase Assay Workflow
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction that produces light.
Figure 1. Workflow of the ADP-Glo™ Luminescent Kinase Assay.
Protocol: Assay Development and Optimization
A robust and reliable kinase assay requires systematic optimization of several key parameters. The goal is to establish conditions that yield a stable signal with a high signal-to-background ratio, ensuring sensitivity to inhibition.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar).
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20. The exact composition should be optimized for the specific kinase.
-
Pyridine-Based Inhibitors: Test compounds dissolved in 100% DMSO.
-
Assay Plates: White, opaque 384-well plates are recommended for luminescence assays to maximize signal and prevent crosstalk.
-
Luminometer: Plate reader capable of measuring glow luminescence.
Step-by-Step Optimization Protocols
3.2.1. Kinase Titration (Enzyme Concentration Determination)
Causality: The concentration of the kinase directly impacts the rate of the reaction and the amount of ADP produced. The optimal concentration should result in approximately 10-30% conversion of ATP to ADP within the desired reaction time, ensuring the reaction remains in the linear range.
-
Prepare a series of kinase dilutions in kinase buffer. A 2-fold serial dilution from a high starting concentration is recommended.
-
In a 384-well plate, add 2.5 µL of each kinase dilution. Include wells with no enzyme as a negative control (0% activity).
-
Add 2.5 µL of a solution containing substrate and ATP at a fixed concentration (e.g., the Kₘ for ATP).
-
Incubate the plate at the desired reaction temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal (RLU) versus the kinase concentration and select a concentration that gives a robust signal well above the background (typically a signal-to-background ratio > 10).
3.2.2. ATP Titration (Determination of ATP Kₘ,app)
Causality: For ATP-competitive inhibitors, the IC₅₀ value is dependent on the ATP concentration. It is crucial to run the assay at an ATP concentration close to the apparent Michaelis-Menten constant (Kₘ,app) to accurately determine the inhibitor's potency.
-
Using the optimal kinase concentration determined in 3.2.1, set up kinase reactions with a serial dilution of ATP.
-
Follow steps 3-7 from the kinase titration protocol.
-
Plot the initial reaction velocity (approximated by RLU) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ,app for ATP. This is the concentration that will be used for inhibitor screening.
3.2.3. Z'-Factor Determination for Assay Validation
Causality: The Z'-factor is a statistical parameter that assesses the quality and robustness of a high-throughput screening assay.[1] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
-
Prepare two sets of control wells in a 384-well plate (e.g., 16-24 wells each).
-
Maximum Signal (0% Inhibition): Contains kinase, substrate, ATP, and DMSO (vehicle control).
-
Minimum Signal (100% Inhibition): Contains substrate, ATP, DMSO, and a control inhibitor at a concentration >10x its IC₅₀. Alternatively, a "no enzyme" control can be used.
-
-
Perform the kinase assay as optimized.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|
-
Where σ is the standard deviation and μ is the mean of the max and min signals.
-
Protocol: IC₅₀ Determination for Pyridine-Based Inhibitors
Once the assay is optimized and validated, it can be used to determine the potency of the novel pyridine-based inhibitors.
Experimental Workflow
Figure 2. Workflow for IC₅₀ determination of pyridine-based inhibitors.
Step-by-Step Protocol
-
Compound Plating: Create a serial dilution of the pyridine-based test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 1 mM).
-
Assay Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the diluted compound to the appropriate wells. Include DMSO-only wells for 0% inhibition (max signal) and a known potent inhibitor for 100% inhibition (min signal).
-
Add 2.5 µL of the optimized concentration of kinase to all wells except the "no enzyme" background controls.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP (at its Kₘ,app concentration).
-
Incubate for the pre-determined optimal reaction time (e.g., 60 minutes) at the optimal temperature.
-
-
Signal Detection:
-
Add 8.5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 17 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the data using the max and min signal controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inaccurate pipetting; Reagent instability; Edge effects on the plate. | Use calibrated multichannel pipettes; Ensure reagents are well-mixed and at the correct temperature; Avoid using the outer wells of the plate. |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations; Short incubation times; High background signal. | Re-optimize kinase, ATP, and substrate concentrations; Increase incubation times for detection reagents; Check for reagent contamination. |
| Inhibitor Appears to Activate the Kinase | Compound is luminescent or interferes with luciferase. | Perform a counter-screen by adding the compound directly to the detection step (without kinase) to check for interference. |
| Shallow IC₅₀ Curve Slope | Compound has a complex MOA (e.g., non-ATP competitive, aggregation). | Consider alternative assay formats; Test compound solubility in assay buffer; Include a detergent like Triton X-100 (0.01%) to mitigate aggregation.[2] |
Conclusion
The development of a robust in vitro kinase assay is a foundational step in the discovery of novel inhibitors. By following a systematic approach of optimization and validation, researchers can generate high-quality, reproducible data for their pyridine-based compounds. The luminescence-based ADP-Glo™ assay offers a sensitive and reliable platform that is less susceptible to the compound interference often associated with aromatic scaffolds. This guide provides the necessary protocols and scientific rationale to successfully implement this technology, accelerating the identification and characterization of the next generation of kinase-targeted therapeutics.
References
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian & A. Grossman (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Vidugiriene, J., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
Patel, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of Kinase Inhibitors
<_Step_1>
Introduction: The Central Role of Kinases and the Need for Cellular Assays
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, a process known as phosphorylation.[1] This seemingly simple modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules.[1] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[1][3][4]
This has made kinases one of the most important classes of drug targets in modern medicine.[3] Kinase inhibitors are small molecules designed to block the activity of specific kinases, thereby interrupting the aberrant signaling pathways driving the disease.[1][5] While the initial stages of kinase inhibitor discovery often rely on biochemical assays that measure the direct inhibition of purified enzymes, these in vitro systems fail to replicate the complex environment of a living cell.[6] Factors such as cell membrane permeability, intracellular ATP concentrations, off-target effects, and the presence of scaffolding proteins and feedback loops can significantly influence a compound's efficacy.[6][7] Therefore, cell-based assays are an indispensable tool for validating and characterizing kinase inhibitors in a more physiologically relevant context.[6][8][9]
This guide provides a comprehensive overview of key cell-based assays for evaluating the efficacy of kinase inhibitors, complete with detailed protocols and expert insights into experimental design and data interpretation. We will delve into methods for assessing target engagement, measuring the impact on downstream signaling, and quantifying the ultimate phenotypic effects on cell viability and proliferation.
Section 1: Target Engagement Assays - Confirming the Hit
Before assessing the functional consequences of kinase inhibition, it is crucial to confirm that the inhibitor directly binds to its intended target within the complex milieu of the cell. This is known as target engagement. Failure to demonstrate target engagement can lead to misinterpretation of downstream effects, which may arise from off-target activities of the compound.
Cellular Thermal Shift Assay (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[10][11][12] The underlying principle is that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[12][13] When cells are heated, proteins begin to denature and aggregate. By treating cells with a kinase inhibitor and then subjecting them to a temperature gradient, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in control cells.[12][13] The amount of soluble protein remaining at each temperature can then be quantified, typically by Western blotting or mass spectrometry.[14]
Workflow Diagram:
Caption: NanoBRET™ Target Engagement assay workflow.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, opaque 96- or 384-well plate and incubate for 24-48 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the kinase inhibitor in an appropriate assay medium.
-
Prepare the fluorescent tracer at the recommended concentration in the assay medium.
-
Add the inhibitor dilutions and the tracer to the wells containing the cells. Include wells with tracer only (no inhibitor) and wells with no tracer (background control).
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a CO2 incubator for a time sufficient to reach binding equilibrium (typically 2 hours).
-
Add the NanoLuc® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer) using a plate reader equipped for BRET measurements.
-
Data Analysis and Interpretation:
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the concentration of the inhibitor increases, it displaces the tracer, leading to a decrease in the BRET ratio. Plotting the BRET ratio against the inhibitor concentration allows for the determination of the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
| Parameter | Low Inhibitor Concentration | High Inhibitor Concentration | Interpretation |
| BRET Ratio | High | Low | Inhibitor competes with the tracer for binding to the target. |
| IC50 Value | Lower value indicates higher affinity | Higher value indicates lower affinity | Quantitative measure of inhibitor potency in live cells. |
Section 2: Phosphorylation Assays - Measuring Downstream Effects
Once target engagement is confirmed, the next logical step is to assess whether the inhibitor modulates the kinase's activity within the cell. Since the primary function of a kinase is to phosphorylate its substrates, measuring changes in the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates is a direct readout of inhibitor efficacy.
Western Blotting for Phospho-Proteins
Principle: Western blotting is a widely used and powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. To assess kinase inhibitor efficacy, Western blotting is employed to measure the levels of phosphorylated proteins. [15]This is achieved using phospho-specific antibodies that recognize and bind only to the phosphorylated form of the target protein. [15]By comparing the levels of the phosphorylated protein in inhibitor-treated cells versus untreated cells, one can directly assess the inhibitor's effect on the kinase's activity. It is crucial to also probe for the total protein levels as a loading control to ensure that any observed decrease in the phospho-protein signal is due to inhibition of phosphorylation and not a decrease in the overall amount of the protein. [15][16] Key Considerations for Phospho-Protein Western Blotting:
-
Sample Preparation: It is critical to preserve the phosphorylation state of proteins during sample preparation. This is achieved by working quickly on ice and including phosphatase inhibitors in the lysis buffer to prevent dephosphorylation. [17]* Blocking: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background. [17]Bovine serum albumin (BSA) is a preferred blocking agent for phospho-protein detection. [16]* Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies. [15] Protocol: Western Blotting for a Phosphorylated Kinase Substrate
-
Cell Treatment and Lysis:
-
Plate cells and treat with the kinase inhibitor at various concentrations and for different durations. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate (ECL) to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the target protein to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Data Analysis and Interpretation:
A dose-dependent decrease in the normalized phospho-protein signal in the inhibitor-treated samples compared to the control indicates effective inhibition of the target kinase's activity.
| Treatment | Phospho-Protein Signal | Total Protein Signal | Interpretation |
| Vehicle Control | High | Unchanged | Baseline kinase activity. |
| Inhibitor | Decreased | Unchanged | Inhibition of kinase activity. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins. [18][19]For assessing kinase inhibitor efficacy, a sandwich ELISA format is often used. [20]In this setup, a capture antibody specific for the total protein of interest is coated onto the wells of a microplate. Cell lysates are then added, and the target protein is captured by the antibody. A second detection antibody, which is specific for the phosphorylated form of the protein and is conjugated to an enzyme (like HRP), is then added. [19]After washing away unbound reagents, a substrate is added that is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is proportional to the amount of phosphorylated protein in the sample. [20] Workflow Diagram:
Caption: Sandwich ELISA workflow for phospho-protein detection.
Protocol: Sandwich ELISA for a Phosphorylated Protein
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well plate with a capture antibody against the total target protein. Incubate and then wash.
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., BSA solution).
-
-
Sample and Standard Incubation:
-
Prepare cell lysates from inhibitor-treated and control cells as described for Western blotting.
-
Add the cell lysates and a series of known standards to the wells. Incubate to allow the capture antibody to bind the target protein.
-
Wash the wells to remove unbound components.
-
-
Detection Antibody Incubation:
-
Add the HRP-conjugated detection antibody (specific for the phosphorylated form of the target) to each well. Incubate.
-
Wash the wells to remove unbound detection antibody.
-
-
Signal Development and Measurement:
-
Add a colorimetric substrate (e.g., TMB) to the wells and incubate to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis and Interpretation:
Generate a standard curve using the absorbance values of the known standards. Use this curve to determine the concentration of the phosphorylated protein in the cell lysates. A dose-dependent decrease in the concentration of the phospho-protein in the inhibitor-treated samples indicates successful inhibition.
| Sample | Absorbance | Calculated Concentration | Interpretation |
| Vehicle Control | High | High | Baseline phosphorylation level. |
| Low Inhibitor Dose | Intermediate | Intermediate | Partial inhibition. |
| High Inhibitor Dose | Low | Low | Strong inhibition. |
Section 3: Phenotypic Assays - Assessing the Ultimate Biological Effect
The ultimate goal of a kinase inhibitor is to elicit a desired biological response, such as inhibiting cancer cell growth. Phenotypic assays measure these global cellular outcomes.
Cell Proliferation and Viability Assays
Principle: These assays quantify the number of viable cells after treatment with a kinase inhibitor. A reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect) is a key indicator of the inhibitor's efficacy.
-
MTT Assay: This is a colorimetric assay that measures cell metabolic activity. [21][22]Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [21][23]The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells. [21][23]
-
BrdU Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. [24][25]BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. [24][26][27]The incorporated BrdU can then be detected using a specific antibody. [24][25][27] Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control and a no-cell control (for background).
-
Incubate for a period relevant to the cell cycle of the cell line (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
| Parameter | Low Inhibitor Concentration | High Inhibitor Concentration | Interpretation |
| Absorbance | High | Low | Inhibitor reduces the number of viable cells. |
| % Viability | Close to 100% | Low | Dose-dependent cytotoxic or cytostatic effect. |
| IC50 Value | Lower value indicates higher potency | Higher value indicates lower potency | Potency of the inhibitor in a phenotypic context. |
Reporter Gene Assays
Principle: Reporter gene assays are used to monitor the activation of specific signaling pathways. [28][29]These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) that is placed under the control of a transcriptional response element that is activated by a transcription factor downstream of the kinase of interest. [30][31]When the signaling pathway is active, the transcription factor binds to the response element and drives the expression of the reporter gene, producing a measurable signal. [31]A kinase inhibitor that blocks this pathway will prevent the activation of the transcription factor, leading to a decrease in the reporter signal. [30] Workflow Diagram:
Caption: General workflow for a reporter gene assay.
Protocol: Luciferase-Based Reporter Assay for a Kinase Pathway
-
Cell Transfection and Plating:
-
Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Plate the transfected cells in a multi-well plate.
-
-
Cell Treatment:
-
Treat the cells with the kinase inhibitor at various concentrations.
-
Stimulate the signaling pathway with an appropriate agonist (if necessary). Include appropriate controls (unstimulated, stimulated with vehicle, etc.).
-
-
Cell Lysis and Reporter Assay:
-
After the treatment period, lyse the cells.
-
Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a dual-luciferase assay system and a luminometer.
-
Data Analysis and Interpretation:
Normalize the primary reporter signal to the control reporter signal to account for differences in transfection efficiency and cell number. A dose-dependent decrease in the normalized reporter activity in the inhibitor-treated, stimulated cells indicates that the inhibitor is effectively blocking the signaling pathway.
| Condition | Normalized Reporter Activity | Interpretation |
| Unstimulated | Low | Basal pathway activity. |
| Stimulated + Vehicle | High | Pathway is activated. |
| Stimulated + Inhibitor | Low | Inhibitor blocks pathway activation. |
Conclusion: An Integrated Approach to Kinase Inhibitor Evaluation
The effective evaluation of kinase inhibitors requires a multi-faceted approach that integrates various cell-based assays. By starting with target engagement assays like CETSA or NanoBRET™, researchers can confidently confirm that their compound interacts with the intended kinase in a cellular environment. Following this, phosphorylation assays such as Western blotting and ELISA provide direct evidence of the inhibitor's ability to modulate the kinase's catalytic activity. Finally, phenotypic assays, including proliferation and reporter gene assays, reveal the ultimate biological consequences of kinase inhibition. Together, these methods provide a robust framework for characterizing the efficacy of kinase inhibitors, guiding their development from promising hits to potential therapeutics.
References
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News-Medical.Net. (2022, September 26). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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SciLifeLab Publications. (2021, August 10). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
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News-Medical.Net. (n.d.). What is a Kinase Inhibitor? Retrieved from [Link]
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Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]
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Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Tyrosine Kinase Inhibitors. In StatPearls. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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NIH. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
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PubMed. (n.d.). Mitogen-activated protein kinase activity and reporter gene assays in plants. Retrieved from [Link]
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PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
- (n.d.).
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Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
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PubMed. (n.d.). Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity. Retrieved from [Link]
-
BMG Labtech. (2024, October 22). Gene reporter assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 26. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 30. caymanchem.com [caymanchem.com]
- 31. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of Nicotinonitrile Libraries
Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery
The nicotinonitrile, or 3-cyanopyridine, core is a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties, stemming from the pyridine ring and the reactive nitrile group, make it an indispensable building block for developing advanced therapeutic agents.[1] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, demonstrating its clinical and commercial relevance.[2]
Nicotinonitrile derivatives have shown a remarkable breadth of biological activity, targeting a wide array of proteins, with a particular emphasis on enzymes like kinases and metabolic pathway components.[3][4][5] The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or, in some cases, a reactive "warhead" for forming covalent bonds with target proteins, which can lead to enhanced potency and prolonged duration of action.[6][7]
Given the proven success and therapeutic potential of this scaffold, high-throughput screening (HTS) of diverse nicotinonitrile libraries is a highly effective strategy for identifying novel starting points for drug discovery programs.[8][9] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights necessary to design and execute a successful HTS campaign for this important class of molecules.
Phase 1: Strategic Planning and Nicotinonitrile Library Design
The success of any HTS campaign is fundamentally linked to the quality of the screening library.[10] For nicotinonitrile-focused screening, this involves more than just acquiring a collection of compounds; it requires a strategic approach to library design that balances diversity with drug-like properties.
Causality in Library Design: The goal is not simply to amass the largest number of derivatives, but to curate a collection that intelligently explores the chemical space around the nicotinonitrile core. Each substituent should be chosen to probe specific interactions with potential biological targets (e.g., hydrogen bonding, hydrophobic interactions, steric effects) while maintaining favorable physicochemical properties.
Table 1: Key Parameters for Nicotinonitrile Library Curation
| Parameter | Recommended Criteria | Rationale & Justification |
| Purity | >90%, confirmed by LC-MS/NMR | Prevents false positives/negatives arising from contaminants. Ensures that observed activity is due to the intended molecule. |
| Structural Diversity | Maximized R-group variation | To explore a wide range of structure-activity relationships (SAR) and increase the probability of finding a hit for various target classes. |
| Physicochemical Properties | Adherence to Lipinski's Rule of Five | Enhances the probability that hits will have drug-like properties, facilitating downstream development. |
| Exclusion of Pan-Assay Interference Compounds (PAINS) | Computational filtering | Removes known promiscuous inhibitors and assay artifacts, reducing the false-positive rate and saving resources during hit validation. |
| Solubility | >50 µM in DMSO | Ensures compounds remain in solution under assay conditions, preventing aggregation-based false positives. |
Phase 2: Assay Development and Validation: The Self-Validating System
The screening assay is the heart of the HTS campaign. It must be robust, reproducible, and relevant to the biological question being asked. The choice between a biochemical and a cell-based assay format depends entirely on the nature of the target and the desired information.[11]
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[11] They are ideal for identifying direct inhibitors and are generally less prone to artifacts related to cell health or membrane permeability. Fluorescence-based assays are a common and highly sensitive readout method for biochemical HTS.[12][13][14]
-
Cell-Based Assays: These provide a more physiologically relevant context, measuring a compound's effect on a cellular process within a living cell (e.g., proliferation, apoptosis, signaling pathway activation).[15][16] They are essential for identifying compounds that must cross cell membranes to reach their target and can reveal more complex mechanisms of action.
Protocol 1: Development of a Fluorescence-Based Kinase Inhibition Assay
This protocol describes the development of a robust biochemical assay to screen a nicotinonitrile library for inhibitors of a target kinase (e.g., Pim-1, a common target for such scaffolds).[4][5]
Objective: To establish a 384-well plate assay with a Z'-factor > 0.5, indicating excellent statistical separation between positive and negative controls and suitability for HTS.
Materials:
-
Purified recombinant kinase
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (non-selective kinase inhibitor, positive control)
-
DMSO (vehicle control)
-
384-well black, low-volume assay plates
Methodology:
-
Enzyme and Substrate Titration:
-
Perform a matrix titration by varying the concentrations of both the kinase and the peptide substrate to determine the optimal concentrations that yield a robust signal-to-background ratio while remaining in the linear range of the reaction. The goal is to use the lowest enzyme concentration that gives a strong signal, which increases the sensitivity to inhibitors.
-
-
ATP Concentration Determination:
-
Determine the Michaelis-Menten constant (Km) for ATP. For the initial HTS, run the assay at or near the Km of ATP. This ensures that the assay is sensitive to ATP-competitive inhibitors, a common mechanism for nicotinonitrile-based kinase drugs.
-
-
DMSO Tolerance Test:
-
Run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%). The final DMSO concentration in the HTS should not exceed the level that causes a >10% decrease in enzyme activity.
-
-
Z'-Factor Validation (Dry Run): [17]
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control Wells (Max Signal): Add enzyme, substrate, and ATP in assay buffer with 1% DMSO.
-
Positive Control Wells (Min Signal): Add enzyme, substrate, and ATP in assay buffer with a saturating concentration of Staurosporine (e.g., 10 µM) and 1% DMSO.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay kit) and read the fluorescence intensity on a plate reader.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Trustworthiness Check: An assay is considered robust and suitable for HTS only when the Z'-factor is consistently > 0.5 over multiple validation runs.[17]
-
Protocol 2: A Cell-Based Antiproliferative Assay
This protocol outlines a method to screen the nicotinonitrile library for compounds that inhibit the growth of a cancer cell line (e.g., MCF-7 breast cancer cells).
Objective: To identify compounds that reduce cell viability, using a commercially available resazurin-based reagent (e.g., CellTiter-Blue®).[16]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin-based cell viability reagent
-
384-well clear-bottom, sterile tissue culture plates
Methodology:
-
Cell Seeding Optimization:
-
Determine the optimal cell seeding density that ensures cells remain in the exponential growth phase for the duration of the experiment (e.g., 72 hours). This is crucial for assay reproducibility.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50-100 nL of each library compound from the master plates into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
-
Cell Plating:
-
Dispense the optimized number of cells (e.g., 2,000 cells/well) in 50 µL of growth medium into the compound-containing plates.
-
Include wells for negative controls (cells + DMSO) and positive controls (cells + a lethal dose of Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. This duration allows for multiple cell doublings, making antiproliferative effects measurable.
-
-
Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce resazurin to the highly fluorescent resorufin.[16]
-
Read the fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Normalize the data to the plate controls. Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and Doxorubicin (100% inhibition) controls.
-
Phase 3: The HTS Campaign Workflow
High-throughput screening integrates automation and robotics to test thousands of compounds efficiently and reproducibly.[9] The process is a funnel, starting with a broad primary screen and progressively narrowing down to a small number of high-quality, confirmed hits.
Caption: High-Throughput Screening (HTS) campaign workflow.
Protocol 3: The Primary and Secondary Screening Cascade
1. Primary Screen:
-
Objective: To identify all potential "hits" from the library at a single concentration (e.g., 10 µM). Speed and cost-effectiveness are prioritized over precision.
-
Execution: Run the entire nicotinonitrile library through the validated assay (e.g., the kinase assay from Protocol 1) using automated liquid handlers and plate readers.
-
Hit Selection: A common threshold for hit identification is a signal that is greater than 3 standard deviations from the mean of the negative controls (DMSO).[12] This statistical cutoff helps to separate potential activity from the noise of the assay.
2. Hit Confirmation and Dose-Response (Secondary Screen):
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Causality: Re-testing hits is critical to eliminate random errors from the primary screen. A dose-response curve validates that the observed effect is real and dependent on the compound's concentration.
-
Execution:
-
"Cherry-pick" the primary hits from the library plates.
-
Create a serial dilution series for each hit (e.g., 8 points, 3-fold dilutions starting from 50 µM).
-
Test these dilutions in the primary assay in triplicate.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
-
3. Counter-Screening and Triage:
-
Objective: To eliminate false positives and promiscuous compounds.
-
Trustworthiness Check: This step is essential for ensuring the integrity of the final hit set. A common source of false positives is interference with the assay technology itself (e.g., compound fluorescence).[18]
-
Example Counter-Screens:
-
Orthogonal Assay: Re-test confirmed hits in an assay that measures the same biological endpoint but uses a different detection technology (e.g., a label-free method like Surface Plasmon Resonance if the primary screen was fluorescence-based).[19][20][21] This helps to rule out technology-specific artifacts.
-
Promiscuity Screen: Test hits against an unrelated target (e.g., a different kinase) to identify non-specific inhibitors.
-
Covalent Modifier Screen: Given the nitrile group, it may be prudent to run an assay to flag potential covalent modifiers, such as a thiol-reactivity assay.[6]
-
Phase 4: Data Analysis and Hit Prioritization
The output of an HTS campaign is a vast dataset that requires careful analysis to prioritize the most promising hits for follow-up chemistry and further biological studies.[22]
Caption: Data analysis and hit triage funnel.
Table 2: Example Hit Prioritization Matrix
| Compound ID | Primary Screen (% Inh @ 10µM) | IC₅₀ (µM) | Counter-Screen (Orthogonal Assay) | Selectivity Screen (% Inh) | SAR Analysis | Priority |
| NC-001 | 85 | 0.5 | Active | <10% | Good | High |
| NC-002 | 92 | 1.2 | Active | 8% | Good | High |
| NC-003 | 78 | 2.5 | Inactive | N/A | N/A | Low (Artifact) |
| NC-004 | 65 | 8.0 | Active | 75% | Poor | Low (Non-selective) |
| NC-005 | 95 | 0.8 | Active | 15% | Singleton | Medium |
Preliminary SAR Analysis: Even at this early stage, structure-activity relationships can be identified by clustering the validated hits based on their chemical scaffolds.[17] This analysis helps identify which R-group modifications on the nicotinonitrile core are most favorable for activity and selectivity, providing a direct path to the hit-to-lead chemistry phase.
Conclusion
High-throughput screening of nicotinonitrile libraries is a powerful engine for modern drug discovery. By combining strategic library design, the development of robust and self-validating assays, and a rigorous, multi-stage screening cascade, researchers can efficiently identify novel, high-quality chemical matter for their targets of interest. The principles and protocols outlined in this guide provide a framework for executing these complex campaigns with scientific integrity, maximizing the probability of discovering the next generation of nicotinonitrile-based therapeutics.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Sciences and Research.
- HTS Libraries. BOC Sciences.
- High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (Date not available).
- High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
- High-throughput screening using label-free technologies. (2004). Journal of Biomolecular Screening.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. (2026).
- Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. (2005). PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
- What is label-free screening and why use it in drug discovery?. (2012). Drug Discovery World.
- Nicotinonitrile derivatives as antitumor agents.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
- Label-free technologies for monitoring drug interactions. (2015). Drug Target Review.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
- Selecting Cell-Based Assays for Drug Discovery Screening.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 페이지를 사용할 수 없음 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. nuvisan.com [nuvisan.com]
- 16. static.fishersci.eu [static.fishersci.eu]
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- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyridylboronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. The unique electronic and structural properties of pyridine-containing boron reagents present specific hurdles that can lead to frustratingly low yields. This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to help you overcome these common issues and achieve your synthetic goals.
I. Troubleshooting Q&A: Addressing Common Issues
This section directly addresses the most frequent problems encountered during the Suzuki coupling of pyridylboronic acids. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: My reaction has very low or no yield of the desired product. What are the likely causes and how can I fix it?
Low to non-existent yields in pyridyl Suzuki couplings can typically be traced back to a few key factors: instability of the boronic acid, suboptimal catalyst-ligand system, or inappropriate choice of base and solvent.
Potential Cause A: Protodeboronation of the Pyridylboronic Acid
Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously prone to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This process is often accelerated under the basic conditions required for the Suzuki coupling.[1][4] The Lewis basic nitrogen atom in the pyridine ring can facilitate this decomposition.[1][5]
Solutions:
-
Switch to a More Stable Boron Reagent: Instead of the free boronic acid, consider using a more stable derivative.[6]
-
Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be used as effective replacements.[7][8]
-
N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][6][7][9] This "slow-release" strategy is particularly effective for challenging couplings.[1][4][9]
-
Organotrifluoroborate salts (e.g., potassium pyridyltrifluoroborate) offer another stable, slow-release alternative.[1][7]
-
Lithium triisopropylboronates have also been successfully used for coupling 2-pyridyl nucleophiles.[2][7]
-
-
Optimize Reaction Conditions to Minimize Decomposition:
-
Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH), which can accelerate protodeboronation.[6][10]
-
Consider running the reaction at lower temperatures if possible, although this may require a more active catalyst system.[10]
-
Potential Cause B: Inefficient Catalyst System
The coupling of electron-deficient pyridylboronic acids often requires a highly active palladium catalyst. The choice of both the palladium precursor and the phosphine ligand is critical for success.[2][6]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[11] Use specialized ligands designed for challenging cross-couplings:
-
Use a High-Activity Palladium Precatalyst:
-
Ensure Reagent Quality and Proper Handling:
Potential Cause C: Suboptimal Base and Solvent Combination
The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step of the catalytic cycle. The solvent system affects the solubility of all components and the overall reaction rate.
Solutions:
-
Base Selection:
-
Solvent System:
Question 2: I am observing a significant amount of a side product that corresponds to the starting pyridine (without the boronic acid). What is happening?
This is the classic signature of protodeboronation . As discussed in the previous question, the boronic acid is being replaced by a hydrogen atom from a proton source in the reaction mixture (often water or an alcohol).[1] For 2-pyridylboronic acid, this can even occur via a unimolecular fragmentation of its zwitterionic form under neutral pH conditions.[1][5]
Solutions:
-
Employ Stable Boron Reagents: This is the most effective strategy. Switch from the boronic acid to its corresponding pinacol ester, MIDA boronate, or trifluoroborate salt.[1][6][7] These derivatives are significantly more resistant to premature decomposition.
-
Anhydrous Conditions (with caution): While aqueous bases are standard, in some cases, anhydrous conditions with an organic-soluble base might suppress protodeboronation. However, this can make the transmetalation step less efficient.[4][14]
-
"Slow-Release" Strategy: Using MIDA boronates or trifluoroborates ensures that the concentration of the unstable free boronic acid in the reaction mixture is kept very low at any given time, favoring the desired cross-coupling over the decomposition pathway.[1][4][9]
Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate?
A sluggish reaction points towards a slow step in the catalytic cycle, which for pyridylboronic acids is often the transmetalation step.
Solutions:
-
Increase Reaction Temperature: Gently increasing the temperature can often overcome the activation barrier. However, be mindful that higher temperatures can also increase the rate of protodeboronation.[6] Monitor the reaction closely by TLC or LC-MS.
-
Re-evaluate the Catalyst/Ligand System: A more active catalyst system is the best solution. If you are using a less active ligand like PPh₃, switching to a Buchwald-type ligand (e.g., XPhos, SPhos) or a bulky alkylphosphine (e.g., PCy₃) can dramatically increase the reaction rate.[6][10][15]
-
Check Your Base: Ensure you are using a suitable base. A switch to a stronger, yet compatible, base like K₃PO₄ or Cs₂CO₃ might accelerate the transmetalation step.[6][8]
-
Consider Additives: In some challenging cases, particularly with 2-pyridyl systems, the addition of copper(I) salts has been shown to improve reaction efficacy, potentially by facilitating a more efficient transmetalation.[3][9][16]
II. Visualizing the Problem: Protodeboronation
The primary challenge in pyridyl Suzuki couplings is the instability of the boronic acid. The diagram below illustrates the undesired protodeboronation pathway that competes with the productive Suzuki catalytic cycle.
Caption: Competing pathways for pyridylboronic acid in Suzuki coupling.
III. Recommended General Protocol for a Challenging Pyridyl Suzuki Coupling
This protocol is a robust starting point for coupling a pyridylboronic acid derivative with an aryl bromide, incorporating best practices to mitigate common failure modes.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
Pyridyl Pinacol Boronate or MIDA Boronate (1.3 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos or SPhos (3.5 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized Water
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), pyridyl boronate ester (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the aryl bromide by TLC, GC, or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide? A1: Yes, but aryl chlorides are generally less reactive than aryl bromides.[6] To couple an aryl chloride, you will likely need a more active catalyst system. Using a Buchwald palladacycle precatalyst (e.g., XPhos Pd G3) at a slightly higher catalyst loading (2-5 mol%) and potentially a higher temperature (100-120 °C) is recommended.[2]
Q2: My boronic acid is old. Is it still good? A2: Possibly not. Pyridylboronic acids, in particular, can decompose upon storage.[10] It is best practice to use fresh or recently purchased boronic acids. If in doubt, you can check the purity by ¹H or ¹¹B NMR. If you see significant signals corresponding to the deborylated pyridine, the reagent has likely decomposed.
Q3: Why is degassing the solvents so important? A3: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Oxygen can oxidize the catalyst to inactive Pd(II) species and also oxidize the phosphine ligands, halting the catalytic cycle.[10] Thoroughly degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical for reproducible and high-yielding reactions.[10]
Q4: I am seeing byproducts related to my phosphine ligand. What is happening? A4: With some combinations of phosphine ligands and substrates, aryl-aryl exchange can occur, leading to impurities derived from the ligand.[16][17] If this is a significant issue, screening different classes of ligands (e.g., switching from a biarylphosphine like XPhos to an alkylphosphine like PCy₃) may solve the problem.[16]
Q5: Are non-precious metal catalysts an option? A5: While palladium is the workhorse for Suzuki couplings, research into using more earth-abundant metals like nickel is ongoing. However, Ni-catalyzed Suzuki couplings of Lewis-basic heteroarylborons like pyridines have been particularly challenging, often due to catalyst inhibition.[18] While some progress has been made, palladium-based systems remain the most general and reliable option for this specific transformation at present.[18]
V. References
-
D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [URL not available from search]
-
A. D. S. Marques, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Journal of Chemistry, 2020. [Link]
-
P. B. Hodgson and F. H. Salingue, "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction," Tetrahedron Letters, 2004. [Link]
-
Wikipedia, "Protodeboronation," Wikipedia, The Free Encyclopedia. [Link]
-
G. A. Molander and C. N. Wolfe, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2003. [Link]
-
J. C. Anderson, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2005. [Link]
-
ResearchGate, "Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid," ResearchGate. [Link]
-
C. J. O'Brien, et al., "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," Angewandte Chemie International Edition, 2020. [Link]
-
D. M. Li, et al., "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, 2007. [Link]
-
Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros, 2023. [Link]
-
M. C. Haibach, et al., "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst," Chemical Science, 2022. [Link]
-
Reddit User Discussion, "Help needed with unreproducible Suzuki coupling," r/Chempros, 2023. [Link]
-
G. C. Lloyd-Jones and S. Y. F. Mak, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Link]
-
J. C. K. Chu, et al., "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters," ACS Catalysis, 2017. [Link]
-
J. C. K. Chu, et al., "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters," Organic Letters, 2016. [Link]
-
P. A. Cox, et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, 2022. [Link]
-
G. A. Molander and P. E. Gormisky, "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations," The Journal of Organic Chemistry, 1997. [Link]
-
T. L. M. Ho, et al., "Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development," Chemistry – A European Journal, 2020. [Link]
-
P. A. Cox, et al., "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm," The Journal of Organic Chemistry, 2019. [Link]
-
R. A. Batey, et al., "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines," Organic Letters, 2002. [Link]
-
T. N. T. Nguyen, et al., "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," Chemical & Pharmaceutical Bulletin, 2025. [Link]
-
G. C. Fu, et al., "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions," Journal of the American Chemical Society, 2000. [Link]
-
ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?," ResearchGate Forum, 2018. [Link]
-
Reddit, "Why am I getting low yield for my Suzuki coupling reaction?," r/chemistry, 2016. [Link]
-
S. G. Durdagi, et al., "Boronic acids and boronic acid esters used in the Suzuki couplings with 4," Journal of Porphyrins and Phthalocyanines, 2012. [Link]
-
Chem Help ASAP, "Suzuki cross-coupling reaction," YouTube, 2020. [Link]
-
M. D. Burke, et al., "A General Solution for the 2-Pyridyl Problem," Angewandte Chemie International Edition, 2011. [Link]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Overcoming catalyst deactivation in Buchwald-Hartwig amination of pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Buchwald-Hartwig amination of pyridine-containing substrates. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when forming C-N bonds with this important class of heterocycles. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the underlying chemical principles that govern success or failure in your experiments.
Core Concepts: Why is Pyridine Amination so Challenging?
The Buchwald-Hartwig amination has revolutionized C-N bond formation, but its application to pyridine substrates is notoriously difficult.[1] The primary reason for this is the pyridine nitrogen itself, which can act as a ligand and poison the palladium catalyst.[2] This coordination leads to the formation of stable, off-cycle Pd-complexes that are catalytically inactive, effectively halting the reaction.
Furthermore, the electron-deficient nature of the pyridine ring can make the initial oxidative addition step more challenging, particularly with less reactive chloropyridines.[2][3] Successfully navigating these challenges requires a carefully optimized system where the ligand, base, and reaction conditions work in concert to favor the desired catalytic cycle over deactivation pathways.
Troubleshooting Guide: Diagnosing and Solving Common Failures
This section addresses the most frequent issues encountered in the lab. Each problem is followed by a systematic guide to identify the root cause and implement a solution.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how do I fix it?
Low or zero conversion is the most common failure mode and typically points to a deactivated or inefficient catalyst system.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalytically inactive species.[2] This is especially problematic for 2-halopyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos , BrettPhos , or XPhos are designed to be sterically demanding.[4][5] This bulkiness creates a "pocket" around the palladium atom that favors coordination of the desired amine nucleophile and sterically disfavors coordination of the pyridine nitrogen from another molecule.
-
-
Inefficient Oxidative Addition: The oxidative addition of the pyridine-halide bond to the Pd(0) center can be the rate-limiting step, particularly for chloropyridines.[3]
-
Solution 1: Switch to a More Active Ligand. The electron-donating properties of dialkylbiaryl phosphine ligands enhance the electron density on the palladium, which promotes the oxidative addition step.[4]
-
Solution 2: Use a Pre-catalyst. Palladium(II) sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species cleanly.[6] Using a well-defined precatalyst, such as a G3 or G4 palladacycle , ensures more efficient and consistent formation of the active catalyst.[3][7]
-
Solution 3: Increase Temperature. For stubborn C-Cl bonds, higher temperatures (e.g., 100-120 °C) are often necessary to overcome the activation barrier for oxidative addition.[3]
-
-
Improper Reaction Setup: Palladium catalysts are highly sensitive to oxygen, which can irreversibly oxidize the active Pd(0) to inactive Pd(II) species.[3]
-
Solution: Ensure a strictly inert atmosphere. Use a glovebox for reagent preparation and thoroughly degas your solvent. See the detailed protocol below for proper degassing techniques.
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a competing pathway where the pyridine halide is reduced instead of aminated.[3] This often occurs when the final reductive elimination step is slow, allowing for side reactions like β-hydride elimination to occur.
Root Cause Analysis & Solutions:
-
Slow Reductive Elimination: If the geometry or electronics of the palladium-amido intermediate are not optimal, the desired C-N bond-forming reductive elimination can be sluggish.
-
Solution: The choice of ligand is critical. Bulky, electron-rich ligands not only accelerate oxidative addition but also facilitate the reductive elimination step.[4][8] Experimenting with a different class of ligands (e.g., switching from a Buchwald-type biarylphosphine to a ferrocene-based ligand like Josiphos) can sometimes resolve this issue.[3]
-
-
Base or Amine-Mediated Reduction: The base or amine can participate in pathways that lead to the formation of palladium-hydride species, which are responsible for the hydrodehalogenation.
-
Solution 1: Modify Base Stoichiometry. While a strong base is necessary, using a large excess can sometimes be detrimental. Try reducing the equivalents of base to 1.2-1.5 equivalents.
-
Solution 2: Change the Base. If you are using NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2] This often requires higher temperatures to maintain catalytic activity but can suppress base-sensitive side reactions.
-
-
Presence of Water: Trace amounts of water can react with the palladium complex to generate palladium-hydroxide species, which can enter pathways leading to reduction.[3]
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Store bases in a desiccator and use freshly dried solvents.[7]
-
Catalyst Deactivation and Troubleshooting Workflow
The following diagrams illustrate the main catalytic cycle, common deactivation pathways with pyridine substrates, and a logical workflow for troubleshooting failed reactions.
Caption: A step-by-step workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q: How do I choose the right ligand for my specific pyridine substrate?
A: The choice is highly dependent on your substrates. The table below provides a starting point. For 2-halopyridines, ligands with high steric bulk are almost always required to prevent catalyst inhibition. For less-hindered 3- or 4-halopyridines, a broader range of ligands may be effective.
| Ligand Family | Examples | Key Features & Best Use Cases |
| Dialkylbiaryl Phosphines | RuPhos, BrettPhos, XPhos | Highly bulky and electron-rich. The gold standard for challenging substrates, including 2-chloropyridines and sterically hindered amines. [4][5] |
| Ferrocene-Based Ligands | Josiphos | Bidentate ligands that can offer different reactivity profiles. Sometimes effective when biarylphosphines fail. [3] |
| Trialkyl Phosphines | P(t-Bu)₃ | Very electron-donating but less sterically tunable. Can be effective for some systems but may be more prone to decomposition. [9] |
Q: Which palladium source is best: a precatalyst or generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃?
A: For consistency and high activity, precatalysts are strongly recommended . [7]Buchwald G3 or G4 palladacycles are designed to cleanly and efficiently generate the active L-Pd(0) species upon exposure to the base. [3]In contrast, the reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient and inconsistent, especially with nucleophiles that lack β-hydrogens (like many anilines or amides), leading to lower effective catalyst concentration and reproducibility issues. [10] Q: What is the optimal base and why is it so important?
A: The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate, which precedes the final reductive elimination step. [11]The choice of base is a balance between reactivity and substrate stability.
| Base | Approx. pKaH | Pros | Cons |
| NaOtBu | 19 | Highly effective, strong base. The most common choice for promoting fast reactions. [3] | Can degrade base-sensitive functional groups (e.g., esters). Purity is critical. [12] |
| K₃PO₄ | 12.3 | Weaker, inorganic base. Good for substrates with sensitive functional groups. [12] | Often requires higher catalyst loadings and/or temperatures. [2] |
| Cs₂CO₃ | 10.3 | Mild inorganic base with good solubility in some organic solvents. Excellent functional group tolerance. [13] | Can be expensive and may require higher temperatures or more active catalyst systems. |
Q: How critical is solvent choice and purity?
A: Very critical. The solvent must be anhydrous and capable of dissolving the reagents. [14]Common choices are toluene , 1,4-dioxane , and THF . [15]Aprotic, less polar solvents are generally preferred. Solvents like acetonitrile or pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction. [16]Always use freshly dried, degassed solvents, as both water and oxygen can deactivate the catalyst. [3]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This is a representative protocol and should be optimized for specific substrates.
Reagents & Equipment:
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 1.1-1.2 eq. relative to Pd)
-
Halopyridine (1.0 eq.)
-
Amine (1.2 eq.)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried glassware, magnetic stir bar, condenser
-
Inert atmosphere supply (Argon or Nitrogen)
Setup:
-
Glassware Preparation: Oven-dry all glassware (reaction vial/flask, condenser) overnight and allow to cool under a stream of inert gas or in a desiccator.
-
Solvent Degassing: Degas the solvent by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.
-
Reaction Assembly (in a glovebox is ideal):
-
To the reaction vessel, add the palladium precatalyst, base, and a magnetic stir bar.
-
Add the halopyridine and the amine.
-
Seal the vessel with a septum.
-
-
Reaction Execution:
-
Remove the vessel from the glovebox and place it on a stirrer hotplate under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3] * Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. J. Org. Chem.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.[Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.[Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2010). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Org. Lett.[Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
ResearchGate. (2018). Table 3 Effect of various bases in the Buchwald coupling reaction. [Link]
-
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
OUCI. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Macmillan Group, Princeton University. Why C–N and C–O Couplings? [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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- 4. google.com [google.com]
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- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
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- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Improving diastereoselectivity in the cyclopropanation of olefins
Technical Support Center: Cyclopropanation Reactions
Office of the Senior Application Scientist
Welcome to the technical support center for diastereoselective cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the stereochemical outcome of their cyclopropanation reactions. Cyclopropanes are critical structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity, improve metabolic stability, and modulate biological activity.[1] Achieving precise control over their three-dimensional structure is therefore paramount.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causal relationships between reaction parameters and stereochemical outcomes, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Improving Diastereoselectivity
This section addresses specific issues encountered during cyclopropanation experiments in a practical question-and-answer format.
Q1: My Simmons-Smith reaction on an acyclic allylic alcohol is giving a poor diastereomeric ratio (d.r.). How can I improve it?
A1: This is a classic challenge, particularly with (E)-disubstituted olefins, which are known to give modest ratios under standard Simmons-Smith conditions (Zn-Cu couple, CH₂I₂).[2] The key to high diastereoselectivity in these systems lies in leveraging chelation control by the hydroxyl group. The zinc carbenoid coordinates to the oxygen atom, directing the methylene transfer to one face of the double bond.
Core Causality: The stereochemical outcome is dictated by the stability of the transition state. The substrate adopts a conformation that minimizes A(1,3) strain, and the zinc reagent coordinates to the hydroxyl group. This pre-organization ensures the carbene is delivered syn to the directing alcohol.[2][3]
Troubleshooting Steps & Optimization:
-
Reagent Selection is Critical: The nature of the zinc carbenoid has a profound impact on diastereoselectivity. The Furukawa modification (Et₂Zn and CH₂I₂) is often superior to the classical Zn-Cu couple, especially for (E)-alkenes, as it generates a more electrophilic and reactive reagent.[2][3] Using an excess of the Furukawa reagent can further enhance selectivity.[3]
-
Solvent Choice Matters: The rate and selectivity of the Simmons-Smith reaction are highly dependent on the solvent. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred because they do not compete with the substrate's hydroxyl group for coordination to the zinc center, thus preserving the directing effect.[2][3] Ethereal solvents can sometimes lead to lower ratios.[3]
-
Protecting Groups Can Direct: If a free hydroxyl is not desired, other oxygen-containing functional groups like ethers (benzyl, TBDMS) and amides can also act as effective directing groups through chelation.[2][3][4]
Data Summary: Reagent Effect on a Model Substrate
| Reagent System | Solvent | Substrate: (E)-3-penten-2-ol d.r. (syn:anti) |
| Zn-Cu, CH₂I₂ (Simmons-Smith) | Ether | ~2:1 |
| Et₂Zn, CH₂I₂ (Furukawa) | Pentane | 86:14 |
| EtZnCH₂I (Charette's Reagent) | Pentane | >95:5 |
Data compiled from Charette, A. B. et al. (2003). Chem. Rev.[2][3]
Diagram: Chelation Control in Simmons-Smith Reaction This diagram illustrates how the hydroxyl group directs the cyclopropanation on an allylic alcohol.
Caption: Chelation of the zinc reagent to the hydroxyl group directs methylene delivery.
Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation (Furukawa Modification)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the allylic alcohol (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: Add diethylzinc (2.0 equiv, e.g., 1.0 M solution in hexanes) dropwise to the stirred solution. Stir for 15 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.0 equiv) dropwise. The solution may become cloudy.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl alcohol.[5]
Q2: My transition metal-catalyzed reaction of an olefin with a diazo compound shows poor trans:cis selectivity. What factors should I optimize?
A2: In transition metal-catalyzed cyclopropanations, particularly with rhodium and copper catalysts, the diastereoselectivity is a delicate balance of steric and electronic interactions between the metal carbene intermediate and the incoming olefin.[6][7] The trans (or E) isomer is generally favored, and its proportion can be enhanced by tuning several key parameters.
Core Causality: The reaction proceeds through a metal carbene intermediate. The olefin approaches this intermediate, and the selectivity is determined in a concerted but asynchronous transition state.[6][7] Steric repulsion between the substituents on the olefin and the bulky ester group of the carbene typically favors the trans product.
Troubleshooting Steps & Optimization:
-
Catalyst Choice: Dirhodium(II) catalysts are workhorses for this transformation. The ligands on the rhodium center are paramount. Increasing the steric bulk of the carboxylate ligands on the dirhodium paddlewheel complex can improve trans selectivity. For highly challenging systems, specialized catalysts like those with dirhodium tetraprolinate (Rh₂(Pro)₄) or dirhodium tetrakis(triphenylcyclopropanecarboxylate) ([Rh₂((R)-TPCP)₄]) structures can offer unique selectivity profiles.[3][8][9]
-
Diazo Reagent Sterics: This is one of the most effective handles for tuning selectivity. Increasing the steric bulk of the ester group on the diazoacetate dramatically disfavors the transition state leading to the cis product.[3][6] For example, switching from ethyl diazoacetate (EDA) to a bulkier ester like tert-butyl or, even better, 2,6-di-tert-butyl-4-methylphenyl (BHT) diazoacetate can provide exceptionally high trans selectivity.[3]
-
Olefin Electronics: The electronic nature of the olefin plays a role. While the scope is broad, reactions involving vinyl- or aryl-substituted carbenes can be less reactive towards trans-alkenes, an effect rationalized by specific transition state models.[6]
Data Summary: Effect of Diazo Ester on trans:cis Selectivity
| Diazoacetate (R in CHN₂CO₂R) | Catalyst | Olefin | trans:cis Ratio |
| Ethyl (Et) | Rh₂(OAc)₄ | Styrene | 1.5:1 |
| tert-Butyl (tBu) | Rh₂(OAc)₄ | Styrene | ~4:1 |
| 2,6-di-tert-butyl-4-methylphenyl | Rh₂(OAc)₄ | 1-Hexene | >50:1 |
Data compiled from Doyle, M. P. et al. and Lebel, H. et al. (2003). Chem. Rev.[3][6]
Diagram: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle showing the formation of the key metal carbene intermediate.
Q3: How can I control which face of a cyclic olefin is cyclopropanated when there's a pre-existing stereocenter on the ring?
A3: For cyclic olefins, achieving high facial diastereoselectivity is typically governed by two main principles: steric approach control and substrate-directing groups.
Core Causality: The cyclopropanating agent will preferentially approach the double bond from the less sterically hindered face of the molecule. This can often be predicted by examining the ground-state conformation of the cyclic system.[2][3]
Troubleshooting Steps & Optimization:
-
Analyze Steric Hindrance: In the absence of directing groups, the reaction is subject to steric effects. For example, in a substituted cyclohexene, the reagent will attack from the face opposite to the largest substituent. This control element is generally reliable and predictable.[2]
-
Install a Directing Group: A strategically placed hydroxyl, ether, or amide group can overcome steric hindrance and direct the reagent to the syn face through chelation, similar to the acyclic cases discussed in Q1. This is a powerful strategy for inverting the "natural" steric preference.[2][3]
-
Employ a Chiral Auxiliary: For substrates lacking a useful stereocenter or directing group, a chiral auxiliary can be temporarily attached to the molecule.[10] The auxiliary shields one face of the olefin, forcing the cyclopropanation to occur on the other. Carbohydrate-derived auxiliaries have proven extremely effective in this role, often yielding single diastereomers.[3][11] After the reaction, the auxiliary is cleaved to reveal the enantioenriched cyclopropane.
Diagram: Workflow for Chiral Auxiliary-Mediated Cyclopropanation
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Frequently Asked Questions (FAQs)
-
FAQ1: What is the difference between diastereoselectivity and enantioselectivity in cyclopropanation?
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclopropanation of a simple alkene like styrene with ethyl diazoacetate, this manifests as the ratio of trans to cis products. Both the trans and cis products formed from achiral starting materials will be racemic (a 50:50 mixture of enantiomers).
-
Enantioselectivity refers to the preferential formation of one enantiomer over the other. This requires a source of chirality in the reaction, such as a chiral catalyst, a chiral reagent, or a chiral auxiliary. The outcome is measured by enantiomeric excess (ee). For example, an enantioselective reaction could produce the (1R,2R)-trans product in 95% ee over the (1S,2S)-trans product.
-
-
FAQ2: When should I choose a Simmons-Smith reaction over a transition-metal catalyzed reaction?
-
Choose Simmons-Smith (or its modifications) when you have an alkene with a nearby directing group (like an allylic or homoallylic alcohol) and you need high syn diastereoselectivity. It is also excellent for sensitive substrates, including vinyl ethers, as it avoids the highly reactive metal carbene intermediates.[4]
-
Choose a transition-metal catalyzed reaction (e.g., Rh or Cu) when you are using a diazo compound as the carbene source. This method offers broad substrate scope and allows for fine-tuning of trans:cis selectivity by modifying the catalyst and the diazo component.[6] Furthermore, it is the premier method for achieving high enantioselectivity through the use of well-established chiral catalysts.[12][13]
-
-
FAQ3: What are "donor/acceptor" carbenes and why are they important?
-
A "donor/acceptor" carbene is a metal carbene intermediate that has both an electron-donating group (the "donor," typically an aryl or vinyl group) and an electron-accepting group (the "acceptor," typically an ester or ketone) attached to the carbenoid carbon. These carbenes, generated from the corresponding diazo compounds, are stabilized and are highly effective in rhodium-catalyzed cyclopropanations, often leading to high levels of diastereoselectivity and enantioselectivity with appropriate chiral catalysts.[12][14]
-
-
FAQ4: Can enzymes be used for diastereoselective cyclopropanation?
-
Yes, this is a rapidly advancing field. Engineered hemoproteins, particularly variants of myoglobin and cytochrome P450, have been developed to catalyze cyclopropanation reactions.[15][16] These biocatalysts can offer exceptional levels of both diastereoselectivity and enantioselectivity (often >99%) for specific substrates, operating in environmentally benign aqueous systems. The selectivity is achieved by the precise positioning of the substrates within the enzyme's chiral active site.[17][18]
-
References
- Vertex AI Search, Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes (2023).
- Vertex AI Search, Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH.
- Vertex AI Search, Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines | Organic Letters - ACS Publications.
- Vertex AI Search, Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications.
- Vertex AI Search, Metal-catalyzed cyclopropanations - Wikipedia.
- Vertex AI Search, Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - NIH.
- Vertex AI Search, From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC - PubMed Central.
- Vertex AI Search, Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.
- Vertex AI Search, From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation | Journal of the American Chemical Society.
- Vertex AI Search, Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA.
- Vertex AI Search, Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | ACS Catalysis - ACS Publications.
- Vertex AI Search, Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem.
- Vertex AI Search, Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC - NIH.
- Vertex AI Search, Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
- Vertex AI Search, Chiral auxiliary - Wikipedia.
- Vertex AI Search, Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose | The Journal of Organic Chemistry - ACS Publications.
- Vertex AI Search, Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes | Organic Letters - ACS Publications.
- Vertex AI Search, Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations.
- Vertex AI Search, Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Publications.
- Vertex AI Search, Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC - NIH.
- Vertex AI Search, Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase - PMC - PubMed Central.
- Vertex AI Search, Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - University of Rochester.
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Technical Support Center: Purification Strategies for Substituted Nicotinonitrile Isomers
Welcome to the technical support center for the purification of substituted nicotinonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we address common purification issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My nicotinonitrile regioisomers are inseparable on a standard silica gel TLC plate. What should I try next?
A1: This is a very common challenge as regioisomers often have very similar polarities. When standard silica TLC fails to show separation, consider the following:
-
Vary the Solvent System: Systematically screen a range of solvent systems with different selectivities.[1][2] Don't just alter the ratio of your standard ethyl acetate/hexane mixture. Try incorporating solvents like dichloromethane, acetone, toluene, or ether.[1][2] Sometimes, a three-component solvent system can provide the resolution needed.
-
Use Additives: For basic compounds like nicotinonitriles, adding a small amount (0.5-1%) of a modifier like triethylamine (TEA) or pyridine to your mobile phase can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving separation.[3] Conversely, a small amount of acetic or formic acid can sometimes enhance separation by protonating the pyridine nitrogen.[3][4]
-
Switch the Stationary Phase: If solvent screening is unsuccessful, the issue may be the stationary phase itself. Try TLC plates with different adsorbents such as alumina (which can be basic, neutral, or acidic) or reverse-phase plates (C18).[5]
-
Consider HPLC: For isomers that are particularly difficult to separate, High-Performance Liquid Chromatography (HPLC) is often the most effective technique, offering higher resolution than standard column chromatography.[2][4]
Q2: I'm observing significant peak tailing in my HPLC analysis of a substituted nicotinonitrile. What's the cause and how can I fix it?
A2: Peak tailing for nicotinonitrile derivatives, especially in reverse-phase HPLC, is typically caused by interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[3]
Here are some effective solutions:
-
Mobile Phase Additives: Incorporate a small percentage (typically 0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) into your mobile phase. This protonates the pyridine nitrogen, ensuring a consistent positive charge and minimizing interactions with the stationary phase.[3]
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups have been chemically deactivated.[3]
-
Hydrogen-Bonding Chromatography: A newer technique involves using columns that separate based on hydrogen bonding interactions. This can be particularly effective for isomers of substituted pyridines.[6]
-
Reduce Sample Load: Overloading the column can worsen peak tailing. Try injecting a smaller volume or a more dilute sample.[3]
Q3: Can I use crystallization to separate my nicotinonitrile isomers?
A3: Crystallization can be a powerful purification technique, especially on a larger scale, but its success depends on the differential solubility of the isomers in a given solvent system.
-
Solvent Screening: The key is to find a solvent (or solvent mixture) in which one isomer is significantly less soluble than the other at a specific temperature. This often requires extensive screening of various solvents.
-
Co-crystallization: Be aware that isomers with very similar structures can sometimes co-crystallize, making separation by this method difficult.[4]
-
Derivative Formation: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation by crystallization or chromatography. The protecting group can then be removed in a subsequent step.[5]
Troubleshooting Guides
Guide 1: Separating Closely Eluting Regioisomers by Flash Chromatography
This guide provides a systematic approach to developing a flash chromatography method for separating challenging nicotinonitrile regioisomers.
Problem: Two or more regioisomers of a substituted nicotinonitrile show very little separation on TLC (ΔRf < 0.1) using standard solvent systems.
Workflow:
Sources
Technical Support Center: Troubleshooting Crystallization and Oiling Out of Pyridine Derivatives
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of pyridine derivatives. This document is structured to offer practical, scientifically-grounded solutions to common issues, with a focus on understanding the underlying causes to empower effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out," and why is it a problem with pyridine derivatives?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[1][2] This occurs when the solution becomes supersaturated, but the solute molecules form a secondary liquid phase instead of an ordered crystal lattice.[1] This is particularly problematic because these oil droplets are often good solvents for impurities, leading to a final product with poor purity.[1][3] If the oil eventually solidifies, it frequently forms an amorphous, glassy solid rather than the desired crystalline material.[3]
Pyridine derivatives can be susceptible to oiling out due to a combination of factors including their polarity, potential for strong solute-solvent interactions, and the presence of flexible side chains which can hinder the orderly arrangement required for crystallization.[4][5]
Q2: How do I select an appropriate solvent for crystallizing my pyridine derivative?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] A general principle is "like dissolves like"; polar pyridine derivatives often crystallize well from polar solvents.[7] However, a systematic screening approach is highly recommended.[8][9]
Key considerations for solvent selection:
-
Solubility Profile: Test the solubility of your compound in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[10]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be effective.[6] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce crystallization.[6][11]
-
Hydrogen Bonding: Consider the hydrogen bonding capabilities of both your molecule and the solvent. Solvents that can effectively compete for hydrogen bonding sites on your pyridine derivative might inhibit crystallization.[12]
Q3: My compound won't crystallize, even after cooling. What should I do?
A3: Failure to crystallize upon cooling is a common issue and can often be resolved with the following techniques:
-
Induce Nucleation by Scratching: Gently scratching the inside of the flask below the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[13]
-
Seeding: Introduce a tiny, pure crystal of your compound (a seed crystal) into the supersaturated solution.[7] This provides a template for other molecules to deposit onto, initiating crystallization.[4] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[3]
-
Increase Concentration: You may have used too much solvent.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3]
-
Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility of your compound.[13] Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[13]
Q4: How does pH affect the crystallization of pyridine derivatives?
A4: Pyridine and its derivatives are basic compounds. Therefore, the pH of the crystallization medium can significantly impact their solubility and ability to crystallize. The protonation state of the pyridine nitrogen atom will change with pH, which in turn alters the molecule's polarity and intermolecular interactions. For many pyridine derivatives, crystallization is most successful under neutral or slightly basic conditions where the molecule is in its free base form. Acidic conditions can lead to the formation of highly soluble pyridinium salts, which may be difficult to crystallize. It is often beneficial to perform crystallization at a pH where the compound has its lowest solubility.[14][15]
Troubleshooting Guide: Oiling Out
Oiling out is one of the most persistent challenges in the crystallization of pyridine derivatives. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: My compound forms liquid droplets (oils out) instead of crystals upon cooling.
This indicates that the system is entering a region of liquid-liquid phase separation before reaching the conditions necessary for solid nucleation.[1] The primary goal is to avoid this region or traverse it in a way that favors crystallization.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting oiling out.
Detailed Protocols & Explanations
1. Mitigating High Supersaturation
-
Causality: Oiling out is often triggered when the level of supersaturation is very high, or when it is generated too quickly.[1] This pushes the system into a metastable liquid-liquid phase separation region before solid nucleation can occur.
-
Protocol:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent to ensure complete dissolution.[3]
-
Slow Cooling: Instead of allowing the flask to cool at room temperature or in an ice bath, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to slow down the cooling rate. This provides more time for ordered crystal nuclei to form.[13]
-
Increase Solvent Volume: Start the crystallization with a slightly more dilute solution (e.g., 10-20% more solvent).[3] This lowers the overall supersaturation and can help bypass the oiling out region.
-
2. Systematic Solvent Selection
-
Causality: The choice of solvent dictates the solubility curve and the solute-solvent interactions. A suboptimal solvent can lead to a very narrow temperature range for crystallization, increasing the likelihood of oiling out.[16]
-
Protocol: High-Throughput Solvent Screening
-
Preparation: In a multi-well plate, dispense a small, known amount of your pyridine derivative (e.g., 5-10 mg) into each well.[8]
-
Solvent Addition: Add a variety of solvents (see table below) to each well in small, incremental volumes.
-
Observation: Note the solubility at room temperature and upon heating.
-
Cooling: Allow the plate to cool slowly and observe which wells produce crystalline solids versus oils or amorphous precipitates.[9] This method allows for rapid identification of promising solvent systems for scale-up.[17]
-
| Solvent Class | Examples | Polarity | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for many polar pyridines; can form hydrogen bonds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Versatile; good balance of polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Good dissolving power; can be volatile. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium-Low | Can be good "good" solvents in mixed systems. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Often used as anti-solvents.[18] |
| Chlorinated | Dichloromethane (DCM) | Medium-Low | Use with caution; can react with some pyridines.[19] |
Table 1: Common solvents for screening pyridine derivative crystallization.
3. Strategic Seeding
-
Causality: Seeding provides a template for crystallization to occur at a lower level of supersaturation than required for spontaneous nucleation.[4] This can steer the process towards crystallization and away from oiling out.
-
Protocol:
-
Determine Oiling Temperature: In a small-scale experiment, determine the approximate temperature at which your compound oils out.
-
Prepare Solution: Prepare your main crystallization solution and cool it slowly.
-
Add Seed Crystals: When the solution reaches a temperature just a few degrees above the previously determined oiling out temperature, add a small quantity of seed crystals.
-
Maintain Temperature: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to grow before continuing to cool slowly.
-
Managing Impurities in Crystallization
Impurities can significantly hinder crystallization by interfering with crystal lattice formation, sometimes leading to oiling out or the formation of poor-quality crystals.[20][21]
Q5: How do I know if impurities are causing my crystallization problems?
A5: Structurally similar impurities are particularly problematic.[22] If your compound oils out consistently despite optimizing cooling rates and solvent systems, or if the resulting crystals have a lower melting point or show extra peaks in analytical data (e.g., NMR, HPLC) compared to the expected pure compound, impurities are a likely culprit.[23]
Systematic Approach to Impurity Management
This workflow is adapted from established industrial crystallization development practices.[21][22]
Caption: Workflow for managing impurities in crystallization.
Impurity Purging Techniques
-
Recrystallization: This is the most fundamental purification technique.[24] It works best when the impurity is significantly more soluble in the cold solvent than your desired compound, thus remaining in the mother liquor upon filtration.[6]
-
Washing: After filtration, washing the collected crystals with a small amount of ice-cold solvent can remove impurities adsorbed to the crystal surface.[25]
-
Re-slurry: Suspending the impure crystals in a solvent where the desired compound is poorly soluble but the impurity has some solubility can effectively wash the impurity from the solid.[20] Agitating this slurry for a period before re-filtering can significantly improve purity.[26]
References
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1443–1456. [Link]
-
Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [PMC - NIH]. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Gagnière, E., Mangin, D., Puel, F., Veesler, S., & Fevotte, G. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1211–1215. [Link]
-
Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta. [Link]
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Álvarez-Mancilla, A., et al. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. [Link]
-
ter Horst, J. (2021). A Structured Approach to Cope with Impurities during Industrial Crystallization Development. [Video]. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]
-
Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic of the oiling out process during the cooling crystallization of an API. Retrieved from [Link]
-
Vasylyeva, V., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design, 10(10), 4493-4499. [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
-
Zhang, L., et al. (2018). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 22(8), 1018-1025. [Link]
-
Technobis Crystallization Systems. (n.d.). Solid form screening. Retrieved from [Link]
-
University of Florence. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
-
MacFhionnghaile, P., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]
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National Institutes of Health. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. Retrieved from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). What are the considerations for choosing a solvent for solvent grinding method?. Retrieved from [Link]
-
ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[2]arene Host–Guest System. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Multi-Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of multi-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine synthesis. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is paramount.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic design.
Q1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent challenge.[3] The classical approach of refluxing in ethanol can be inefficient.[3] Several factors could be at play:
-
Suboptimal Reaction Conditions: The traditional method often requires harsh conditions and long reaction times, leading to degradation or side reactions.[4]
-
Expert Insight: Consider moving beyond traditional thermal heating. The use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, often exceeding 90%.[3][4] Alternatively, solvent-free conditions using catalysts like ceric ammonium nitrate (CAN) at room temperature can also provide excellent yields in a shorter timeframe, aligning with green chemistry principles.[4][5]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[4][6] Incomplete conversion is a common source of low yields.
-
Troubleshooting:
-
Select an appropriate oxidizing agent: Common and effective oxidants include nitric acid, potassium permanganate, or ferric chloride.[4]
-
Ensure correct stoichiometry: Use a slight excess of the oxidizing agent to drive the reaction to completion.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the dihydropyridine intermediate.
-
-
-
Side Reactions: Undesired side reactions can consume starting materials, reducing the yield of your target pyridine.[3]
-
Expert Insight: In unsymmetrical Hantzsch syntheses, the order of reagent addition is critical. To prevent the formation of unwanted byproducts, it is often advantageous to pre-form the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before introducing the enamine (formed from the second equivalent of the β-ketoester and ammonia).[3]
-
| Parameter | Classical Conditions | Optimized Conditions | Expected Yield Improvement |
| Catalyst | None / Self-catalyzed | p-Toluenesulfonic acid (PTSA) or Ceric Ammonium Nitrate (CAN) | Significant |
| Solvent | Ethanol | Aqueous micelles or solvent-free | Up to >90%[3][4] |
| Energy Source | Thermal Reflux | Ultrasonic irradiation or Room Temperature | Shorter reaction times |
Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What could be the cause?
A2: The Bohlmann-Rahtz synthesis, which condenses enamines with ethynylketones, is versatile but can be hampered by the high temperatures required for the final cyclodehydration step.[7] These harsh conditions can lead to side reactions and decomposition.
-
Causality: The reaction proceeds via an aminodiene intermediate which must undergo a heat-induced E/Z isomerization before the cyclodehydration can occur to form the pyridine ring.[7][8] High temperatures are often necessary to overcome the energy barrier for this isomerization.
-
Troubleshooting & Optimization:
-
Acid Catalysis: The introduction of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst can significantly lower the temperature required for the cyclodehydration step.[7][8] Lewis acids like ytterbium triflate or zinc bromide have been shown to be particularly effective, allowing the reaction to proceed at lower temperatures and minimizing byproduct formation.[7][8]
-
One-Pot Procedures: To streamline the process and potentially improve yields, consider a one-pot reaction where the enamine is generated in situ followed by the addition of the ethynylketone and an acid catalyst.[8][9]
-
Q3: My Kröhnke synthesis is not proceeding to completion, and purification is difficult. How can I optimize this reaction?
A3: The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[2][10] Common issues often relate to reagent quality and reaction conditions.
-
Reagent Quality:
-
Reaction Conditions:
-
Solvent: Glacial acetic acid is often the solvent of choice as it also serves as a catalyst.[11] Methanol or ethanol are also commonly used.[10] For some substrates, particularly in the synthesis of 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures can be highly effective and simplify the purification process.[11]
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 80-140°C.[11] It is crucial to find the optimal temperature for your specific substrates, as insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition.[11]
-
-
Purification Strategy:
-
If the product precipitates upon cooling, it can be isolated by vacuum filtration.
-
If the product remains in solution, the solvent should be removed under reduced pressure.
-
The residue can then be dissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with a dilute acid (e.g., HCl), water, and a saturated sodium bicarbonate solution to remove impurities.
-
After drying the organic layer, the crude product can be purified by recrystallization or column chromatography.[11]
-
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using transition metal-catalyzed reactions for pyridine synthesis?
A4: Transition metal catalysis has revolutionized pyridine synthesis by offering milder reaction conditions, broader substrate scope, and higher efficiency.[1] Metals such as cobalt, nickel, palladium, and rhodium are commonly employed.[1][12][13]
-
[2+2+2] Cycloaddition Reactions: This is a highly atom-economical method that combines two alkyne molecules and a nitrile to form a substituted pyridine ring.[12] Cobalt-catalyzed versions are particularly noteworthy for their efficiency and economy.[12]
-
C-H Activation Strategies: This modern approach avoids the need for pre-functionalized starting materials by directly functionalizing otherwise unreactive C-H bonds, leading to highly efficient and elegant synthetic routes.[1]
-
Green Chemistry: Many metal-catalyzed reactions can be performed under greener conditions, utilizing less hazardous solvents and minimizing waste.[1]
Q5: How does solvent choice impact the outcome of a multicomponent reaction (MCR) for pyridine synthesis?
A5: Solvent selection can be critical in MCRs and can even alter the reaction pathway. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile was found to be crucial for achieving the desired product from sterically hindered aldehydes. The solubility of intermediates and the final product in the chosen solvent can significantly influence the reaction outcome, particularly in the final oxidation step.
Q6: What are the main challenges in purifying multi-substituted pyridines, and what are some effective strategies?
A6: Pyridines are basic compounds, which can complicate purification by standard silica gel chromatography.
-
Tailing on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing of the product peak during column chromatography.
-
Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.
-
-
Removal of Pyridine as a High-Boiling Solvent: If pyridine is used as a solvent, its high boiling point can make it difficult to remove completely.
-
Solution: An acidic wash can be effective. By washing the reaction mixture with a dilute acid (e.g., 1M HCl), the pyridine will be protonated to form a water-soluble pyridinium salt, which can then be easily separated in the aqueous layer.[14]
-
Experimental Protocols & Data
Protocol 1: Optimized Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative[5]
This protocol utilizes a green chemistry approach with a ceric ammonium nitrate (CAN) catalyst under solvent-free conditions.
Materials:
-
Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate) - 2 equivalents
-
Ammonium acetate
-
Ceric ammonium nitrate (CAN)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), ammonium acetate (1 equivalent), the β-ketoester (2 equivalents), and CAN (0.05 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, add water to the reaction mixture to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Wash the solid with n-hexane to remove non-polar impurities.
-
Recrystallize the product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Guareschi-Thorpe Synthesis of a 2-Pyridone in an Aqueous Medium[16][17]
This protocol is an environmentally friendly, advanced version of the Guareschi-Thorpe reaction.[15]
Materials:
-
Ethyl cyanoacetate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ammonium carbonate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve ammonium carbonate (2 equivalents) in water.
-
To this aqueous solution, add ethyl cyanoacetate (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress; the product often precipitates out of the solution.
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol if further purification is needed.
Visualizing Reaction Mechanisms and Workflows
Generalized Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Mechanism of the Kröhnke Pyridine Synthesis
Caption: Key steps in the Kröhnke pyridine synthesis mechanism.
References
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
Pyridine Synthesis: A Comprehensive Overview. V.Nimc. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
Synthesis of multisubstituted pyridines. PubMed. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
-
Study on catalyst for pyridine synthesis. ResearchGate. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]
-
Kröhnke pyridine synthesis - Wikipedia. Wikipedia. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Publishing. [Link]
-
Synthesis of Multisubstituted Pyridines via Nickel Catalysis. Synfacts. [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Publishing. [Link]
-
Solvent effects on the basicity of sterically hindered pyridines. The Journal of Organic Chemistry. [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]
- Process for the preparation of substituted pyridines.
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Pyridine Ring Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Safety Issues with Pyridine Ring Construction. Wordpress. [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. [Link]
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Technical Support Center: Enhancing the Stability of Nitrile-Containing Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges associated with nitrile-containing drug candidates. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve instability issues during your experiments.
Section 1: Understanding the Fundamentals of Nitrile Group Stability
This section addresses the core chemical and biological principles governing the stability of the nitrile functional group. Understanding these fundamentals is the first step toward effective troubleshooting.
FAQ 1: Why is the stability of the nitrile group a concern in drug development?
While the nitrile group is generally considered metabolically stable and is present in over 30 marketed pharmaceuticals, its stability cannot be taken for granted.[1][2][3] The incorporation of a nitrile is often a deliberate strategy to enhance binding affinity, improve pharmacokinetic profiles, or block metabolic liabilities.[4][5] However, under certain chemical or biological conditions, the nitrile group can undergo degradation, primarily through hydrolysis.
This degradation can lead to:
-
Loss of Potency: Conversion of the nitrile to an amide or carboxylic acid alters the molecule's structure, polarity, and ability to interact with its biological target.
-
Altered Pharmacokinetics: Changes in physicochemical properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Formation of Unexpected Metabolites: Degradants must be identified and assessed for their own activity and potential toxicity.
-
Inaccurate Assay Results: Compound instability in an in vitro assay can lead to misleading structure-activity relationship (SAR) data and poor clinical translation.
FAQ 2: What are the primary chemical degradation pathways for nitrile-containing compounds?
The most common chemical degradation pathway is hydrolysis . This reaction is highly dependent on pH and temperature.[6][7] The reaction between a nitrile and water is typically very slow but is significantly accelerated by the presence of acid or base.[7][8]
The hydrolysis proceeds in two main stages:
-
Hydration to an Amide: The nitrile is first converted to a primary amide.
-
Hydrolysis of the Amide: The amide is subsequently hydrolyzed to a carboxylic acid (under acidic conditions) or a carboxylate salt (under alkaline conditions).[7][9]
It is often difficult to stop the reaction at the amide stage, though controlled conditions using specific reagents like alkaline hydrogen peroxide can selectively yield the amide.[8][10]
Figure 2: The two major enzymatic pathways for nitrile degradation.
FAQ 4: Are there specific structural features that make a nitrile group more susceptible to degradation?
Yes, the local electronic and steric environment of the nitrile group significantly influences its stability.
-
Electronic Effects: The presence of adjacent electron-withdrawing groups can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or enzymatic residues. [1]This increased reactivity is strategically used in the design of covalent inhibitors that target cysteine or serine residues in an enzyme's active site. [11]* Steric Hindrance: Conversely, bulky groups near the nitrile can sterically shield it from attack, thereby increasing its stability. Studies on enzymatic degradation have shown that ortho-substitution on benzonitriles can render the nitrile resistant to attack by certain nitrilases. [12]* Alpha-Protons: Alkylnitriles that have a proton on the carbon adjacent to the nitrile group can be oxidized in the liver to form cyanohydrins, which may subsequently release cyanide. Positioning the nitrile on a fully substituted (quaternary) carbon can prevent this specific metabolic pathway. [1] Table 1: Summary of Common Nitrile Degradation Pathways
Pathway Type Conditions / Enzymes Intermediate Final Product Hydrolysis Chemical Acid (H⁺) or Base (OH⁻), Heat [7] Amide Carboxylic Acid / Salt Nitrilase Enzymatic Nitrilase [13] None Carboxylic Acid + NH₃ Nitrile Hydratase / Amidase Enzymatic Nitrile Hydratase, Amidase [14] Amide Carboxylic Acid + NH₃ | Oxidation | Metabolic | Cytochrome P450 (on adjacent C-H) | Cyanohydrin | Cyanide (potential release) [1]|
Section 2: Troubleshooting Experimental Instability
This section provides practical guidance and protocols for diagnosing and quantifying the instability of your nitrile-containing compounds during experiments.
FAQ 5: My nitrile compound shows poor results or high variability in an in vitro assay. How do I identify the cause?
When faced with unexpected results, it's crucial to systematically determine if compound stability is the root cause. Follow this troubleshooting workflow:
Figure 3: A troubleshooting workflow for diagnosing compound instability.
FAQ 6: I suspect hydrolysis. What is a standard protocol to assess pH-dependent stability?
A forced degradation study across a range of pH values is the standard approach. This experiment helps determine the intrinsic chemical stability of your compound and predicts its stability in different biological or formulation environments.
Experimental Protocol 1: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
-
Compound Stock Solution: Prepare a concentrated stock solution of your test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 10 mM).
-
Incubation:
-
For each pH buffer, dilute the stock solution to a final concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is low (<1%) to avoid solubility issues.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., Acetonitrile) and/or neutralizing the pH to prevent further degradation prior to analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method (see FAQ 7).
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH condition. Calculate the degradation rate constant (k) and half-life (t½) to quantify stability.
FAQ 7: How can I monitor the formation of amide and carboxylic acid degradants?
A well-developed analytical method is essential for separating and quantifying the parent nitrile compound from its potential degradants.
Table 2: Analytical Techniques for Monitoring Nitrile Degradation
| Technique | What It Detects | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Parent compound and any UV-active degradants. | Widely available, robust, quantitative. | Requires chromophores on all species for detection; may not distinguish isomers. [15] |
| LC-MS / LC-MS/MS | Parent and degradants, providing mass information for identification. | High sensitivity and specificity; confirms identity of degradants by mass-to-charge ratio. [15][16] | More complex instrumentation; quantification requires appropriate standards. |
| FTIR Spectroscopy | Disappearance of the nitrile stretch (sharp peak at ~2220-2260 cm⁻¹) and appearance of amide/carbonyl stretches (~1650-1750 cm⁻¹). [17] | Good for confirming functional group transformation. | Not easily quantitative for solutions; not suitable for chromatography. |
| Gas Chromatography (GC) | Volatile or thermally stable nitriles and their degradants. | Excellent resolution for volatile compounds. [15]| Not suitable for thermally labile or non-volatile drug candidates. |
For most drug discovery applications, LC-MS/MS is the gold standard as it provides both quantitative data on the loss of the parent compound and structural confirmation of the degradants formed.
FAQ 8: What are the best practices for handling and storing nitrile-containing compounds?
To ensure the integrity of your compounds before and during experiments:
-
Solid Storage: Store compounds as dry solids at low temperatures (-20°C or -80°C) in sealed containers with a desiccant to protect from moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile. Store them at -20°C or -80°C in tightly capped vials. Minimize freeze-thaw cycles.
-
Aqueous Solutions: Avoid prolonged storage in aqueous buffers, especially at non-neutral pH or elevated temperatures. Prepare fresh dilutions in assay buffer immediately before use.
Section 3: Strategies for Enhancing Stability
Once instability is confirmed, the focus shifts to mitigation. This can be achieved through rational molecular design or advanced formulation techniques.
FAQ 9: What structural modifications can I make to my lead compound to prevent nitrile hydrolysis?
Medicinal chemistry strategies can be employed to "design out" instability while preserving pharmacological activity.
-
Introduce Steric Hindrance: Add bulky substituents near the nitrile group to physically block the approach of water or catalytic residues.
-
Modulate Electronics: Replace adjacent electron-withdrawing groups with neutral or electron-donating groups to reduce the electrophilicity of the nitrile carbon. This is a delicate balance, as these groups may be essential for target binding. [18]* Bioisosteric Replacement: If the nitrile itself is the liability, consider replacing it with a suitable bioisostere (e.g., a halogen, a trifluoromethyl group, or a small heterocycle) that can mimic its electronic and steric properties for target engagement but lacks the hydrolytic instability. [5][19]* Block Labile Sites: If metabolism occurs on a carbon adjacent to the nitrile, deuteration or fluorination at that site can be used to slow down CYP-mediated oxidation by leveraging the kinetic isotope effect. [5]
FAQ 10: How can formulation strategies protect a nitrile-containing drug candidate?
For compounds advancing toward clinical development, formulation provides a powerful toolkit to enhance stability. [20]* pH Control: Formulating liquid preparations in a buffer system at the pH of maximum stability (determined from forced degradation studies) is the most direct approach. [20]* Excipient Selection:
- Stabilizers: Polymers like HPMC or PVP can increase stability in solid dosage forms. [20] * Antioxidants/Chelators: If oxidative degradation is also a concern, adding agents like EDTA can prevent metal-catalyzed oxidation. [20]* Moisture Protection:
- Packaging: Use blister packs or bottles with desiccants to protect moisture-sensitive solid formulations. [20] * Lyophilization: For parenteral drugs, freeze-drying can create a stable solid form that is reconstituted just before use.
-
Microencapsulation: Encasing the active pharmaceutical ingredient (API) in a protective polymer shell can shield it from environmental factors like moisture and pH excursions. [20] Table 3: Summary of Stability-Enhancing Strategies
Strategy Type Method Principle of Action Structural Modification Steric Shielding Prevents nucleophilic attack on the nitrile carbon. Electronic Modulation Reduces the electrophilicity of the nitrile carbon. Bioisosteric Replacement Replaces the labile nitrile with a stable functional group mimic. [19] Formulation pH Control (Buffers) Maintains the compound in its most stable ionic state. [20] Microencapsulation Creates a physical barrier against the environment. [20] | | Prodrug Approach | Temporarily masks the nitrile group until it reaches the target site. [21]|
FAQ 11: When is a prodrug approach suitable for stabilizing a nitrile group?
A prodrug strategy is a sophisticated approach where the labile nitrile group is chemically modified into a more stable, inactive form. [21]This "mask" is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug at or near its site of action.
This approach is particularly suitable when:
-
The nitrile group is essential for activity but is too unstable for conventional formulation.
-
A temporary change in physicochemical properties (like increasing solubility) is also desired. [21]* Targeted release is needed, for example, by designing a promoiety that is cleaved by an enzyme specific to the target tissue.
Designing a prodrug is a significant undertaking, requiring careful consideration of the linker chemistry to ensure efficient release of the active drug without generating toxic byproducts. [22]
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Verma, M. L., & Kumar, V. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 12(9), 939. [Link]
-
Veana, F., et al. (2020). Understanding nitrile-degrading enzymes: classification, biocatalytic nature and current applications. ResearchGate. [Link]
-
Singh, R., et al. (2021). The nitrile-degrading enzymes: Current status and future prospects. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Stack Exchange. [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
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JoVE. (n.d.). Video: Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
-
Markus, B., & Kwon, C. H. (1994). In Vitro Metabolism of Aromatic Nitriles. Journal of Pharmaceutical Sciences, 83(12), 1729–1734. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
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do Amaral, A. L. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1039-1053. [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
Kao, C. M., et al. (2005). Enzymatic degradation of nitriles by Klebsiella oxytoca. ResearchGate. [Link]
-
ResearchGate. (n.d.). Metabolism of nitriles: [A] nitrile hydratase/amidase; [B] Nitrilase. [Link]
-
Wang, J. (2018). Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Kobayashi, M., et al. (1998). The catalytic mechanism of amidase also involves nitrile hydrolysis. FEBS Letters, 434(3), 285-289. [Link]
-
Wikipedia. (n.d.). Nitrilase. [Link]
-
Sbardella, G., et al. (2019). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 62(17), 8349–8360. [Link]
-
ResearchGate. (n.d.). Mechanism of nitrilase, nitrile hydratase, and amidase. [Link]
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Liu, Z. Q., et al. (2013). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Journal of Industrial Microbiology & Biotechnology, 40(12), 1381–1391. [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Pharm deli. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
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Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(7), 999. [Link]
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Reducing off-target effects of nicotinonitrile-based kinase inhibitors
Introduction
Welcome to the technical support center for researchers working with nicotinonitrile-based kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles, helping you make informed decisions to mitigate off-target effects and ensure the integrity of your experimental results. The high degree of conservation in the ATP-binding site across the human kinome makes developing selective inhibitors a significant challenge.[1][2][3] Nicotinonitrile scaffolds, as ATP mimetics, are particularly susceptible to this promiscuity, which can lead to ambiguous data, cellular toxicity, and misinterpreted findings.[1] This resource is structured to help you anticipate, diagnose, and resolve these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about working with nicotinonitrile-based kinase inhibitors.
Q1: What are nicotinonitrile-based kinase inhibitors and why are they prone to off-target effects?
A: Nicotinonitrile-based compounds are a class of small molecules that feature a cyanopyridine core structure. They are widely used in kinase inhibitor design because this scaffold is an excellent "hinge-binder," mimicking the adenine moiety of ATP to form hydrogen bonds with the kinase hinge region in the ATP-binding pocket.[4] This very feature is also their primary liability. Because the ATP-binding site is highly conserved across the more than 500 kinases in the human kinome, inhibitors that mimic ATP have an inherent tendency to bind to many kinases, not just the intended target.[1][3][5] This promiscuous binding leads to "off-target" effects.
Caption: Nicotinonitrile inhibitors mimic ATP to bind the kinase hinge region.
Q2: What is the difference between biochemical potency (IC50) and cellular efficacy (EC50), and why might they differ?
A:
-
Biochemical Potency (IC50): This is the concentration of an inhibitor required to reduce the activity of an isolated, purified kinase by 50% in a test tube. It measures the direct interaction between the inhibitor and the target enzyme.
-
Cellular Efficacy (EC50): This is the concentration of an inhibitor required to produce 50% of its maximal effect in a living cell (e.g., inhibiting the phosphorylation of a downstream substrate).
A significant discrepancy between these two values is a common and critical observation. A compound with a potent biochemical IC50 might show poor cellular EC50 for several reasons not accounted for in a biochemical assay, including poor cell membrane permeability, rapid efflux by cellular pumps, or metabolic degradation. Conversely, and more troublingly, a compound can appear potent in a cellular assay due to the combined effects of inhibiting the intended target and multiple off-targets that may influence the same pathway.[6] Therefore, relying solely on cellular data without understanding the compound's selectivity can be highly misleading.[7]
Q3: My inhibitor causes significant cell death. How can I determine if this is an on-target or off-target effect?
A: This is a crucial question. An effective strategy involves using a structurally distinct inhibitor that targets the same kinase. If both compounds produce the same cytotoxic phenotype, it strengthens the hypothesis that the effect is on-target.[8] Another powerful technique is a rescue experiment. If you can "rescue" the cells from death by introducing a downstream effector of your target kinase or by using a mutant version of the kinase that your inhibitor cannot bind, it points to an on-target effect. If these methods fail, the toxicity is likely due to off-target activity, and a broad kinome screen is warranted to identify the responsible kinases.[8]
Q4: What is "Kinetic Selectivity" and how is it different from standard affinity measurements?
A: Standard affinity measurements (like Kd or IC50) describe the equilibrium state of binding. However, kinetic selectivity is determined by the binding kinetics, specifically the association rate (kon) and the dissociation rate (koff). The inverse of the dissociation rate (1/koff) is the residence time (τ) —how long an inhibitor stays bound to its target.[9][10]
Two inhibitors can have identical affinities (Kd) but vastly different residence times. An inhibitor with a long residence time on its intended target and short residence times on off-targets can achieve a powerful therapeutic window, even if its equilibrium affinities are not perfectly selective.[9][10][11] This is because in a physiological system where drug concentrations fluctuate, a long residence time ensures sustained target inhibition even after the unbound drug has been cleared.[10] Therefore, optimizing for long residence time on-target is an advanced strategy for improving selectivity and in vivo efficacy.[12][13]
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific experimental problems.
Guide 1: Unexpected Cellular Toxicity or Phenotype
Problem: "My nicotinonitrile-based inhibitor shows potent activity in my cellular assay (e.g., apoptosis, cell cycle arrest), but I'm not confident it's an on-target effect. The effective concentration is also causing general cell stress."
Causality: Unexpected phenotypes often arise because the inhibitor is engaging multiple kinases simultaneously. Some of these off-targets may be critical for cell survival or may trigger stress pathways, confounding the interpretation of the on-target effect.[14][15] The goal is to de-risk your lead compound by systematically identifying these liabilities.
Caption: Workflow for diagnosing unexpected inhibitor-induced phenotypes.
Protocol 1: Kinome-wide Selectivity Profiling
Kinome profiling services are essential for understanding the selectivity of your inhibitor.[16] They measure the activity of your compound against a large panel of purified kinases.
-
Select a Platform: Choose a reputable vendor (e.g., Reaction Biology, Eurofins, Promega). Key platforms include:
-
Radiometric Assays (e.g., HotSpotSM): Considered the gold standard, these directly measure the transfer of radiolabeled phosphate (33P-ATP) to a substrate.[16][17] They are highly sensitive and less prone to interference.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These measure kinase activity by quantifying the amount of ATP remaining after the reaction.[18][19] They are high-throughput and avoid radioactivity.
-
Binding Assays (e.g., KinomeScan™): These measure the ability of an inhibitor to displace a ligand from the kinase active site. This method can identify binders but does not directly measure inhibition of catalytic activity.[18][20]
-
-
Experimental Design:
-
Concentration: For an initial screen, use a single high concentration (e.g., 1 µM or 10 µM) to identify all potential off-targets.
-
Follow-up: For any kinases showing >80-90% inhibition in the primary screen, perform a dose-response curve to determine the IC50 value. This quantifies the potency of the off-target interaction.
-
-
Data Interpretation:
-
Calculate a Selectivity Score (S-Score) to quantify promiscuity. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower score indicates higher selectivity.
-
Focus on off-targets with IC50 values within 10- to 30-fold of your on-target IC50, as these are most likely to be physiologically relevant.
-
| Profiling Platform | Principle | Primary Output | Key Advantage | Consideration |
| Radiometric (HotSpotSM) | Measures 33P-phosphate transfer | % Inhibition, IC50 | Gold standard, direct activity measurement[17] | Requires handling of radioisotopes. |
| Luminescence (Kinase-Glo®) | Measures remaining ATP | % Inhibition, IC50 | High-throughput, non-radioactive[19] | Indirect measurement; can be prone to ATP-related artifacts. |
| Binding (KinomeScan™) | Competitive displacement of a ligand | Kd, % Control | Measures direct binding, independent of activity[20] | Does not confirm functional inhibition of the kinase. |
| Chemical Proteomics (Kinobeads) | Affinity capture from cell lysates | Apparent pKd | Measures binding to endogenous kinases in a complex[21] | Technically complex; coverage may be limited by expression levels. |
Guide 2: Improving Inhibitor Selectivity
Problem: "My kinome scan revealed several potent off-targets for my nicotinonitrile lead compound. What medicinal chemistry strategies can I use to improve its selectivity?"
Causality: Off-target binding occurs because the ATP pockets of different kinases share common features. To improve selectivity, you must exploit the subtle differences that do exist.[2] This involves structure-based drug design, where modifications are made to the inhibitor to create favorable interactions with the target kinase or steric clashes with off-target kinases.[22][23]
-
Exploit the "Gatekeeper" Residue:
-
Concept: The gatekeeper is an amino acid residue that controls access to a hydrophobic pocket deeper within the ATP-binding site. The size of this residue varies across the kinome.[1]
-
Strategy: If your target kinase has a small gatekeeper (e.g., glycine, threonine), you can add a bulky chemical group to your inhibitor. This modified inhibitor will still fit into the active site of your target but will sterically clash with the large gatekeeper residues (e.g., phenylalanine, methionine) of many off-target kinases, preventing binding.[1]
-
-
Target Non-Conserved Residues:
-
Concept: While the hinge region is conserved, other residues within the active site are not.
-
Strategy: Design modifications to your inhibitor that form specific hydrogen bonds or hydrophobic interactions with unique amino acids present only in your target kinase. Computational modeling and binding site analysis can help identify these opportunities.[24][25]
-
-
Covalent Inhibition:
-
Concept: This strategy involves adding a mildly reactive group (an electrophile, like an acrylamide) to your inhibitor that can form a permanent covalent bond with a nearby nucleophilic amino acid (usually a non-conserved cysteine) in the active site of the target kinase.[2]
-
Advantage: Covalent binding can dramatically increase potency and selectivity, as it depends on the presence of that specific cysteine.[26][27] It also leads to a very long duration of action, as inhibition is only reversed by the synthesis of new enzyme.
-
Caution: Irreversible binding carries a higher risk of toxicity if the inhibitor covalently binds to off-targets.[14][26]
-
Caption: Key medicinal chemistry strategies to enhance inhibitor selectivity.
Guide 3: Bridging the In Vitro to In Vivo Gap
Problem: "My inhibitor is potent and selective in biochemical assays, but it's not working as expected in my cell-based or animal models."
Causality: A successful drug needs more than just target affinity; it requires appropriate ADME (Absorption, Distribution, Metabolism, Excretion) properties. The complex cellular environment presents barriers not found in a test tube.[6][7] Verifying that your inhibitor reaches and engages its target in a living cell is a non-trivial but essential step.
Protocol 2: NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to a specific kinase target within intact cells, providing critical evidence of target engagement.[28][29]
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A fluorescent tracer that binds to the kinase active site is added to the cells (the energy acceptor). When the tracer is bound, its proximity to the luciferase generates a BRET signal. Your unlabeled inhibitor competes with the tracer for binding. As your inhibitor binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[28]
-
Experimental Workflow:
-
Cell Preparation: Transfect host cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-Kinase fusion protein.
-
Assay Plate Setup: Plate the transfected cells in a multi-well plate.
-
Compound Addition: Add your nicotinonitrile inhibitor across a range of concentrations to the cells and incubate.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
Signal Detection: Read the plate on a luminometer capable of detecting both donor (luciferase) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve.
-
The resulting IC50 value represents the concentration of your inhibitor required to displace 50% of the tracer in a living cell, providing a direct measure of target engagement and apparent cellular affinity.
-
By confirming target engagement in cells, you can confidently attribute the observed cellular phenotype to the interaction with your primary target, or conversely, prove that a lack of cellular activity is due to the compound failing to reach its target.
References
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). National Center for Biotechnology Information. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology. [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2024). Preprints.org. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). ACS Chemical Biology. [Link]
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Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2023). Reaction Biology. [Link]
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Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry. [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). PLoS ONE. [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
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Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Journal of Chemical Biology. [Link]
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Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). Analytical Biochemistry. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
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Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. (2020). Protein Journal. [Link]
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Predicting the potency of covalent kinase inhibitors from computations. (n.d.). American Physical Society. [Link]
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Computational Modeling of Kinase Inhibitor Selectivity. (2010). Journal of Medicinal Chemistry. [Link]
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Prolonged and tunable residence time using reversible covalent kinase inhibitors. (2014). Nature Chemical Biology. [Link]
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Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. (2022). Promega Connections. [Link]
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Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). ResearchGate. [Link]
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Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
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Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Clinical Cancer Research. [Link]
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Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate. (2022). ResearchGate. [Link]
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DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (n.d.). EMJ. [Link]
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Kinome-wide activity modeling from diverse public high-quality data sets. (2012). Journal of Chemical Information and Modeling. [Link]
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Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024). bioRxiv. [Link]
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Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018). Open Lab Notebooks. [Link]
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How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology. [Link]
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Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][18]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. (n.d.). ResearchGate. [Link]
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Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). Journal of Immunology Research. [Link]
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Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). Oncotarget. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. (2009). Journal of Biochemistry. [Link]
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Technical Support Center: Improving the Aqueous Solubility of Novel Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for one of the most common hurdles in drug discovery: the poor aqueous solubility of novel heterocyclic compounds. Our goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, empowering you to make informed decisions at the bench.
Part 1: Foundational Concepts - Why Are My Heterocycles So Poorly Soluble?
Heterocyclic compounds, while offering rich pharmacophores, often feature planar aromatic structures and high molecular weights. These characteristics contribute to strong crystal lattice energy (high melting points) and significant hydrophobicity (high logP), making them behave like "brick dust" in aqueous media.[1][2] The challenge, therefore, is to overcome the intermolecular forces holding the crystal together and to improve the interaction of the molecule with water.
The General Solubility Equation (GSE) provides a theoretical framework for this challenge: Log S = 0.5 - 0.01(Melting Point - 25) - LogP
This equation illustrates that solubility (S) is inversely related to both the melting point (a proxy for crystal lattice energy) and the octanol-water partition coefficient (LogP, a measure of hydrophobicity).[3] Our strategies will therefore focus on either modifying the molecule itself or its formulation to favorably alter these parameters.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during solubility screening and early formulation development.
Q1: I have a newly synthesized heterocyclic compound with near-zero aqueous solubility. What is my first step?
Your first step is a thorough physicochemical characterization to understand the root cause of the insolubility.[4][5] Before attempting any enhancement technique, you must determine:
-
Aqueous Solubility: Confirm the insolubility using a standardized shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) to understand if pH influences solubility.[5][6]
-
pKa: Determine the ionization constant(s) of your molecule. This is critical, as ionizable compounds are candidates for salt formation.[7]
-
LogP/LogD: Quantify the lipophilicity. A high LogP suggests a "grease-ball" type molecule where formulation strategies like lipid-based systems might be effective.[5]
-
Melting Point & Thermal Behavior (DSC): A high melting point indicates strong crystal lattice energy, a "brick-dust" problem. Techniques that disrupt crystallinity, like solid dispersions, are often effective here.[4]
-
Solid-State Form (PXRD): Identify if the compound is crystalline or amorphous and whether multiple polymorphic forms exist. Different polymorphs can have vastly different solubilities.[8]
Q2: My compound has an ionizable group (e.g., a basic nitrogen). Should I immediately try to make a salt?
Salt formation is often the most effective and regulatorily accepted method for increasing the solubility of ionizable compounds.[7][9][10] By converting a neutral weak base or acid into a salt, you introduce ionic character, which dramatically improves interaction with polar water molecules.[11]
Causality: The formation of a salt disrupts the crystal packing of the neutral molecule and introduces strong ion-dipole interactions with water, overcoming the solid-state forces.[10]
Considerations:
-
pKa Rule of Thumb: A sufficient pKa difference (ΔpKa) of at least 2-3 units between the drug and the counter-ion is generally required to form a stable salt.
-
Counter-ion Selection: The choice of counter-ion (e.g., HCl, sulfate, tosylate for bases) affects the final salt's properties, including solubility, stability, and hygroscopicity.[12] Screening a variety of counter-ions is essential.
-
Common Ion Effect: The solubility of a salt can be suppressed in solutions containing a common ion (e.g., the solubility of a hydrochloride salt will decrease in the stomach's acidic environment).[7][12]
Q3: When is a prodrug strategy more appropriate than a formulation approach?
A prodrug strategy, which involves chemically modifying the molecule to attach a water-soluble promoiety, should be considered when formulation approaches are insufficient or when you need to overcome other ADME issues like poor permeability.[13][14][15]
Causality: The promoiety (e.g., a phosphate ester, an amino acid, or a polyethylene glycol chain) imparts its own high water solubility to the parent drug.[13][16] This bond is designed to be cleaved in vivo by enzymes to release the active parent drug.[13]
Key Scenarios for Prodrugs:
-
The compound is neutral with no ionizable handles for salt formation.[17]
-
The required dose is very high, making the volume of a formulation impractical (especially for IV administration).
-
Formulation approaches (like solid dispersions) lead to physically or chemically unstable products.
-
You need to simultaneously address both poor solubility and poor membrane permeability.[17]
This approach is a significant investment in medicinal chemistry and should be considered when simpler formulation tweaks are inadequate.[14][15][18]
Q4: What is a solid dispersion, and how does it work?
A solid dispersion is a system where a poorly soluble drug (guest) is dispersed within a highly water-soluble carrier (host), usually a polymer.[19][20][21] The goal is to reduce the drug's particle size to a molecular or amorphous level, eliminating the crystal lattice energy that must be overcome for dissolution.[20][21]
Causality:
-
Reduced Particle Size: Dispersing the drug at a near-molecular level creates a massive increase in surface area available for dissolution.[20]
-
Amorphous State: The drug exists in a higher-energy amorphous state rather than a stable crystalline form. This lack of crystal structure means less energy is required for a solvent molecule to "pluck" a drug molecule into solution.[21]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[21]
Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[19][22]
Q5: What are the main differences between using cosolvents and cyclodextrins?
Both are excellent for early-stage experiments and creating solutions for in vitro assays, but they operate via different mechanisms.
-
Cosolvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO, PEG 400) that are added to water to reduce the overall polarity of the solvent system.[23][24] This makes the aqueous environment more "hospitable" to a lipophilic compound. This is a simple and effective method for initial screening.[23][25]
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[26][27] The poorly soluble heterocyclic compound partitions into this non-polar cavity, forming an "inclusion complex."[28][29] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[26][27][30]
| Feature | Cosolvents | Cyclodextrins |
| Mechanism | Reduces solvent polarity | Encapsulation (Inclusion Complex) |
| Typical Use | In vitro assays, early formulations | Oral and parenteral formulations |
| Pros | Simple, inexpensive, well-understood | High solubilization capacity, can improve stability |
| Cons | Can have toxicity concerns (in vivo), may precipitate on dilution | Can be expensive, potential for nephrotoxicity with some types |
Part 3: Visualized Decision-Making & Workflows
Decision Pathway for Solubility Enhancement
This diagram provides a logical starting point for selecting an appropriate strategy based on the physicochemical properties of your novel heterocyclic compound.
Caption: A decision tree for selecting a solubility enhancement strategy.
Workflow for Solid Dispersion Development
This workflow outlines the key steps from carrier selection to final characterization for creating an amorphous solid dispersion.
Caption: Experimental workflow for solid dispersion preparation and testing.
Part 4: Troubleshooting Guide
Problem 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.
| Possible Cause | Explanation & Recommended Action |
| Exceeding Thermodynamic Solubility | DMSO is a powerful cosolvent. Upon dilution, the cosolvent effect is lost, and if the final concentration is above the drug's intrinsic aqueous solubility, it will crash out. |
| Solution: Decrease the final concentration in your assay. If not possible, consider using a different solubilization method for the stock, such as formulating with a cyclodextrin (e.g., HP-β-CD) which can form a stable inclusion complex that is less prone to precipitation upon dilution.[26][27] | |
| pH Shift | If your compound's solubility is pH-dependent, diluting a neutral DMSO stock into a buffer of a different pH can cause ionization changes that lead to precipitation. For a weak base, diluting into a neutral or basic buffer can cause the soluble protonated form to convert to the insoluble free base. |
| Solution: First, perform a pH-solubility profile.[6] Prepare your stock solution in a solvent system that is compatible with the final buffer pH, or adjust the pH of the final solution accordingly. Ensure the final buffer has sufficient capacity to maintain the target pH.[31] |
Problem 2: The solid dispersion I prepared shows no significant improvement in dissolution rate compared to the physical mixture.
| Possible Cause | Explanation & Recommended Action |
| Incomplete Amorphization | The drug may not have fully dissolved in the carrier during preparation, or it may have recrystallized during solvent removal. You may have a dispersion of small crystals, not an amorphous system. |
| Solution: Verify the solid state using DSC (look for the absence of a melting endotherm for the drug) and PXRD (look for a halo pattern instead of sharp Bragg peaks).[4] If crystalline material is present, try a different solvent, a higher polymer-to-drug ratio, or a faster solvent removal method.[22] | |
| Poor Drug-Polymer Miscibility | The chosen polymer may not be a good host for your drug molecule, leading to phase separation on a microscopic level. |
| Solution: Select a polymer with better specific interactions (e.g., hydrogen bonding potential) with your drug. For example, the amide groups in PVP can hydrogen bond with donor groups on a drug molecule. Theoretical tools like calculating Hansen solubility parameters can help predict miscibility. | |
| Recrystallization in Dissolution Media | The amorphous form is metastable. Upon contact with the dissolution medium, it may rapidly convert back to the more stable, less soluble crystalline form before it has a chance to dissolve (the "spring and parachute" effect without the parachute). |
| Solution: Consider using a polymer that also acts as a precipitation inhibitor, such as HPMC. These polymers can maintain the supersaturated state generated by the dissolving amorphous form.[22] |
Problem 3: My nanosuspension is unstable and shows particle aggregation over time.
| Possible Cause | Explanation & Recommended Action |
| Insufficient Stabilizer Coverage | The high surface area of nanoparticles creates high surface energy, driving them to agglomerate to reduce this energy.[2] The stabilizer (surfactant or polymer) concentration may be too low to adequately cover the particle surfaces. |
| Solution: Increase the concentration of the stabilizer. Screen different types of stabilizers. A combination of an ionic surfactant (providing electrostatic stabilization) and a non-ionic polymer (providing steric stabilization) is often effective.[2] | |
| Inappropriate Stabilizer | The chosen stabilizer may not have sufficient affinity for the drug particle surface, leading to desorption and subsequent aggregation. |
| Solution: The choice is drug-specific. For example, Poloxamers or Tweens are common choices. Test a range of stabilizers to find one that adsorbs strongly to your compound's surface. |
Part 5: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound at a specific pH and temperature.
-
Preparation: Prepare buffers at desired pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. Ensure solid is visible at the bottom.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection & Separation: After equilibration, allow the vials to stand for a short period for large particles to settle. Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and does not cause adsorption).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: To confirm equilibrium was reached, take samples at two different time points (e.g., 24h and 48h). The concentration should be consistent.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds.
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both the drug and the chosen carrier polymer (e.g., PVP K30).
-
Dissolution: Weigh the desired amounts of drug and polymer (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios) and dissolve them completely in the selected solvent in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in an amorphous state within the polymer.
-
Drying: Transfer the resulting solid film/powder to a vacuum oven and dry for at least 24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Gently scrape the solid dispersion from the flask, grind it with a mortar and pestle to a uniform powder, and pass it through a sieve.
-
Characterization (Critical): Analyze the resulting powder using DSC and PXRD to confirm the absence of crystalline drug.[4] Also, analyze a physical mixture of the same composition as a control.
-
Storage: Store the solid dispersion in a desiccator to prevent moisture-induced recrystallization.
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Validation & Comparative
The Pyridine Isomers: A Strategic Guide to Positional Scaffolding in Drug Design
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in a vast number of FDA-approved drugs is a testament to its versatility and effectiveness.[1][2] However, the true power of this heterocycle lies in the nuanced differences between its isomers. The seemingly subtle shift of a substituent from the 2-, 3-, or 4-position can profoundly alter a molecule's physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy.
This guide provides an in-depth comparative analysis of pyridine isomers in drug design, moving beyond a simple catalog of their applications. Here, we will dissect the causal relationships between isomeric substitution and key drug-like properties, supported by experimental data and actionable protocols. Our objective is to equip you with the strategic insights necessary to rationally select the optimal pyridine isomer for your drug discovery program.
The Physicochemical Landscape: How Isomerism Dictates Fundamental Properties
The position of the nitrogen atom in the pyridine ring relative to a substituent dramatically influences the molecule's electronic distribution, which in turn governs its fundamental physicochemical characteristics. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): A Tale of Inductive and Resonance Effects
The basicity of the pyridine nitrogen is a key factor in drug-receptor interactions, solubility, and formulation. The pKa of the pyridinium ion is modulated by the electronic effects of the substituent.
-
2-Substituted Pyridines: Electron-donating groups (EDGs) at the 2-position, such as a methyl group, increase the basicity compared to pyridine itself. This is due to the inductive effect of the alkyl group. Conversely, electron-withdrawing groups (EWGs) at this position decrease basicity.
-
3-Substituted Pyridines: Substituents at the 3-position have a less pronounced effect on basicity compared to the 2- and 4-positions. The effect is primarily inductive, as the substituent is meta to the nitrogen.
-
4-Substituted Pyridines: EDGs at the 4-position significantly increase basicity through a combination of inductive and resonance effects. The lone pair of electrons on the substituent can be delocalized onto the nitrogen atom, increasing its proton affinity. 4-aminopyridine, for instance, is substantially more basic than 2-aminopyridine.[3]
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Methylpyridine | 5.94[4] |
| 3-Methylpyridine | 5.68 |
| 4-Methylpyridine | 5.98[5] |
| 2-Aminopyridine | 6.86[3] |
| 3-Aminopyridine | 5.98 |
| 4-Aminopyridine | 9.17[3] |
| 2-Hydroxypyridine | 0.75 / 11.62 |
| 3-Hydroxypyridine | 4.86 / 8.72 |
| 4-Hydroxypyridine | 3.27 / 11.12 |
Table 1: Comparative pKa values of substituted pyridine isomers. The pKa values illustrate the influence of substituent position and electronic nature on the basicity of the pyridine nitrogen.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for membrane permeability and overall bioavailability. The position of a substituent on the pyridine ring can subtly alter a molecule's lipophilicity.
-
General Trends: The introduction of a pyridine ring in place of a phenyl ring generally leads to a decrease in lipophilicity and an increase in aqueous solubility, which can be advantageous for improving the pharmacokinetic profile of a drug candidate.[6]
-
Isomeric Effects: While the differences in LogP between simple isomeric pyridines may be modest, these small changes can have a significant impact on a larger drug molecule. The dipole moment of the molecule, which is influenced by the substituent position, can affect its interaction with water and lipids, thereby influencing its partitioning behavior.
| Compound | LogP |
| Pyridine | 0.65 |
| 2-Methylpyridine | 1.10 |
| 3-Methylpyridine | 1.10 |
| 4-Methylpyridine | 1.14[5] |
| 2-Hydroxypyridine | 0.47 |
| 3-Hydroxypyridine | 0.35 |
| 4-Hydroxypyridine | -0.59 |
Table 2: Comparative LogP values of substituted pyridine isomers. These values demonstrate the subtle but important variations in lipophilicity based on substituent position.
Metabolic Stability: Navigating the Cytochrome P450 Maze
The metabolic stability of a drug candidate is a primary determinant of its half-life and dosing regimen. The pyridine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, and the position of substitution can dictate the primary metabolic hotspots. Understanding these patterns is crucial for designing metabolically robust drug candidates.
Regioselectivity of Pyridine Metabolism
The electron-deficient nature of the pyridine ring makes it susceptible to oxidation. The regioselectivity of this oxidation is influenced by the position of the nitrogen atom and the nature of the substituents.
-
N-Oxidation: The nitrogen atom itself is a primary site for oxidation, forming a pyridine N-oxide metabolite. This is a common metabolic pathway for many pyridine-containing drugs.
-
C-Oxidation: The carbon atoms of the pyridine ring can also be hydroxylated. The positions most susceptible to oxidation are typically those that are electron-rich and sterically accessible. For unsubstituted pyridine, electrophilic substitution is favored at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions.[7] This inherent reactivity can influence the sites of CYP-mediated oxidation.
-
Isomer-Specific Hotspots:
-
2-Substituted Pyridines: The position adjacent to the nitrogen can be a site of metabolism. Blocking this position with a metabolically stable group, such as a fluorine atom, is a common strategy to improve metabolic stability.[8]
-
3-Substituted Pyridines: The 3-position is generally less prone to direct oxidation compared to the 2- and 4-positions. However, metabolism can still occur on adjacent carbons or the substituent itself.
-
4-Substituted Pyridines: Similar to the 2-position, the carbons adjacent to the nitrogen are potential sites of oxidation.
-
The following diagram illustrates the workflow for assessing the metabolic stability of pyridine isomers.
Caption: Workflow for comparative metabolic stability assessment.
Target Engagement: The Isomer's Role in Drug-Receptor Interactions
The three-dimensional arrangement of atoms in a drug molecule is critical for its binding to a biological target. The vectorial position of a substituent on a pyridine ring can significantly impact how a molecule fits into a binding pocket and the non-covalent interactions it can form.
-
Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor. Its position relative to the substituent will dictate the directionality of this interaction, which can be crucial for anchoring a drug to its target.
-
Steric Considerations: The placement of a substituent at the 2-, 3-, or 4-position will alter the overall shape of the molecule. This can influence whether the molecule can access a particular binding pocket and can also introduce or alleviate steric clashes with amino acid residues.
-
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket. The orientation of the ring, as determined by the substituent, can affect the strength and geometry of these interactions.
The following diagram illustrates the decision-making process for selecting a pyridine isomer based on its intended interaction with a target.
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A Head-to-Head Comparison of Pyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Primacy of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2] Within the vast landscape of small-molecule kinase inhibitors, compounds built around a pyridine core have emerged as a "privileged scaffold".[3][4] This is due to the pyridine ring's unique electronic properties and its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively mimicking the adenine moiety of ATP.[2][5]
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor within the active site.[5] Furthermore, the scaffold is synthetically tractable, allowing for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties.[2][6] This guide provides a head-to-head comparison of representative pyridine-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts. We will explore inhibitors from the pyrazolopyridine and aminopyridine classes, highlighting their distinct profiles and the scientific rationale behind their evaluation.
The Contenders: Representative Pyridine-Based Inhibitors
For this comparison, we will focus on two prominent examples that illustrate the versatility of the pyridine scaffold: Selpercatinib , a pyrazolo[1,5-a]pyridine-based inhibitor, and a representative Aminopyridine-based inhibitor targeting the Vaccinia-Related Kinase 1 (VRK1).
-
Selpercatinib (Retevmo®) : An FDA-approved drug, Selpercatinib is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[2] It is built upon a pyrazolo[1,5-a]pyridine core, a bicyclic system that has proven highly effective in kinase drug discovery.[2][7][8] Alterations in the RET gene (fusions and mutations) are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[2]
-
VRK1 Inhibitor (Compound 26) : Developed from an aminopyridine scaffold, this inhibitor demonstrates potent activity against VRK1, a serine/threonine kinase implicated in cell division and neurological disorders.[9][10] While not an approved drug, it serves as an excellent case study in academic and preclinical drug discovery, showcasing how modifications to a simple pyridine core can achieve high potency and selectivity.[9]
Comparative Analysis: Potency and Selectivity
The ultimate goal in kinase inhibitor design is to achieve high potency against the intended target while minimizing activity against other kinases to reduce off-target effects and potential toxicity. This is quantified by the half-maximal inhibitory concentration (IC50) and by screening against a broad panel of kinases.
| Inhibitor | Core Scaffold | Primary Target | Target IC50 (nM) | Key Selectivity Notes |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET Kinase | <10 nM | Highly selective against other kinases, including VEGFR2, which is often an off-target liability for RET inhibitors. |
| VRK1 Inhibitor (Cpd 26) | Aminopyridine | VRK1 Kinase | 150 nM | Displayed high selectivity in a panel of 48 human kinases, with a selectivity score (S(50%)) of 0.04.[9][10] |
Data synthesized from publicly available literature.[2][9]
The pyrazolo[1,5-a]pyridine core of Selpercatinib allows it to effectively occupy the ATP pocket, with its structure tailored to exploit specific features of the RET kinase active site, leading to its exceptional potency and selectivity.[2] The aminopyridine core of Compound 26 also engages the kinase hinge region, but its selectivity is derived from the specific substituents placed on the pyridine and associated rings, which interact with other regions of the ATP binding pocket.[9]
Experimental Evaluation: Protocols and Rationale
Evaluating the performance of a kinase inhibitor requires a multi-step approach, beginning with direct biochemical assays and progressing to more complex cell-based models.[11][12] This progression is critical because high potency in a purified enzyme system does not always translate to efficacy in a living cell, where factors like membrane permeability, intracellular ATP concentrations, and competing cellular processes come into play.[12][13]
Signaling Pathway Context
To understand how these inhibitors function, it is essential to visualize their place within a cellular signaling cascade. A dysfunctional kinase often leads to uncontrolled downstream signaling, promoting cell proliferation and survival.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1] It is the foundational experiment to determine on-target potency (IC50). We use a luminescence-based method, such as ADP-Glo™, because it is highly sensitive, robust, and amenable to high-throughput screening. The amount of ADP produced is directly proportional to kinase activity, and its measurement provides a quantitative readout of inhibition.[1]
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor (e.g., Selpercatinib) in DMSO, starting from a high concentration (e.g., 1 mM).[1] Prepare a "no inhibitor" vehicle control using only DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each diluted inhibitor concentration or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the purified target kinase (e.g., RET kinase) in an appropriate kinase assay buffer.
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure physiological relevance.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Causality: This assay assesses the functional consequence of kinase inhibition in a living system.[14] For cancers driven by a specific kinase, inhibiting that kinase should halt cell proliferation. This experiment validates that the inhibitor can enter the cell, engage its target in the presence of high physiological ATP concentrations, and elicit a desired biological response.[12] We choose a cell line known to be dependent on the target kinase for its survival and growth (e.g., a RET-fusion positive cancer cell line for Selpercatinib).[13]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a RET-fusion positive NSCLC cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient to observe significant effects on proliferation.
-
Viability Measurement (MTT Assay):
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the GI50 value.
Conclusion and Future Directions
The pyridine scaffold remains a cornerstone of modern kinase inhibitor design, giving rise to highly effective and selective therapeutics like Selpercatinib.[5] The head-to-head comparison between a pyrazolopyridine and an aminopyridine-based inhibitor reveals that while the core provides the essential hinge-binding interactions, the overall potency and selectivity profile is dictated by the complete chemical architecture.
The experimental workflows detailed here represent a self-validating system. A potent biochemical IC50 provides the initial evidence of direct target inhibition, which is then validated in a cellular context to confirm physiological activity. A compound that is potent in both assays is a strong candidate for further preclinical development.[11][12]
Future efforts in this field will continue to leverage the versatility of the pyridine ring to address challenges such as acquired drug resistance and to design inhibitors with novel mechanisms of action, including allosteric modulators. The combination of rational, structure-based design and robust experimental validation will undoubtedly lead to the next generation of life-saving kinase-targeted therapies.
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1235-1273. [Link]
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Singh, S., et al. (2024). Structures of certain pyridine-based approved anticancer drugs, and their mechanistic insights. ResearchGate. [Link]
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Unambiguous Structural Confirmation of 5-Cyclopropylnicotinonitrile: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and optimization. For novel chemical entities like 5-Cyclopropylnicotinonitrile, a compound of interest for its unique electronic and steric properties, an unambiguous structural elucidation is paramount. This guide provides an in-depth technical comparison of X-ray crystallography against other analytical techniques for the structural confirmation of this molecule, supported by a detailed experimental protocol.
The Imperative of Atomic-Level Precision in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous characterization. A definitive understanding of the molecular architecture influences everything from target engagement and pharmacokinetic properties to the intellectual property landscape. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial connectivity and mass information, they often fall short of delivering the unequivocal spatial arrangement of atoms that single-crystal X-ray diffraction (SCXRD) can provide.[1][2] X-ray crystallography remains the gold standard for determining the absolute configuration of a molecule, offering a detailed picture of bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[3][4]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography offers unparalleled detail, the choice of analytical technique is often dictated by the specific research question, sample availability, and the physical state of the compound. Here, we compare X-ray crystallography with NMR spectroscopy and Mass Spectrometry for the structural analysis of this compound.
| Technique | Principle | Strengths for this compound | Limitations for this compound |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[3] | Provides unambiguous 3D molecular structure, including absolute stereochemistry.[5] Reveals details of intermolecular interactions in the solid state.[4] | Requires a high-quality single crystal, which can be challenging to grow.[6][7] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment of atoms.[1] | Excellent for determining the connectivity of atoms and the solution-state conformation.[8] Can provide information on molecular dynamics.[9] | Does not directly provide bond lengths and angles with the same precision as SCXRD.[1] Structure determination can be complex for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Provides highly accurate molecular weight and elemental composition. Can be used to identify known compounds through fragmentation patterns. | Provides no information about the 3D arrangement of atoms. Isomeric compounds cannot be distinguished based on mass alone. |
Experimental Workflow: From Powder to Picture
The process of confirming the structure of this compound via X-ray crystallography can be broken down into a series of critical steps, each with its own set of considerations and potential challenges.
Caption: The experimental workflow for confirming the structure of this compound via X-ray crystallography.
Part 1: Synthesis and Crystallization – The Crucial First Steps
The journey to a crystal structure begins with the synthesis of the target molecule and its subsequent crystallization. The purity of the starting material is paramount, as impurities can significantly hinder crystal growth.[1]
Synthesis of this compound:
While several synthetic routes to nicotinonitrile derivatives exist, a common approach involves the reaction of a suitable precursor with a cyclopropyl-containing building block. The final product should be rigorously purified, for instance by column chromatography followed by recrystallization, to ensure a high-purity sample for crystallization trials.
Crystallization Methods for Small Organic Molecules:
Obtaining diffraction-quality single crystals is often the most challenging part of the process.[7][10] A variety of techniques can be employed, and a screening approach is often necessary to identify the optimal conditions.
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[11]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[12] The precipitant vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.
Table of Common Crystallization Solvents: [11]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane | 40 | Medium | Volatile, good for slow evaporation. |
| Ethyl Acetate | 77 | Medium | Common solvent for many organic compounds. |
| Methanol | 65 | High | Can form hydrogen bonds, potentially influencing crystal packing. |
| Hexane | 69 | Low | Often used as an anti-solvent in vapor diffusion or layering. |
| Toluene | 111 | Low | Higher boiling point, suitable for slower evaporation. |
Part 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.[3] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[3]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction data.[4]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson methods. This provides an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[2]
Visualizing the Confirmation Process
The logical flow from a synthesized compound to a validated 3D structure is a critical pathway in chemical research.
Caption: The logical process of confirming a molecular structure using X-ray crystallography.
Conclusion: The Power of Unambiguous Data
For a molecule like this compound, where the precise orientation of the cyclopropyl group relative to the nicotinonitrile core can have significant implications for its biological activity, the unequivocal structural data provided by X-ray crystallography is indispensable. While other techniques provide complementary and essential information, the atomic-level resolution of a crystal structure offers a definitive answer. The investment in crystallization and diffraction analysis is often repaid with a wealth of structural information that can accelerate drug discovery and development programs by providing a solid foundation for structure-activity relationship studies and lead optimization.
References
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30).
- Chemical crystallisation | SPT Labtech. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
- crystallization of small molecules. (n.d.).
- Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1).
- X-ray crystallography - Wikipedia. (n.d.).
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7).
- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. (2025, August 6).
- x Ray crystallography - PMC - PubMed Central - NIH. (n.d.).
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The Evolving Landscape of Nicotinonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique electronic properties and synthetic tractability have led to the development of numerous derivatives with a broad spectrum of biological activities, including several marketed drugs such as the anticancer agents bosutinib and neratinib.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of nicotinonitrile derivatives, with a primary focus on their anticancer, antimicrobial, and antioxidant properties. We will delve into the causality behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this dynamic field.
I. The Nicotinonitrile Core: A Privileged Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in many natural products and synthetic drugs.[2] The introduction of a cyano (-CN) group at the 3-position to form the nicotinonitrile core significantly influences the molecule's electronic distribution and hydrogen bonding capabilities. This nitrile group can act as a hydrogen bond acceptor and participate in various chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex heterocyclic systems.[3][4] These characteristics make nicotinonitrile a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
II. Anticancer Activity: A Dominant Focus of Nicotinonitrile SAR Studies
The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Nicotinonitrile derivatives have emerged as a particularly fruitful area of research, with compounds exhibiting potent activity against a range of cancer cell lines through various mechanisms of action.[2][5][6]
A. Comparative Analysis of Anticancer Potency
The anticancer efficacy of nicotinonitrile derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
The following tables summarize the IC50 values of representative nicotinonitrile derivatives against various cancer cell lines, categorized by their proposed mechanism of action. This comparative data highlights the impact of structural modifications on anticancer activity.
Table 1: Nicotinonitrile Derivatives as Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | 4-Fluorophenyl | Phenyl | H | p38α MAP Kinase | - | 0.07 | [1] |
| A-2 | 4-Chlorophenyl | Phenyl | H | p38α MAP Kinase | - | 0.12 | [1] |
| B-1 | 2,4-Dichlorophenyl | 4-Fluorophenyl | OCH2COOC2H5 | Not specified | MCF-7 | 0.01 ± 0.002 | [7] |
| B-2 | 2,4-Dichlorophenyl | 4-Fluorophenyl | 2-(malononitrile) | Not specified | HepG2 | 0.02 ± 0.001 | [7] |
| C-1 | Benzofuran | Phenyl | H | EGFR | HepG2 | 4.17 - 8.87 | [8] |
| C-2 | Benzofuran | 4-Hydroxyphenyl | H | EGFR | MCF-7 | 5.5 - 11.2 | [8] |
| D-1 | 4-(2-Chloroquinolin-3-yl) | Phenyl | H | PIM-1 | HepG-2 | >100 | [9] |
| D-2 | 4-(2-Chloroquinolin-3-yl) | 4-Chlorophenyl | H | PIM-1 | HCT-116 | 21.34 ± 0.8 | [9] |
Table 2: Nicotinonitrile Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | % Tubulin Inhibition | Reference |
| E-1 | 2,4,6-Trisubstituted | - | - | MCF-7 | Not specified | 75 | [4][5] |
| E-2 | 2,4,6-Trisubstituted | - | - | MCF-7 | Not specified | 74.7 | [4][5] |
| E-3 | 2,4,6-Trisubstituted | - | - | MCF-7 | Not specified | 74.3 | [4][5] |
B. Key Structure-Activity Relationship Insights
Analysis of the data presented in the tables and from numerous studies reveals several key SAR trends for the anticancer activity of nicotinonitrile derivatives:
-
Substitution at the 2-, 4-, and 6-positions: The pyridine ring of the nicotinonitrile scaffold is typically substituted at the 2, 4, and 6-positions. The nature of these substituents plays a critical role in determining the compound's biological activity and mechanism of action.
-
Aryl Groups at C4 and C6: The presence of aryl groups at the C4 and C6 positions is a common feature of many potent anticancer nicotinonitrile derivatives.[1][3][10] The electronic properties of these aryl rings, influenced by the presence of electron-donating or electron-withdrawing groups, can significantly impact potency. For instance, in a series of p38α MAP kinase inhibitors, a 4-fluorophenyl group at C4 resulted in a more potent compound (A-1, IC50 = 0.07 µM) compared to a 4-chlorophenyl group (A-2, IC50 = 0.12 µM).[1]
-
The 2-Position Substituent: The substituent at the 2-position of the pyridine ring is crucial for modulating activity and can influence the mechanism of action.
-
2-Oxo Derivatives: Many active compounds feature a 2-oxo (or its tautomeric 2-hydroxy) group, forming a pyridinone ring.[1][3][10]
-
2-Alkoxy Derivatives: The introduction of an alkoxy group at the 2-position has been shown to be a viable strategy for developing potent anticancer agents.[2][11] For example, an ester-containing alkoxy group in compound B-1 led to potent activity against the MCF-7 breast cancer cell line.[7]
-
2-Amino and Fused Heterocycles: The 2-amino group serves as a versatile handle for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have demonstrated significant anticancer and antimicrobial activities.[4]
-
-
The Cyano Group: The nitrile group at the 3-position is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of target enzymes. Its electron-withdrawing nature also influences the overall electronic properties of the heterocyclic system.
C. Mechanisms of Anticancer Action
Nicotinonitrile derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A primary mechanism of action for many anticancer nicotinonitrile derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.
-
PIM-1 Kinase: The serine/threonine kinase PIM-1 is overexpressed in several cancers and promotes cell survival and proliferation. Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent PIM-1 inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Benzofuran-nicotinonitrile hybrids have shown promise as EGFR inhibitors.[8][12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Nicotinonitrile derivatives have been developed as VEGFR-2 inhibitors.
The following diagram illustrates the general mechanism of kinase inhibition by a nicotinonitrile derivative.
Caption: Mechanism of kinase inhibition by nicotinonitrile derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 2,4,6-trisubstituted nicotinonitriles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][13][14]
Nicotinonitrile derivatives can also exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16][17][18][19] Some nicotinonitrile derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell viability.
The diagram below depicts a simplified overview of the PI3K/Akt/mTOR signaling pathway and a potential point of intervention for nicotinonitrile derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
III. Antimicrobial and Antioxidant Activities
Beyond their anticancer potential, nicotinonitrile derivatives have also demonstrated promising antimicrobial and antioxidant activities.
A. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Nicotinonitrile derivatives, particularly those fused with other heterocyclic rings like thiophene, have shown activity against a range of bacteria and fungi.[4] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes.
B. Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Some nicotinonitrile derivatives have been shown to possess antioxidant properties, likely due to their ability to scavenge free radicals and chelate metal ions.
IV. Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative bioactive nicotinonitrile derivative and a key biological assay for evaluating anticancer activity.
A. Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a one-pot, three-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a class of compounds that has shown significant biological activity, including p38α MAP kinase inhibition.[1][3][10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aromatic ketone (1 mmol)
-
2-Cyanoacetamide (1 mmol)
-
Ethanol (95%)
-
Basic catalyst (e.g., piperidine or sodium hydroxide)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol).
-
Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or a small pellet of sodium hydroxide).
-
Heat the reaction mixture under solvent-free conditions or in a minimal amount of ethanol at a temperature of 75-80°C for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol, and dry it.
-
If the product does not precipitate, add a small amount of water to the reaction mixture to induce precipitation.
-
Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3]
The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.
B. MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability. It is widely used for in vitro screening of anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound (nicotinonitrile derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
V. Conclusion and Future Perspectives
The nicotinonitrile scaffold has proven to be an exceptionally valuable starting point for the development of a diverse array of bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on the pyridine ring can lead to significant changes in biological activity and mechanism of action. The continued exploration of the chemical space around the nicotinonitrile core, guided by a deep understanding of SAR principles and the application of robust experimental methodologies, holds immense promise for the discovery of novel and more effective therapeutic agents. Future research should focus on the development of derivatives with improved pharmacokinetic properties, enhanced target selectivity, and the ability to overcome drug resistance, ultimately translating the potent in vitro activities observed into clinical success.
VI. References
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Rong, L., et al. (2011). One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation under Solvent-Free Conditions. Synthetic Communications, 41(14), 2131-2137. [Link]
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Hassan, G. S., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
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Rong, L., et al. (2011). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. [Link]
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Mahesha, P., & Shetty, N. S. (2024). The 2‐alkoxy‐3‐cyanopyridine as a versatile pharmacophore. ChemistrySelect, 9(20), e202401770. [Link]
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El-Sayed, A. A., et al. (2021). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. ResearchGate. [Link]
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Hassan, A. E. A., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. ResearchGate. [Link]
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Mahesha, P., & Shetty, N. S. (2024). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ChemistrySelect, 9(20), e202401770. [Link]
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Hassan, A. E. A., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235373. [Link]
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Hassan, E. S., et al. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Research Square. [Link]
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]
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El-Sayed, A. A., et al. (2023). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
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Mahesha, P., & Shetty, N. S. (2024). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ResearchGate. [Link]
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Abdelgawad, M. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Molecular Structure, 1279, 135003. [Link]
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Li, Y., et al. (2023). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 47(1), 136-147. [Link]
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Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6649. [Link]
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Al-Ishaq, R. K., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(15), 4507. [Link]
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Singh, H., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1359-1379. [Link]
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Shamroukh, A. H., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 656-663. [Link]
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Wrona-Krol, E., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]
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Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(11), 20438-20458. [Link]
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Jain, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
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Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 28(1), 4-20. [Link]
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Nagai, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(3), 2153-2158. [Link]
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Farrag, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19521-19540. [Link]
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Popa, C. V., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. International Journal of Molecular Sciences, 24(12), 10323. [Link]
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El-Naggar, M., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1289191. [Link]
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Mustafa, Y. F., et al. (2023). PI3K-Akt-mTOR signalling pathway and relationships of several related signalling pathways. ResearchGate. [Link]
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Bojarajan, A. K., et al. (2021). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, C26 – colon carcinoma cell line, RMS – human rhabdomyosarcoma cell line, (*) – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05). ResearchGate. [Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Efficacy Analysis Framework
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The development of novel kinase inhibitors requires a rigorous and objective assessment of their efficacy in comparison to established clinical benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of a novel kinase inhibitor, hypothetically named 5-Cyclopropylnicotinonitrile, with known inhibitors targeting the Janus kinase (JAK) family.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is a hallmark of myeloproliferative neoplasms (MPNs) like myelofibrosis.[1] Consequently, several JAK inhibitors have been developed and approved for clinical use. For the purpose of this guide, we will compare our hypothetical compound against three FDA-approved JAK inhibitors: Fedratinib, Momelotinib, and Pacritinib. These inhibitors have distinct profiles and provide a robust basis for a comparative analysis.[2][3][4]
This guide will walk you through the essential experimental workflows, from biochemical potency determination to cellular activity and downstream signaling analysis, providing you with the tools to generate a comprehensive efficacy profile for your novel kinase inhibitor.
The JAK-STAT Signaling Pathway: A Key Target in Myeloproliferative Neoplasms
The JAK-STAT pathway is a principal signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and immunity.[1][5] In MPNs, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2]
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Part 1: Biochemical Potency and Selectivity Profiling
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of the target kinase and to assess its selectivity against a broader panel of kinases.
Experimental Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50), a key measure of its potency.[6][7]
Materials and Reagents:
-
Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (³³P-ATP) or coupled to a luminescence-based detection system (e.g., ADP-Glo™)
-
Test compounds (this compound and benchmark inhibitors) at serial dilutions
-
Kinase reaction buffer
-
96- or 384-well assay plates
-
Detection instrument (e.g., scintillation counter or luminometer)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Assay Plate Setup: Add a small volume of the diluted compounds to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase enzyme and substrate in the reaction buffer and add it to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a reagent is added to convert the generated ADP to a light signal.[7]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
The data should be summarized in a table for easy comparison. A broader kinase panel screening is recommended to understand the selectivity profile of the novel compound.[6][8]
| Kinase Target | This compound IC50 (nM) | Fedratinib IC50 (nM) | Momelotinib IC50 (nM) | Pacritinib IC50 (nM) |
| JAK2 (WT) | [Hypothetical Data] | 3[9][10][11] | 18[12][13] | 23[14] |
| JAK2 (V617F) | [Hypothetical Data] | 3[9][10] | 2.8[3] | 19[14] |
| JAK1 | [Hypothetical Data] | ~105 | 11[12][13] | 1280[14] |
| JAK3 | [Hypothetical Data] | ~1002 | 155[12][13] | 520[14] |
| TYK2 | [Hypothetical Data] | >1000 | 17 | 50[14] |
| FLT3 | [Hypothetical Data] | 15[2] | >1000 | 22[14] |
| ACVR1 | [Hypothetical Data] | - | 6.83[3] | - |
Note: IC50 values can vary depending on the assay conditions. The values presented here are compiled from multiple sources for comparative purposes.
Part 2: Cellular Activity and Proliferation Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
Experimental Protocol 2: Cell-Based Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on JAK2 signaling for their growth.[15][16][17]
Materials and Reagents:
-
JAK2-dependent human cell lines (e.g., HEL 92.1.7, SET-2)
-
Cell culture medium and supplements
-
Test compounds at serial dilutions
-
Reagents for a viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®)
-
96-well clear or opaque-walled cell culture plates
-
Microplate reader (spectrophotometer or luminometer)
Step-by-Step Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a detergent and measure the absorbance at ~570 nm.[17]
-
For MTS or XTT assays: Add the reagent directly to the culture medium and measure the absorbance after a 1-4 hour incubation.
-
For luminescence-based ATP assays: Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation: Comparative Cellular Potency
| Cell Line | This compound GI50 (nM) | Fedratinib GI50 (nM) | Momelotinib GI50 (nM) | Pacritinib GI50 (nM) |
| HEL 92.1.7 (JAK2 V617F) | [Hypothetical Data] | ~300[10] | ~1800[3] | [Data not readily available] |
| SET-2 (JAK2 V617F) | [Hypothetical Data] | [Data not readily available] | 232[13] | [Data not readily available] |
Part 3: Target Engagement and Downstream Signaling Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to analyze the phosphorylation status of downstream signaling proteins.
Experimental Protocol 3: Western Blotting for Phospho-STAT Analysis
This technique allows for the detection of the phosphorylated form of STAT proteins, providing a direct measure of JAK2 activity within the cell.[18][19][20]
Materials and Reagents:
-
JAK2-dependent cell line
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-STAT3/5 and total STAT3/5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3 or pSTAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total STAT protein to ensure equal protein loading.
Caption: A streamlined workflow for Western blot analysis of phospho-STAT proteins.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative efficacy analysis of a novel kinase inhibitor, using this compound as a placeholder and established JAK inhibitors as benchmarks. By systematically evaluating the biochemical potency, cellular activity, and impact on downstream signaling, researchers can build a comprehensive profile of their compound.
The data generated from these experiments will allow for a direct comparison of the novel inhibitor's performance against clinically relevant drugs, highlighting its potential advantages, such as increased potency, improved selectivity, or a distinct pharmacological profile. Further in-depth studies, including kinome-wide selectivity profiling, in vivo efficacy in animal models, and pharmacokinetic and toxicological assessments, will be necessary to fully characterize the therapeutic potential of any new kinase inhibitor.
References
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Schematic diagram of the JAK/STAT pathway in Drosophila. (n.d.). ResearchGate. Retrieved from [Link]
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The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
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A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Momelotinib | CYT387 | JAK1/2 inhibitor. (n.d.). Axon Medchem. Retrieved from [Link]
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JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Kinase Screening and Profiling: Methods and Protocols. (n.d.). SpringerLink. Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
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Data Supports Safety and Tolerability Profile of Pacritinib in Patients with Myelofibrosis. (2013). CTI BioPharma. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
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Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. Retrieved from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). ResearchGate. Retrieved from [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
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TG 101348 | Fedratinib | JAK2 inhibitor. (n.d.). Axon Medchem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Screening of Novel Heterocyclic Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors has marked a paradigm shift in targeted therapy, particularly in oncology.[1][2] Kinases, due to their central role in cellular signaling, represent a large and "druggable" class of targets.[3] However, the very nature of the human kinome—comprising over 500 members with a highly conserved ATP-binding site—presents a formidable challenge: achieving inhibitor selectivity.[2] Many promising novel heterocyclic compounds, designed to inhibit a specific kinase, inadvertently interact with dozens of unintended "off-target" kinases. This cross-reactivity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits, a concept known as polypharmacology.[1][4][5]
Understanding and meticulously characterizing the selectivity profile of a novel kinase inhibitor is not merely a regulatory checkbox; it is a critical step in elucidating its true mechanism of action, predicting potential adverse effects, and ensuring the integrity of preclinical target validation studies.[3][6][7] This guide provides an in-depth comparison of modern screening platforms, offering field-proven insights into experimental design, data interpretation, and the strategic rationale behind selecting the appropriate methodology for your research.
The Rationale of Selectivity: Why Comprehensive Screening is Non-Negotiable
A common pitfall in early-stage drug discovery is to label an inhibitor as "selective" based on limited testing against a small, often closely related, panel of kinases.[1] This approach is fraught with peril. An inhibitor's true personality is only revealed through broad, kinome-wide interrogation. The consequences of uncharacterized cross-reactivity include:
-
Confounded Biological Data: If an inhibitor hits multiple nodes in a signaling network, attributing a cellular phenotype solely to the intended target is scientifically unsound.[6][8] This can derail target validation efforts and lead to costly failures in later development stages.
-
Unforeseen Toxicities: Off-target inhibition is a primary driver of adverse drug reactions.[2][4] Early identification of potential liabilities allows for medicinal chemistry efforts to engineer out these interactions or, at a minimum, to establish a therapeutic window.
-
Missed Therapeutic Opportunities: Conversely, off-target effects are not always detrimental. The multi-targeted activity of drugs like Imatinib and Dasatinib contributes to their clinical efficacy across different indications.[1] Comprehensive profiling can uncover these valuable polypharmacological effects.[5][9]
The following sections will compare the primary methodologies used to build a comprehensive selectivity profile, providing the technical details required for robust, self-validating experimental design.
Comparative Analysis of Leading Screening Platforms
The choice of a screening platform is a strategic decision dictated by the stage of research, desired data output, and available resources. The three main pillars of cross-reactivity screening are large-scale biochemical assays, competition binding assays, and cell-based target engagement assays. While traditional biochemical and binding assays can be costly and are limited by the availability of kinases, they remain crucial tools.[7]
Platform Comparison
| Feature | Large-Scale Biochemical Assays | Competition Binding Assays (e.g., KINOMEscan™) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures enzyme activity (phosphorylation) | Measures binding affinity via competition | Measures ligand-induced protein stabilization |
| Primary Output | IC50 (Inhibitory Concentration) | K_d_ (Dissociation Constant), % Inhibition | Thermal Shift (Target Engagement) |
| Throughput | High (300+ kinases) | Very High (480+ kinases) | Low to Medium |
| Context | In vitro (recombinant enzymes) | In vitro (kinase expressed in phage/yeast) | In situ (intact cells or lysates) |
| Physiological Relevance | Moderate (requires ATP, substrate) | Lower (no ATP/substrate competition) | High (reflects cellular environment) |
| Key Advantage | Provides functional inhibition data.[6] | Broadest coverage, highly quantitative.[10][11] | Confirms target binding in a cellular context.[10] |
| Key Limitation | Can be affected by assay artifacts. | Does not measure functional inhibition. | Lower throughput, not easily scalable for kinome-wide screens. |
Experimental Methodologies: Protocols & Causality
Here, we detail the standardized protocols for the leading screening platforms. The causality behind each step is explained to ensure the generation of trustworthy, reproducible data.
Large-Scale Biochemical Kinase Profiling
This method directly measures the ability of a compound to inhibit the catalytic function of a kinase. Luminescence-based ADP detection platforms are a common choice due to their high sensitivity and reduced interference compared to isotopic methods.[12]
Scientific Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP generated is directly proportional to kinase activity. An inhibitor will reduce the rate of this reaction. The ADP-Glo™ Kinase Assay is a robust example of this technology.[12]
-
Reaction Setup:
-
In a 384-well plate, dispense 2.5 µL of a reaction mix containing the specific kinase of interest, its corresponding substrate peptide, and the assay buffer.
-
Causality: Each kinase has an optimal buffer condition and a preferred substrate. Using these ensures the enzyme is in a catalytically competent state for accurate inhibition measurement.
-
-
Compound Addition:
-
Add 0.5 µL of the novel heterocyclic inhibitor at various concentrations (typically a 10-point serial dilution). For single-point screening, a concentration of 1 µM is common.[10] Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Causality: A dose-response curve is essential for determining the IC50 value. The DMSO control establishes the baseline of 100% kinase activity.
-
-
Initiation of Kinase Reaction:
-
Add 2.0 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the K_m,ATP_ for each specific kinase.[1]
-
Causality: Setting the ATP concentration near the Michaelis constant (K_m_) ensures that the assay is sensitive to competitive inhibitors and that the measured IC50 values more closely approximate the inhibitor's intrinsic affinity (K_i_).[1]
-
-
Incubation:
-
Reaction Termination & ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Causality: This reagent stops the kinase reaction and, critically, depletes the remaining unconsumed ATP, which would otherwise interfere with the subsequent luminescence signal.[12]
-
-
ADP to ATP Conversion & Signal Generation:
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Causality: This reagent contains an enzyme that converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the amount of ADP initially produced.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value.
-
Competition Binding Assays (KINOMEscan™ Platform)
This technology bypasses the need for a functional enzymatic assay, instead measuring the direct binding of an inhibitor to a kinase active site. It is a powerful method for high-throughput, quantitative profiling.[10][11]
Scientific Principle: An immobilized, active-site-directed ligand competes with the test inhibitor for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is inversely proportional to the test inhibitor's binding affinity.
Caption: Workflow for KINOMEscan™ competition binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a groundbreaking method for verifying that an inhibitor engages its target within the complex milieu of an intact cell or tissue lysate.[10] It provides crucial, physiologically relevant data that bridges the gap between in vitro biochemistry and in vivo pharmacology.
Scientific Principle: The binding of a ligand (inhibitor) to its target protein confers thermal stability. This means the protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This change in thermal stability is measured to confirm target engagement.
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80% confluency. Harvest and lyse the cells using a gentle method (e.g., freeze-thaw cycles) in a suitable buffer without detergents.
-
Causality: Harsh detergents can denature proteins, interfering with the assay. The goal is to maintain proteins in their native state.
-
-
Compound Treatment:
-
Aliquot the cell lysate into separate tubes. Treat each aliquot with the test inhibitor at the desired concentration or with a vehicle control (DMSO). Incubate for 30 minutes at room temperature.
-
Causality: This incubation allows the inhibitor to bind to its target protein(s) within the lysate.
-
-
Thermal Challenge:
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Causality: This step induces temperature-dependent denaturation of proteins. Stabilized proteins (those bound to the inhibitor) will remain soluble at higher temperatures.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Causality: This step pellets the heat-induced aggregated proteins, leaving the soluble, non-denatured proteins in the supernatant.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western Blotting using a specific antibody.
-
Causality: A positive result is observed when the band corresponding to the target kinase persists at higher temperatures in the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.
-
Data Interpretation: Quantifying Selectivity
Raw inhibition data must be translated into meaningful metrics to compare compounds. A simple list of IC50 or K_d_ values is insufficient.
Illustrative Cross-Reactivity Data
The following table shows hypothetical data for three novel heterocyclic inhibitors screened against a small panel of kinases at a single concentration.
| Kinase Target | Inhibitor X (% Inhibition @ 1µM) | Inhibitor Y (% Inhibition @ 1µM) | Inhibitor Z (% Inhibition @ 1µM) |
| Kinase A (Primary Target) | 99 | 97 | 98 |
| Kinase B (Off-Target) | 85 | 25 | 5 |
| Kinase C (Off-Target) | 72 | 10 | <5 |
| Kinase D (Off-Target) | 45 | <5 | <5 |
| Kinase E (Off-Target) | 15 | <5 | <5 |
From this data, Inhibitor Z is clearly the most selective, while Inhibitor X is the most promiscuous.
Quantitative Selectivity Metrics
To move beyond qualitative assessment, several metrics can be used:
-
Selectivity Score (S-Score): This is a simple, threshold-based method. For example, S(3µM) is calculated by dividing the number of kinases inhibited below a 3µM threshold by the total number of kinases tested.[1][6] A lower score indicates higher selectivity. While easy to calculate, its arbitrary nature can be misleading, as it treats potent (1 nM) and weak (1 µM) off-target hits equally.[6]
-
Gini Score: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A score closer to 1 indicates that inhibition is concentrated on a few kinases (high selectivity), while a score closer to 0 indicates broad, evenly distributed inhibition (low selectivity).[6] This method avoids arbitrary cutoffs.
Caption: On-target vs. off-target kinase inhibition.
Conclusion and Future Directions
The robust characterization of cross-reactivity is a foundational pillar of modern kinase inhibitor development. A multi-pronged approach, starting with broad in vitro profiling (biochemical or binding assays) to map the landscape of potential interactions, followed by orthogonal validation of key on- and off-targets in a cellular context (CETSA), provides the highest degree of confidence.[1] As computational methods for predicting off-target effects improve, they will serve as valuable hypothesis-generating tools to guide experimental screening cascades.[7][15] Ultimately, a deep understanding of an inhibitor's selectivity profile enables more informed decision-making, reduces the risk of late-stage failure, and paves the way for the development of safer, more effective targeted therapies.
References
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012). Bioinformatics, 28(1), 66-73. Retrieved January 19, 2026, from [Link]
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Referencing cross-reactivity of detection antibodies for protein array experiments. (2016). F1000Research, 5, 50. Retrieved January 19, 2026, from [Link]
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Off-Target Effects of BCR-ABL and JAK2 Inhibitors. (2014). Clinical Lymphoma, Myeloma & Leukemia, 14 Suppl, S52-S60. Retrieved January 19, 2026, from [Link]
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Referencing cross-reactivity of detection antibodies for protein array experiments. (2016). ScienceOpen. Retrieved January 19, 2026, from [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
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Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2012). BMC Bioinformatics, 13, 281. Retrieved January 19, 2026, from [Link]
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Kinase Inhibitor Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved January 19, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). FEBS Journal, 278(19), 3615-3629. Retrieved January 19, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 19, 2026, from [Link]
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Benchmarking the Metabolic Stability of Cyclopropyl-Containing Compounds: A Comparative Guide
Introduction: The Strategic Role of the Cyclopropyl Ring in Drug Design
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for optimizing the pharmacological properties of drug candidates.[1][2] Its rigid, three-membered ring structure imparts unique conformational constraints and electronic characteristics that can significantly enhance potency, selectivity, and, most notably, metabolic stability.[3][4] The inherent strain in the cyclopropane ring results in shorter and stronger carbon-hydrogen bonds compared to their linear alkane counterparts, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This guide provides an in-depth comparison of the metabolic stability of cyclopropyl-containing compounds against their non-cyclopropyl analogs, supported by experimental data and detailed protocols for in vitro assessment. We will delve into the mechanistic basis for the enhanced stability conferred by the cyclopropyl moiety, explore its metabolic fates, and provide practical guidance for researchers in drug discovery and development.
Metabolic Fates of the Cyclopropyl Group: More Than Just a Metabolic Blocker
While the cyclopropyl group is often introduced to block metabolism at a specific site, it is not metabolically inert. The unique electronic nature of the strained ring can lead to several metabolic pathways, some of which can have significant pharmacological and toxicological consequences.
Key Metabolic Pathways:
-
Oxidative Ring Opening: Cytochrome P450 enzymes can catalyze the oxidation of the cyclopropyl ring, leading to ring-opened metabolites. This can proceed through a radical mechanism, particularly in the case of cyclopropylamines, which can lead to the formation of reactive intermediates.[5]
-
Hydroxylation: Direct hydroxylation of the cyclopropyl ring can also occur, although it is generally a less favorable pathway compared to the oxidation of more electron-rich or sterically accessible positions on the molecule.
-
Metabolism of Adjacent Functionality: The cyclopropyl group can influence the metabolism of neighboring functional groups. For instance, in cyclopropylamines, the nitrogen atom is often a site of oxidation, which can trigger ring-opening.
-
Conjugation: Following oxidative metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or glutathione (GSH) conjugation. The formation of GSH conjugates can be indicative of the generation of reactive, electrophilic intermediates.[5]
The Case of Cyclopropylamines: A Double-Edged Sword
Cyclopropylamines are a common structural motif in many bioactive compounds. However, their metabolism can be complex and sometimes problematic. The nitrogen atom can undergo one-electron oxidation by CYPs to form a radical cation, which can then lead to rapid ring opening of the adjacent cyclopropyl group. This process can generate reactive carbon-centered radicals that can covalently bind to proteins, potentially leading to toxicity.[5] A well-known example is the antibiotic trovafloxacin, where the metabolism of its cyclopropylamine moiety is associated with hepatotoxicity.[5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Metabolic pathways of cyclopropyl-containing compounds.
Benchmarking Metabolic Stability: In Vitro Assays
The metabolic stability of a compound is typically assessed in vitro using subcellular fractions (liver microsomes) or intact cells (hepatocytes). These assays provide key parameters such as the intrinsic clearance (CLint) and the half-life (t½) of a compound.
Liver Microsomal Stability Assay
This assay is a high-throughput method to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Prepare a quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Incubation:
-
In a 96-well plate, add buffer and the microsomal suspension.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL) * 1000 (in µL/min/mg protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as it utilizes intact liver cells that contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability and concentration.
-
Dilute the hepatocytes to the desired seeding density in incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a collagen-coated 96-well plate.
-
Add the test compound to achieve the final desired concentration.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), add cold acetonitrile with an internal standard to the wells to terminate the reaction and lyse the cells.
-
-
Sample Processing and Analysis:
-
Scrape the wells to ensure complete cell lysis and transfer the contents to a new plate.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} General workflow for in vitro metabolic stability assays.
Comparative Analysis: Cyclopropyl vs. Non-Cyclopropyl Analogs
Direct, quantitative comparisons of the metabolic stability of cyclopropyl-containing compounds with their non-cyclopropyl analogs in the public domain are limited. However, several case studies from drug discovery programs illustrate the significant impact of this structural modification.
Case Study 1: Fentanyl Analogs
A study comparing the metabolism of cyclopropyl fentanyl and cyclobutyl fentanyl in human hepatocytes revealed a significant difference in their metabolic profiles. While both compounds underwent N-dealkylation as a major metabolic pathway, the cyclobutyl analog was also subject to oxidation of the cyclobutyl ring. In contrast, no oxidation of the cyclopropyl ring was observed for cyclopropyl fentanyl, indicating its greater metabolic stability at that position.[6]
| Compound | Bioisosteric Group | Primary Metabolic Pathway(s) | Ring Oxidation Observed? |
| Cyclopropyl Fentanyl | Cyclopropyl | N-dealkylation | No |
| Cyclobutyl Fentanyl | Cyclobutyl | N-dealkylation, Ring Oxidation | Yes |
Case Study 2: IDO1 Inhibitors
In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers at Merck identified metabolic hotspots in a lead compound. To address this, they introduced a cyclopropyl group to block oxidative metabolism, which successfully increased the half-life and improved the potency of the drug candidate.[5] However, during this optimization, an unexpected oxidation of the cyclopropyl ring itself was observed in hepatocytes from multiple species. This led to a further modification, where a methyl group was added to the cyclopropyl ring, which not only blocked this new metabolic pathway but also enhanced potency by extending into a lipophilic pocket.[5]
Case Study 3: Hepatitis C NS5B Inhibitors
Scientists at Bristol-Myers Squibb investigating a series of hepatitis C NS5B inhibitors containing a gem-dimethyl group replaced this moiety with a cyclopropyl ring. While this modification was intended to improve other properties, it led to the discovery of NADPH-dependent formation of both hydroxylated metabolites and multiple GSH conjugates.[5] This indicated that the cyclopropyl group, in this particular chemical context, was susceptible to bioactivation to form reactive metabolites. The medicinal chemists ultimately reverted to the gem-dimethyl group to mitigate this risk.[5]
Discussion and Conclusion
The incorporation of a cyclopropyl group is a well-established and often effective strategy to enhance the metabolic stability of drug candidates.[3][7] Its ability to shield adjacent positions from CYP-mediated oxidation can significantly increase a compound's half-life and reduce its clearance. However, this guide highlights that the cyclopropyl group is not a simple "metabolic shield." Its unique electronic properties can lead to its own distinct metabolic pathways, including ring-opening and the formation of reactive intermediates, particularly when adjacent to an amine.
The choice to introduce a cyclopropyl group should be made with a clear understanding of the potential metabolic consequences. Early and thorough in vitro metabolic assessment using both liver microsomes and hepatocytes is crucial to not only quantify the improvement in stability but also to identify any potential liabilities associated with the metabolism of the cyclopropyl ring itself. As demonstrated by the case studies, an iterative process of design, synthesis, and metabolic testing is often necessary to fully optimize the metabolic profile of a cyclopropyl-containing drug candidate.
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Safety Operating Guide
Navigating the Disposal of 5-Cyclopropylnicotinonitrile: A Comprehensive Guide to Safety and Compliance
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 5-Cyclopropylnicotinonitrile is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Immediate Safety and Disposal Protocols
This section provides the essential, immediate, and step-by-step guidance for the proper disposal of this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves may be necessary.[1]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.[1]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2][3]
Step-by-Step Disposal Procedure
-
Segregation and Waste Classification:
-
This compound should be treated as a hazardous chemical waste.
-
Based on the properties of analogous compounds, it is prudent to classify it as both a flammable and toxic organic waste.[3]
-
Do not mix this compound waste with other waste streams unless you have confirmed chemical compatibility.[4] Incompatible materials can lead to dangerous reactions.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container made of a material compatible with organic solvents. High-density polyethylene (HDPE) containers are a common and suitable choice.[4]
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," and an approximate concentration if it is in a solution.
-
Indicate the associated hazards: "Flammable" and "Toxic."[3]
-
-
Accumulation of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you are generating this waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel it is unsafe to handle.
-
Control Ignition Sources: As a precaution, remove all sources of ignition from the area.[3]
-
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.
-
Clean-Up:
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[2]
Scientific Rationale and In-Depth Understanding
A deep understanding of the "why" behind these procedures is paramount for fostering a culture of safety and ensuring self-validating protocols.
Inherent Hazards of the Molecular Structure
-
Nitrile Group (-CN): Nitrile compounds are known for their potential toxicity. They can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, it is crucial to avoid ingestion, inhalation, and skin contact.[2]
-
Pyridine Ring: Pyridine and its derivatives are often classified as hazardous. Waste pyridine is typically managed as a hazardous waste, with incineration being a common disposal method.[5]
-
Cyclopropyl Group: The cyclopropyl group is a highly strained three-membered ring.[6] While this strain imparts unique chemical reactivity, it does not typically pose a direct disposal hazard in itself. However, its presence can influence the overall reactivity of the molecule.
-
Flammability: Many small organic molecules, including those similar in structure to this compound, are flammable liquids.[3] Vapors can form explosive mixtures with air and travel to an ignition source.[3]
The Logic Behind Disposal Choices
The recommended disposal pathway for this compound is incineration by a licensed hazardous waste disposal facility. Here’s why:
-
Destruction of Toxicity: High-temperature incineration is an effective method for breaking down the toxic nitrile and pyridine components into less harmful compounds like carbon dioxide, water, and nitrogen oxides.[5]
-
Elimination of Flammability: Incineration safely combusts the flammable organic material in a controlled environment.
-
Environmental Protection: This method prevents the release of the toxic and potentially environmentally harmful compound into landfills or waterways.
Never dispose of this compound down the drain or in regular trash. This can lead to the contamination of water systems and pose a significant risk to public health and the environment.
Data and Workflow Visualization
To aid in the clear understanding of the disposal process, the following table and diagram summarize the key information and decision-making workflow.
Table 1: Summary of this compound Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Flammable, Toxic | Based on the known hazards of nitrile and pyridine compounds.[2][3][5] |
| Container Type | Labeled, sealed, compatible (e.g., HDPE) | Prevents leaks, ensures proper identification, and avoids chemical reactions. |
| Storage Location | Designated Satellite Accumulation Area | Complies with laboratory safety regulations and keeps waste secure. |
| Disposal Method | Incineration via EHS | Ensures complete destruction of the hazardous components.[5] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against splashes, skin contact, and contamination.[1][2] |
| Handling Area | Chemical Fume Hood | Prevents inhalation of potentially toxic vapors or aerosols.[2][3] |
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, researchers can ensure that their groundbreaking work is conducted with the utmost responsibility from the beginning of an experiment to the final disposal of its byproducts. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheets for the chemicals you are working with.
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]
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NOVA Chemicals. (2025, April 21). Safety Data Sheet. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Airgas. (2018, July 5). Safety Data Sheet - Cyclopropane. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. ACS Publications. Retrieved from [Link]
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Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
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Navigating the Safe Handling of 5-Cyclopropylnicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Cyclopropylnicotinonitrile, a key building block in many pharmaceutical and agrochemical research and development projects.
Understanding the Hazard Landscape
Based on data from analogous compounds, this compound should be treated as a substance with the potential for significant health hazards. The primary concerns include:
-
Flammability: Similar nitrile compounds are flammable liquids and vapors.[1] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Nitrile compounds can cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[2]
-
Corrosivity: Can cause severe skin burns and eye damage.[2] Immediate and thorough rinsing is critical in case of contact.
Your Personal Protective Armor: A Multi-Layered Defense
A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Provides a robust barrier against skin contact.[4][5] Change gloves immediately if contaminated and dispose of them as hazardous waste.[5] |
| Eyes & Face | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage.[5][6][7] Standard safety glasses are insufficient. |
| Body | Chemical-resistant lab coat or coveralls | Prevents contamination of personal clothing.[4][6] Should be buttoned completely. |
| Respiratory | Use in a certified chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors.[2][8] In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[1][5] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and dispensing, within the certified chemical fume hood.[2][8]
-
Use explosion-proof equipment and non-sparking tools.[2]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2]
-
If transferring the compound, use a sealed and clearly labeled secondary container.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.[9]
-
Remove PPE in the correct order to avoid self-contamination (gloves last).
-
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial.
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[13]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Stream | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[9][14] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a chemical fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the original label and dispose of the container according to institutional guidelines.[9] |
All hazardous waste must be stored in a designated satellite accumulation area and disposed of through your institution's environmental health and safety department.[9] Keep waste containers closed except when adding waste, and ensure they are properly labeled with the contents and associated hazards.[15]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
-
VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2021, November 16). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Blair County, PA. (n.d.). Hazardous Material Recycling. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Minnesota Department of Health. (2022, October 20). Components of Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration (Finland). (2023, October 3). First aid for chemical-related accidents and injuries. Retrieved from [Link]
-
City of Phoenix. (n.d.). Household Hazardous Waste Collection. Retrieved from [Link]
-
NOVA Chemicals. (2025, April 21). Safety Data Sheet. Retrieved from [Link]
-
Airgas. (2018, July 5). Safety Data Sheet: Cyclopropane. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]
-
Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]
-
Hennepin County. (n.d.). Household hazardous waste. Retrieved from [Link]
Sources
- 1. airgas.com [airgas.com]
- 2. fishersci.com [fishersci.com]
- 3. novachem.com [novachem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. va.gov [va.gov]
- 10. en.hesperian.org [en.hesperian.org]
- 11. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. carlroth.com [carlroth.com]
- 14. Household Hazardous Waste Collection | City of Phoenix [phoenix.gov]
- 15. Household hazardous waste | Hennepin County [hennepin.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
